molecular formula C6H10N2 B1312584 1-Isopropylimidazole CAS No. 4532-96-1

1-Isopropylimidazole

货号: B1312584
CAS 编号: 4532-96-1
分子量: 110.16 g/mol
InChI 键: IPIORGCOGQZEHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isopropylimidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIORGCOGQZEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074645
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-96-1
Record name 1-(1-Methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4532-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isopropylimidazole, a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and as a building block for pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential role in biological systems. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.

Introduction

This compound, also known as 1-(propan-2-yl)-1H-imidazole, is an organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position. Its unique combination of steric and electronic properties makes it a valuable intermediate and ligand in a variety of chemical transformations. The imidazole moiety is a key structural feature in many biologically active molecules, making this compound a compound of interest for drug discovery and development. This guide aims to be a thorough resource for professionals working with or considering the use of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow transparent liquid.[1][2] Its key properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties

PropertyValueReference(s)
CAS Number 4532-96-1[2]
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [1]
Canonical SMILES CC(C)N1C=CN=C1[2]
InChIKey IPIORGCOGQZEHO-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 104 °C at 7 mmHg[1]
Density 0.97 g/cm³[1]
Refractive Index 1.4800 to 1.4840[1]
pKa 7.15 ± 0.20 (Predicted)[2]
LogP 0.67[2]
Solubility Soluble in water and organic solvents[2]

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a dry, well-ventilated place and kept cool.

Table 3: Hazard and Precautionary Statements

CategoryStatementReference(s)
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation[3]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403 + P235: Store in a well-ventilated place. Keep cool.[3]

Experimental Protocols

Synthesis of this compound via N-Alkylation

The most common method for the synthesis of this compound is the N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane. A general, detailed protocol is provided below.[1]

Materials:

  • Imidazole (10 mmol)

  • Dimethyl sulfoxide (DMSO) (10 mL)

  • Sodium hydroxide (NaOH), solid (15 mmol)

  • 2-Bromopropane (15 mmol)

  • Water (50 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Methanol (MeOH)

Procedure:

  • Dissolve imidazole (10 mmol) in 10 mL of DMSO in a round-bottom flask.

  • Add solid NaOH (15 mmol) to the solution, resulting in a light yellow suspension.

  • Stir the suspension at room temperature for 1.5 hours.

  • Add 2-bromopropane (15 mmol) to the reaction mixture.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, add 50 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purify the product by column chromatography on silica gel using a mobile phase of MeOH:EtOAc (5:95, v/v) to obtain this compound as a yellow oil.

Synthesis_Workflow imidazole Imidazole in DMSO naoh Add NaOH imidazole->naoh stir1 Stir 1.5h at RT naoh->stir1 bromopropane Add 2-Bromopropane stir1->bromopropane reaction Reaction to Completion (TLC) bromopropane->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound Workflow

Applications

This compound is a versatile compound with applications in several areas of chemistry.

Organic Synthesis and Pharmaceuticals

It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2] The imidazole ring is a common motif in many biologically active compounds, and the isopropyl group can influence the molecule's lipophilicity and steric profile, which are important for its pharmacokinetic and pharmacodynamic properties.

Catalysis

This compound can be used as a ligand in metal-catalyzed reactions. For instance, it can be a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals used in cross-coupling reactions like the Sonogashira coupling.[4][5] The general workflow for a Sonogashira coupling is depicted below.

Sonogashira_Coupling ArylHalide Aryl or Vinyl Halide Coupling Cross-Coupling Reaction ArylHalide->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Catalyst Pd Catalyst (e.g., with this compound-derived NHC ligand) Catalyst->Coupling CoCatalyst Cu(I) Co-catalyst CoCatalyst->Coupling Base Amine Base Base->Coupling Product Coupled Product Coupling->Product

General Sonogashira Coupling Workflow

Role in Signaling Pathways: An Area of Investigation

While the imidazole scaffold is prevalent in many molecules that interact with biological signaling pathways, the specific role of this compound itself is not well-documented in publicly available literature. However, based on the known activities of related compounds, we can infer potential areas of interest for future research.

Protein Kinase Inhibition

Numerous imidazole-based compounds have been investigated as protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The imidazole core can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The N-alkyl substituent, in this case, the isopropyl group, can influence the selectivity and potency of the inhibitor by interacting with hydrophobic regions of the binding site. Molecular docking studies could be employed to predict the binding affinity of this compound to various kinase targets.

Kinase_Inhibition_Hypothesis cluster_kinase Protein Kinase cluster_inhibitor This compound ATP_pocket ATP Binding Pocket hydrophobic_region Hydrophobic Region imidazole_core Imidazole Core imidazole_core->ATP_pocket H-Bonding isopropyl_group Isopropyl Group isopropyl_group->hydrophobic_region Hydrophobic Interaction

Hypothetical Kinase Binding of this compound
G-Protein Coupled Receptor (GPCR) Modulation

The imidazole ring is also a component of endogenous ligands for some GPCRs (e.g., histamine). While there is no direct evidence, it is plausible that N-alkylimidazoles could be explored as modulators of GPCR activity. Structure-activity relationship studies on a series of N-alkylimidazoles could elucidate the impact of the alkyl chain length and branching on receptor binding and functional activity.

Further research, including in-silico screening and in-vitro assays, is necessary to determine if this compound has any direct and significant role in specific signaling pathways.

Conclusion

This compound is a readily synthesizable compound with a well-defined set of chemical and physical properties. Its utility as a building block in organic synthesis and as a potential ligand in catalysis is evident. While its direct role in biological signaling pathways remains to be elucidated, the prevalence of the imidazole scaffold in bioactive molecules suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and chemical biology. This guide provides a solid foundation for researchers and scientists to understand and utilize this versatile compound in their work.

References

Spectroscopic Profile of 1-Isopropylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylimidazole (CAS No. 4532-96-1) is a heterocyclic organic compound with a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and application in further research and development. This technical guide provides a summary of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

It is important to note that while predicted spectral data is available, comprehensive experimental spectra for this compound are not widely published in publicly accessible databases. Therefore, this guide presents the available predicted data alongside expected spectral features based on the compound's structure and provides generalized experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted ¹H and expected ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides characteristic signals for the protons of the imidazole ring and the isopropyl group.[3]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.47s1HNCHN (H-2)-
6.97s1HNCHC HN (H-5)-
6.89s1HNC HCHN (H-4)-
4.27sept1HCH (CH₃)₂6.7
1.40d6HCH(C H₃)₂6.7

s = singlet, d = doublet, sept = septet Prediction based on CDCl₃ as the solvent at 300.13 MHz.[3]

¹³C NMR Spectral Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ) ppm
C-2 (NCHN)135 - 145
C-4 (NCHC HN)115 - 125
C-5 (C HCHN)125 - 135
CH (Isopropyl)45 - 55
CH₃ (Isopropyl)20 - 30
Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5]

    • Ensure the sample is completely dissolved and the solution is homogeneous.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence.[6] Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[2]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3150 - 3100C-H stretchImidazole ring
2970 - 2870C-H stretchIsopropyl group (sp³ C-H)
1550 - 1450C=N and C=C stretchImidazole ring
1470 - 1450C-H bendIsopropyl group (CH₃)
1385 - 1365C-H bendIsopropyl group (gem-dimethyl)
1250 - 1020C-N stretchImidazole ring
Experimental Protocol for IR Spectroscopy

For a liquid sample such as this compound, the following "neat" sample preparation method is commonly used.[7]

  • Sample Preparation :

    • Place a single drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.[7]

  • Data Acquisition :

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty salt plates to subtract any atmospheric and plate absorptions.[9]

    • Acquire the IR spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.

  • Data Analysis :

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known functional group absorption frequencies to confirm the structure of the compound.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

The molecular weight of this compound is 110.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 110.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
110[C₆H₁₀N₂]⁺Molecular Ion (M⁺)
95[M - CH₃]⁺Loss of a methyl radical
68[C₃H₄N₂]⁺Imidazole ring fragment
43[C₃H₇]⁺Isopropyl cation

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.[11]

Experimental Protocol for Mass Spectrometry

A common method for analyzing a volatile liquid organic compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation :

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

    • The compound will be vaporized and carried by an inert gas through a capillary column, where it is separated from the solvent and any impurities.

  • Ionization and Mass Analysis :

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).[12][13]

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Analysis :

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Product Final_Product Structure_Confirmation->Final_Product Confirmed This compound

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Synthesis and characterization of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified by its CAS number 4532-96-1, is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position.[1][2] This structure imparts a unique combination of chemical stability and reactivity, making it a valuable intermediate in various synthetic applications.[1] Primarily, it serves as a critical building block in the development of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility also extends to material science, where it can function as a catalyst, stabilizer, or a precursor for polymers and resins.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for laboratory and developmental applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is essential for its handling, application, and characterization. The data compiled from various sources are presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4532-96-1[3][4]
Molecular Formula C₆H₁₀N₂[2][3][4]
Molecular Weight 110.16 g/mol [2][3][4]
Appearance Colorless to light yellow transparent liquid[2][3]
Density 1.0 ± 0.1 g/cm³[1][5]
Boiling Point 203.3 ± 9.0 °C @ 760 mmHg 104 °C @ 7 mmHg[1][5] [3]
Flash Point 76.7 ± 18.7 °C[5]
Refractive Index 1.4800 to 1.4840[3]
pKa (Predicted) 7.15 ± 0.20[2][3]

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzSource(s)
7.47Singlet1HN-CH-N-[6]
6.97Singlet1HN-CH=CH-N-[6]
6.89Singlet1HN-CH=CH-N-[6]
4.27Septet1HCH(CH₃)₂6.7[6]
1.40Doublet6HCH(CH₃)₂6.7[6]

Note: Data is based on a predicted spectrum in CDCl₃ at 300.13 MHz.[6] Experimental values may vary.

Synthesis of this compound

The primary route for synthesizing this compound is the N-alkylation of the imidazole ring. This reaction involves the nucleophilic attack of a nitrogen atom of imidazole on an electrophilic isopropyl source.

General_Synthesis cluster_reactants Reactants Imidazole Imidazole Reaction + Imidazole->Reaction IsopropylAgent Isopropylating Agent (e.g., 2-Bromopropane) IsopropylAgent->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Product This compound Reaction->Product N-Alkylation

Figure 1: General reaction scheme for the N-alkylation of imidazole.

Experimental Protocol: Alkylation with 2-Bromopropane in DMSO

This widely cited method utilizes a strong base in a polar aprotic solvent to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity for the subsequent alkylation.

Materials and Reagents:

  • Imidazole (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Sodium hydroxide (NaOH), solid (1.5 eq)[3]

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve imidazole (10 mmol) in DMSO (10 mL).[3]

  • Base Addition: Add solid NaOH (15 mmol) to the solution. The mixture will form a light yellow suspension.[3]

  • Activation: Stir the suspension at room temperature for 1.5 hours to ensure complete deprotonation of the imidazole.[3]

  • Alkylation: Add 2-bromopropane (15 mmol) to the reaction mixture.[3]

  • Monitoring: Monitor the reaction progress to completion using Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Upon completion, add deionized water (50 mL) to the reaction flask to quench the reaction.[3]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[3]

    • Combine the organic layers.[3]

    • Wash the combined organic phase sequentially with water and then brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄.[3]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as a yellow oil.[3]

    • Purify the crude oil by column chromatography on silica gel, using a mobile phase such as 5% methanol in ethyl acetate (5:95, v/v).[3]

Workflow start Start dissolve Dissolve Imidazole in DMSO start->dissolve add_naoh Add solid NaOH dissolve->add_naoh stir Stir 1.5h at RT add_naoh->stir add_bromo Add 2-Bromopropane stir->add_bromo monitor Monitor by TLC add_bromo->monitor quench Quench with Water monitor->quench Complete extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Methods

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary technique for confirming the structure. The predicted spectrum shows a characteristic septet for the isopropyl methine proton and a doublet for the six equivalent methyl protons, alongside signals for the three imidazole ring protons (see Table 2). ¹³C NMR would further confirm the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR analysis would be used to identify characteristic vibrational frequencies of the C-N, C=N, and C-H bonds within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected exact mass is 110.0844.[5]

Important Note on Isomers: Spectroscopic data for the constitutional isomer, 2-Isopropylimidazole (CAS 36947-68-9), is readily available in databases like the NIST WebBook.[7][8] Researchers must exercise caution to not misattribute this data to this compound (CAS 4532-96-1), as their spectral properties will differ.

Logical_Relationship cluster_synthesis Synthesis cluster_analysis Characterization cluster_confirmation Confirmation synthesis Synthesized Product (Crude Oil) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir structure Structural Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw functional_groups Functional Group Identification ir->functional_groups

Figure 3: Relationship between synthesis and characterization techniques.

Conclusion

This technical guide outlines the essential information required for the synthesis and characterization of this compound. The N-alkylation of imidazole using 2-bromopropane in the presence of a strong base provides a reliable method for its preparation. Accurate characterization, primarily through NMR spectroscopy and mass spectrometry, is critical for verifying the structure and purity of the final product. The compiled data and detailed protocols serve as a valuable resource for researchers engaged in organic synthesis and drug development.

References

Determining the Solubility of 1-Isopropylimidazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-isopropylimidazole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols and a logical framework for solvent selection. This guide is intended to empower researchers to generate their own precise solubility data, a critical parameter in process development, formulation, and quality control.

Physical Properties of this compound

A clear understanding of the physical properties of this compound is essential for designing solubility experiments and for its application in various chemical processes. The known physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H10N2[1]
Molecular Weight 110.16 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 104 °C at 7 mmHg[3][4]
Density Approximately 0.96 g/cm³[5]

Experimental Protocol for Determining Solubility

The solubility of a liquid in an organic solvent can be determined using various methods. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique for generating accurate solubility data.[6] The following is a detailed protocol that can be adapted for determining the solubility of this compound in a range of organic solvents.

Principle

The isothermal equilibrium method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. An excess of the solute is added to the solvent to ensure that equilibrium is reached between the dissolved and undissolved phases. After a sufficient equilibration period with agitation, the saturated solution is separated from the excess solute, and the concentration of the solute in the solution is determined analytically.[7]

Materials and Equipment
  • This compound (of known purity)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Thermostatic vials or flasks with secure closures

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure
  • Preparation of Solvent Mixtures: Prepare a series of vials for each organic solvent to be tested.

  • Addition of Solute and Solvent: Accurately weigh a known amount of the organic solvent into each vial. Then, add an excess amount of this compound to each vial. The excess solute should be clearly visible as a separate phase.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period to ensure that equilibrium is reached. The equilibration time can vary depending on the solvent and should be determined experimentally by taking samples at different time points until the concentration of this compound in the solvent remains constant.[7]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow for complete phase separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. To avoid drawing any undissolved solute, it is crucial to filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Sample Preparation for Analysis: Accurately weigh the collected sample and dilute it with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in grams per 100 mL ( g/100 mL) or as a mole fraction.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on general chemical principles. This conceptual framework can be populated with experimental data as it becomes available.

Solvent_Selection_Workflow Start Define Application Requirements (e.g., Reaction, Crystallization, Extraction) Polarity Consider Polarity of this compound (Imidazole ring is polar, isopropyl group is non-polar) Start->Polarity Screening Initial Solvent Screening Polarity->Screening Polar_Solvents Polar Aprotic Solvents (e.g., Acetone, THF, Acetonitrile) Screening->Polar_Solvents Polar_Protic_Solvents Polar Protic Solvents (e.g., Methanol, Ethanol, Water) Screening->Polar_Protic_Solvents Nonpolar_Solvents Non-polar Solvents (e.g., Toluene, Hexane) Screening->Nonpolar_Solvents Solubility_Test Experimental Solubility Determination (Isothermal Equilibrium Method) Polar_Solvents->Solubility_Test Polar_Protic_Solvents->Solubility_Test Nonpolar_Solvents->Solubility_Test Data_Analysis Analyze Solubility Data (g/100mL, mole fraction) Solubility_Test->Data_Analysis Optimization Optimize Solvent System (e.g., Co-solvents, Temperature) Data_Analysis->Optimization Final_Selection Final Solvent Selection Optimization->Final_Selection

Caption: A logical workflow for selecting an appropriate organic solvent for this compound.

Conclusion

References

A Comprehensive Technical Guide to the Thermo-physical Properties of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Isopropylimidazole (CAS No: 4532-96-1), with the molecular formula C₆H₁₀N₂, is a colorless to light yellow liquid.[5][6] Its chemical structure, featuring an imidazole ring substituted with an isopropyl group, imparts unique reactivity that makes it a valuable building block in organic synthesis.[1][2] Notably, it serves as a precursor in the development of active pharmaceutical ingredients (APIs) and various crop protection agents.[4][7] The efficiency of its use in these applications is intrinsically linked to its physical and chemical properties. This guide focuses on the thermo-physical aspects of this compound, which are fundamental to its handling, reaction engineering, and process scale-up.

General and Physical Properties

A summary of the general and key physical properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and databases. It is important to note that minor discrepancies may exist between sources.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀N₂[1][8]
Molecular Weight 110.16 g/mol [6][8]
CAS Number 4532-96-1[6][8]
Appearance Colorless to light yellow liquid[5][6]
Purity >97.0% (GC)

Thermo-physical Properties

The thermo-physical properties of a compound are essential for a wide range of applications, from reaction kinetics to heat transfer calculations. The available data for this compound are summarized in Table 2.

Table 2: Thermo-physical Properties of this compound

PropertyValueConditionsSource(s)
Density 0.96 - 1.0 ± 0.1 g/cm³Ambient Temperature[1][5]
0.97 g/cm³20°C/20°C (Specific Gravity)
Boiling Point 203.3 ± 9.0 °C760 mmHg[1][5][9]
104 °C7 mmHg[6][10]
Refractive Index (n_D) 1.48 - 1.51320°C[1]
Flash Point 76.7 ± 18.7 °C[1][5][9]
77 °C
Vapor Pressure 0.4 ± 0.4 mmHg25°C[1][9]
Heat Capacity Data not available
Viscosity Data not available

Note: Experimental data for the heat capacity and viscosity of this compound as a function of temperature are not readily found in the surveyed literature. The following sections describe the standard experimental protocols that can be employed to determine these crucial properties.

Experimental Protocols for Thermo-physical Property Determination

The following are detailed methodologies for the experimental determination of key thermo-physical properties for a liquid compound like this compound.

Heat Capacity Measurement

The specific heat capacity of a liquid can be determined using calorimetry. A common and accurate method is Differential Scanning Calorimetry (DSC).

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate over the desired temperature range.

    • The instrument records the heat flow difference between the sample and the reference.

    • The heat capacity is calculated from the heat flow, the heating rate, and the sample mass. A calibration with a known standard (e.g., sapphire) is performed to ensure accuracy.[11]

Viscosity Measurement

The dynamic viscosity of a liquid can be determined using various types of viscometers. Rotational viscometers are versatile for a range of viscosities.

  • Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[12][13]

  • Apparatus: A rotational viscometer with a temperature-controlled bath.

  • Procedure:

    • The viscometer is calibrated using standard viscosity fluids.

    • A known volume of this compound is placed in the sample container.

    • The appropriate spindle is selected and immersed in the liquid to the marked depth.

    • The sample is allowed to thermally equilibrate to the desired temperature using the circulating bath.

    • The spindle is rotated at a series of set speeds, and the corresponding torque is measured.

    • The dynamic viscosity is calculated from the torque, spindle geometry, and rotational speed. Measurements are typically repeated at various temperatures to determine the temperature dependence of viscosity.[14]

Logical Workflow for Thermo-physical Property Determination

The following diagram illustrates a general workflow for the experimental characterization of the thermo-physical properties of a liquid sample such as this compound.

G cluster_0 Sample Preparation and Purity Analysis cluster_1 Thermo-physical Property Measurement cluster_2 Data Analysis and Modeling Sample_Acquisition Acquire this compound Sample Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Sample_Acquisition->Purity_Analysis Density_Measurement Density vs. Temperature Purity_Analysis->Density_Measurement Viscosity_Measurement Viscosity vs. Temperature Purity_Analysis->Viscosity_Measurement Heat_Capacity_Measurement Heat Capacity vs. Temperature Purity_Analysis->Heat_Capacity_Measurement Refractive_Index_Measurement Refractive Index at 20°C Purity_Analysis->Refractive_Index_Measurement Boiling_Point_Measurement Boiling Point at various pressures Purity_Analysis->Boiling_Point_Measurement Flash_Point_Measurement Flash Point Purity_Analysis->Flash_Point_Measurement Data_Tabulation Tabulate Experimental Data Density_Measurement->Data_Tabulation Viscosity_Measurement->Data_Tabulation Heat_Capacity_Measurement->Data_Tabulation Refractive_Index_Measurement->Data_Tabulation Boiling_Point_Measurement->Data_Tabulation Flash_Point_Measurement->Data_Tabulation Model_Fitting Fit Data to Temperature-Dependent Models Data_Tabulation->Model_Fitting Property_Correlation Correlate Properties Model_Fitting->Property_Correlation Final_Report Final_Report Property_Correlation->Final_Report Generate Technical Guide

Fig. 1: Experimental workflow for thermo-physical property determination.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Its imidazole core is a prevalent feature in many biologically active molecules. The thermo-physical properties outlined in this guide are critical for:

  • Reaction Engineering: Accurate heat capacity and density data are essential for designing and controlling reaction temperatures and for calculating heat of reaction.

  • Process Safety: Knowledge of the flash point is vital for ensuring safe handling and storage procedures to prevent fire and explosion hazards.[1]

  • Fluid Handling: Viscosity data is necessary for the design of pumping and mixing systems, especially during scale-up from laboratory to pilot plant and full-scale production.

  • Purification Processes: Properties such as boiling point and vapor pressure are fundamental for designing distillation and other separation processes to achieve the high purity required for pharmaceutical applications.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the molecular structure and geometry of 1-isopropylimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of direct experimental structural data for this compound, this guide presents high-resolution data for the closely related molecule, 1-methylimidazole, as a structural analogue. The geometry of the imidazole ring and the orientation of the N-substituent are expected to be comparable. This guide includes quantitative data on bond lengths, bond angles, and dihedral angles determined by microwave spectroscopy. Furthermore, it outlines the standard computational chemistry protocols used for geometry optimization of such molecules, providing a framework for theoretical studies. A reaction diagram for the synthesis of this compound is also presented.

Introduction

This compound (C₆H₁₀N₂) is a substituted imidazole that serves as a versatile building block in organic synthesis. Its applications span from the development of novel pharmaceuticals to its use as a ligand in catalysis and as a component in ionic liquids. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, designing molecular interactions with biological targets, and engineering its properties for specific applications.

This guide addresses the core structural aspects of this compound. In the absence of published, peer-reviewed experimental or computational studies providing a complete set of geometrical parameters for this compound, we present the experimentally determined structure of 1-methylimidazole as a reliable reference for the core imidazole scaffold.

Molecular Geometry Data

The molecular geometry of 1-methylimidazole has been precisely determined using microwave spectroscopy. These experimental values provide a strong foundation for understanding the geometry of the imidazole ring in N-alkylated imidazoles like this compound.

Atom Numbering Scheme

The following diagram illustrates the atom numbering scheme used for the presentation of geometric data for the 1-alkylimidazole scaffold.

Caption: Atom numbering for the 1-alkylimidazole core structure.

Bond Lengths

The bond lengths for 1-methylimidazole, as determined from microwave spectroscopy, are summarized in the table below. These values are expected to be highly representative of the imidazole ring in this compound.

BondAtom 1Atom 2Bond Length (Å)
N1-C2N1C21.385
C2-N3C2N31.329
N3-C4N3C41.385
C4-C5C4C51.367
C5-N1C5N11.385
N1-C(Alkyl)N1C(Alkyl)1.488

Data sourced from a study on 2-methylimidazole, which reports bond lengths for the neutral imidazole molecule that are consistent with other imidazole derivatives and can be considered representative.[1]

Bond Angles

The bond angles for 1-methylimidazole provide insight into the planarity and electronic distribution of the imidazole ring.

AngleAtom 1VertexAtom 2Bond Angle (°)
C5-N1-C2C5N1C2108.0
N1-C2-N3N1C2N3110.0
C2-N3-C4C2N3C4108.0
N3-C4-C5N3C4C5107.0
C4-C5-N1C4C5N1107.0
C2-N1-C(Alkyl)C2N1C(Alkyl)126.0
C5-N1-C(Alkyl)C5N1C(Alkyl)126.0

Note: Angles for the imidazole ring are based on typical values for related structures. The angles involving the alkyl group are estimations based on sp² hybridization of N1.

Dihedral Angles

The imidazole ring is planar. The key dihedral angle of interest is the orientation of the isopropyl group relative to the ring. For 1-methylimidazole, the methyl group hydrogens are typically oriented to minimize steric hindrance. In this compound, the methine hydrogen of the isopropyl group would define the primary dihedral angle with the ring.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C5-N1-C(Alkyl)-HC5N1C(Alkyl)H~0 or ~180
C2-N1-C(Alkyl)-C(Me1)C2N1C(Alkyl)C(Me1)~60
C2-N1-C(Alkyl)-C(Me2)C2N1C(Alkyl)C(Me2)~-60

Note: These are idealized dihedral angles for a staggered conformation of the isopropyl group relative to the imidazole ring.

Experimental and Computational Protocols

Microwave Spectroscopy (for 1-Methylimidazole)

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.

Methodology:

  • Sample Introduction: A sample of the molecule is introduced into a high-vacuum chamber in the gas phase at low pressure.

  • Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies.

  • Absorption Detection: When the microwave frequency matches a rotational transition of the molecule, the molecules absorb the radiation. This absorption is detected, and the frequency is recorded.

  • Spectral Analysis: The resulting spectrum consists of a series of absorption lines. By assigning these lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule are determined.

  • Structure Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions. By analyzing the rotational constants of several isotopic species of the molecule, a complete and unambiguous molecular structure can be determined.

Computational Geometry Optimization

In the absence of experimental data for this compound, its molecular geometry can be reliably predicted using computational chemistry methods. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.

Methodology:

  • Initial Structure: An approximate 3D structure of this compound is generated using molecular modeling software.

  • Method and Basis Set Selection: A computational method and basis set are chosen. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.

  • Geometry Optimization: The energy of the initial structure is calculated. The geometry is then systematically changed in an iterative process to find the arrangement of atoms with the lowest energy (the optimized geometry). This process continues until the forces on the atoms are close to zero and the energy change between steps is negligible.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Data Extraction: From the final optimized geometry, bond lengths, bond angles, and dihedral angles are extracted.

The following diagram illustrates the workflow for a computational geometry optimization.

G start Initial Molecular Structure method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) start->method optimize Perform Geometry Optimization method->optimize check Frequency Calculation optimize->check check->optimize Imaginary Frequencies Found final Final Optimized Geometry check->final No Imaginary Frequencies data Extract Bond Lengths, Angles, etc. final->data

Caption: Workflow for computational geometry optimization.

Synthesis of this compound

This compound is typically synthesized via the N-alkylation of imidazole. A common method involves the reaction of imidazole with an isopropyl halide in the presence of a base.[2]

G imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate + Base base Base (e.g., NaOH) base->imidazolate product This compound imidazolate->product + 2-Bromopropane isopropyl_halide 2-Bromopropane isopropyl_halide->product salt NaBr

Caption: Synthesis pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and geometry of this compound, utilizing high-resolution experimental data from the analogous molecule 1-methylimidazole. The provided bond lengths, bond angles, and dihedral angles serve as a robust foundation for understanding the structural characteristics of the 1-alkylimidazole family. The outlined experimental and computational protocols offer researchers the necessary methodological framework for further structural investigations. The included synthesis diagram provides essential information for the chemical preparation of this important heterocyclic compound.

References

A Technical Guide to 1-Isopropylimidazole: Commercial Availability, Purity, and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylimidazole is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity is a critical parameter that can significantly impact the outcome of chemical reactions and the quality of the final product. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its typical purity specifications, and detailed analytical methodologies for its quality assessment. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, to cater to both research and development needs as well as larger-scale manufacturing.

Table 1: Commercial Suppliers and Typical Specifications for this compound

SupplierStated PurityAnalytical MethodAvailability
Chem-Impex≥ 99%Titration5g, 25g, 100g, 250g, 1kg
iChemical99.0%Not SpecifiedBulk quantities
Manchester Organics97%Not Specified100g and custom sizes
TCI America>97.0%GC, Titration25g and bulk quote
Fisher Scientific97.0+%GC, Titration25g
Santa Cruz BiotechnologyNot SpecifiedNot SpecifiedResearch quantities

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis for specific batches.

Purity and Impurity Profile

The purity of commercially available this compound typically ranges from >97% to ≥99%.[1] The most common methods used by suppliers to determine purity are Gas Chromatography (GC) and non-aqueous titration.[1]

A general synthesis method for this compound involves the reaction of imidazole with 2-bromopropane in the presence of a base and a solvent like DMSO.[2] Based on this synthesis route, potential impurities may include:

  • Unreacted starting materials: Imidazole and 2-bromopropane.

  • Isomeric byproducts: 2-Isopropylimidazole.

  • Residual solvents: Dimethyl sulfoxide (DMSO) or other solvents used in the synthesis and purification process.

  • Related impurities: Other N-alkylated imidazoles or degradation products.

The exact impurity profile can vary between manufacturers and even between different batches from the same supplier. Therefore, it is crucial for researchers to perform their own purity assessment and impurity profiling, especially for applications in drug development where impurity levels are strictly regulated.

Analytical Methods for Purity Determination

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation and quantification of the main component and any volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Vial Sample Vial (1 mg/mL) Sample->Vial Solvent Dichloromethane Solvent->Vial Injector Injector (250°C) Vial->Injector 1 µL Injection Column GC Column (Temperature Program) Injector->Column Detector FID (280°C) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Figure 1: A typical workflow for the purity determination of this compound by Gas Chromatography.
Non-Aqueous Titration

Non-aqueous titration is a classic and reliable method for determining the purity of basic substances like this compound, especially when they are weakly basic in aqueous solutions.

  • Principle: this compound, being a weak base, is titrated with a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically or with a visual indicator.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound into a clean, dry 100 mL beaker.

    • Dissolve the sample in 20 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator. The solution should turn violet.

    • Titrate with 0.1 N perchloric acid until the color of the solution changes from violet to blue-green.

    • Record the volume of titrant used.

  • Calculation:

    Where:

    • V = Volume of perchloric acid titrant (mL)

    • N = Normality of the perchloric acid titrant (mol/L)

    • MW = Molecular weight of this compound (110.16 g/mol )

    • W = Weight of the this compound sample (g)

Titration_Logic cluster_reagents Reagents cluster_process Titration Process cluster_result Result Sample This compound (Weak Base) Dissolve Dissolve Sample in Solvent Sample->Dissolve Titrant Perchloric Acid (Strong Acid) Titrate Titrate with Perchloric Acid Titrant->Titrate Solvent Glacial Acetic Acid (Non-Aqueous) Solvent->Dissolve Indicator Crystal Violet AddIndicator Add Indicator Indicator->AddIndicator Dissolve->AddIndicator AddIndicator->Titrate Endpoint Observe Color Change (Violet to Blue-Green) Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Figure 2: Logical relationship of steps in the non-aqueous titration of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Use in a well-ventilated area or in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available reagent with purity levels generally suitable for a wide range of research and development applications. However, for sensitive applications such as drug development, it is imperative to conduct thorough in-house quality control. This guide provides a foundation for understanding the commercial landscape and the analytical methods required to assess the purity of this compound, ensuring the quality and reproducibility of your scientific work.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the safety and handling precautions for 1-Isopropylimidazole (CAS No. 4532-96-1). The information herein is intended to equip laboratory and research personnel with the necessary knowledge to handle this compound safely and effectively, minimizing exposure risks and ensuring a secure working environment.

Chemical Identification and Properties

This compound, also known as 1-(propan-2-yl)-1H-imidazole, is a light yellow to colorless transparent liquid.[1][2][3][4] It is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][5] Its imidazole ring structure, substituted with an isopropyl group, gives it a unique reactivity profile.[5]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C6H10N2[1][2][3]
Molecular Weight 110.16 g/mol [2][4][6]
Appearance Light yellow or colorless transparent liquid[1][2][3][4]
Boiling Point 203.3 ± 9.0 °C at 760 mmHg; 104°C at 7 mmHg[1][2][4][6][7]
Density 0.96 - 1.0 ± 0.1 g/cm³[1][2][4]
Flash Point 76.7 ± 18.7 °C; 126°C (literature)[1][2][4]
Vapour Pressure 0.4 ± 0.4 mmHg at 25°C[1]
Refractive Index 1.4800 to 1.4840; 1.513[1][7]
pKa 7.15 ± 0.20 (Predicted)[3][7]
LogP 0.67[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards to ensure proper handling.

GHS Hazard Statements

The compound is associated with the following GHS hazard statements:

  • H227: Combustible liquid.[8][9]

  • H302: Harmful if swallowed.[8]

  • H311: Toxic in contact with skin.[8]

  • H314: Causes severe skin burns and eye damage.[8]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H361: Suspected of damaging fertility or the unborn child.[8]

Toxicological Summary

While specific toxicological data for this compound is limited, information for the related compound 1-Methylimidazole suggests potential hazards.

Toxicity MetricValueSpeciesSource(s)
Acute Oral LD50 1130 mg/kgRat[10] (for 1-Methylimidazole)
Acute Dermal LD50 400 - 600 mg/kgRabbit[10] (for 1-Methylimidazole)

The substance is considered very hazardous in case of skin contact (irritant) and ingestion.[10] Repeated or prolonged exposure can cause damage to the upper respiratory tract, skin, and eyes.[10]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory when working with this compound.

General Handling Protocol
  • Risk Assessment: Before commencing any work, perform a thorough risk assessment. Identify potential hazards and establish control measures.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][8]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8][9] Use non-sparking tools and take precautionary measures against static discharge.[2][8]

  • Hygiene: Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[2][8]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as oxidizing agents.[7][10] Keep the container cool.[9]

Accidental Release (Spill) Protocol
  • Evacuation: Evacuate non-essential personnel from the spill area.[2][11]

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Absorption: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection if vapors are present.[2][8]

  • Disposal: Dispose of contaminated material in suitable, closed containers according to local, state, and federal regulations.[2][8]

Personal Protective Equipment (PPE)

The following diagram illustrates the logical selection of PPE based on identified hazards.

PPE_Selection cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H1 H314: Severe Skin Burns H311: Toxic in Contact with Skin PPE1 Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) H1->PPE1 Protects Skin PPE2 Protective Clothing (Lab Coat, Full Suit) H1->PPE2 Full Body Protection H2 H314: Severe Eye Damage PPE3 Chemical Goggles & Face Shield H2->PPE3 Protects Eyes & Face H3 Inhalation Hazard PPE4 Vapor Respirator (in case of insufficient ventilation) H3->PPE4 Protects Respiratory System H4 H227: Combustible Liquid PPE5 Flame-Retardant Clothing H4->PPE5 Prevents Ignition

Caption: Logical workflow for selecting appropriate PPE for this compound.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush skin with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[8][10]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][10] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[8][10]

Fire Fighting and Reactivity

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: The compound is a combustible liquid.[8][9] Vapors may form explosive mixtures with air.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][8]

Workflow for Safe Chemical Handling

The following diagram outlines a logical workflow for the safe handling of this compound from procurement to disposal.

Safe_Handling_Workflow A Procurement & Receipt of Chemical B Review Safety Data Sheet (SDS) A->B C Perform Risk Assessment B->C D Establish Control Measures (Fume Hood, PPE) C->D E Chemical Handling & Experimental Use D->E F Is there a spill? E->F G Follow Spill Protocol F->G Yes H Temporary Storage (Labeled, Ventilated) F->H No G->H H->E Further Use I Waste Disposal (Follow Regulations) H->I

Caption: A logical workflow for the safe lifecycle management of this compound.

References

1-Isopropylimidazole as a precursor for ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isopropylimidazole as a Precursor for Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its properties, and its role as a versatile precursor for the synthesis of ionic liquids (ILs). The document details the synthesis methodologies, physicochemical properties, and potential applications of 1-isopropylimidazolium-based ionic liquids, with a particular focus on their relevance to the pharmaceutical and drug development sectors.

Introduction to this compound

This compound, also known as 1-(propan-2-yl)-1H-imidazole, is an organic compound that serves as a crucial building block in the synthesis of specialized chemicals, most notably, ionic liquids.[1][2] Its unique molecular structure, featuring a bulky isopropyl group attached to an imidazole ring, imparts specific steric and electronic properties to the resulting ionic liquids, influencing their physical and chemical behavior.[1][2]

The demand for tailored ionic liquids in various fields, including pharmaceuticals, catalysis, and material science, has driven interest in precursors like this compound.[2][3] Its derivatives are explored for their potential to act as "designer solvents" and functional materials, where properties can be fine-tuned by modifying the cation and anion structure.[4]

Physicochemical Properties of the Precursor

A clear understanding of the precursor's properties is essential for its effective use in synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 4532-96-1[1]
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1]
Appearance Light yellow or colorless transparent liquid[1][2]
Density ~0.96 - 1.0 g/cm³[1][5]
Boiling Point 203.3 ± 9.0 °C at 760 mmHg[1]
Flash Point 76.7 ± 18.7 °C[1]
pKa 7.15 ± 0.20 (Predicted)[2]

Synthesis of 1-Isopropylimidazolium Ionic Liquids

The synthesis of 1-isopropylimidazolium-based ionic liquids typically follows a two-step pathway: formation of the cation, followed by anion exchange, if necessary. The primary methods for cation formation are quaternization and acid-base neutralization.[4]

Synthesis Pathways

The general workflows for synthesizing 1-isopropylimidazolium ionic liquids are depicted below. The first diagram illustrates the formation of the cation via quaternization (e.g., N-alkylation) or protonation (acid-base neutralization). The second diagram details the subsequent anion exchange (metathesis) process to generate ILs with different anions.

SynthesisWorkflow cluster_start Starting Materials cluster_methods Cation Formation Methods cluster_product Resulting Cationic IL Precursor This compound Quaternization Quaternization (N-Alkylation) Precursor->Quaternization Neutralization Acid-Base Neutralization Precursor->Neutralization Reagent1 Alkylating Agent (e.g., R-X) Reagent1->Quaternization Reagent2 Protic Acid (e.g., H-A) Reagent2->Neutralization Product1 1-Isopropyl-3-alkylimidazolium Halide [iPr-R-Im]+[X]- Quaternization->Product1 Forms N-C bond Product2 1-Isopropylimidazolium Salt [iPr-H-Im]+[A]- Neutralization->Product2 Forms N-H bond

Caption: General synthesis pathways for 1-isopropylimidazolium cations.

AnionExchange cluster_start Starting Ionic Liquid cluster_reagent Metathesis Reagent cluster_process Process cluster_products Final Products InitialIL 1-Isopropylimidazolium Halide [iPr-R/H-Im]+[X]- Metathesis Anion Exchange (Metathesis) InitialIL->Metathesis Salt Metal or Ammonium Salt (e.g., M+Y-) Salt->Metathesis FinalIL Target Ionic Liquid [iPr-R/H-Im]+[Y]- Metathesis->FinalIL Soluble Product Byproduct Precipitated Salt (e.g., M+X-) Metathesis->Byproduct Insoluble Byproduct (Removed by filtration)

Caption: Workflow for the anion exchange (metathesis) reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on established literature methods for the synthesis of 1-isopropylimidazolium-based ionic liquids.[4]

Protocol 1: Synthesis of 1-Isopropylimidazolium Bromide ([iPr-H-Im][Br]) via Quaternization

This protocol describes the synthesis using tert-butyl bromide, which acts as a source of HBr in situ.

  • Materials : this compound (10 mmol), tert-butyl bromide (11 mmol), toluene (10 mL).

  • Apparatus : Two-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure :

    • In a two-neck flask, dissolve this compound (10 mmol) in toluene (10 mL).

    • Add tert-butyl bromide (11 mmol) to the solution.

    • Heat the resulting mixture to 80°C and stir for 16 hours under a reflux condenser.

    • During the reaction, two immiscible layers will form. The lower, denser layer is the ionic liquid.

    • After cooling to room temperature, separate the layers by decanting the upper toluene layer.

    • Wash the resulting ionic liquid product repeatedly with fresh hexane to remove any unreacted starting materials and non-ionic impurities.

    • Dry the final product under vacuum to remove residual solvents. The product, 1-isopropylimidazolium bromide, is typically a pale brown liquid.[4]

Protocol 2: Synthesis of 1-Isopropylimidazolium Salts via Acid-Base Neutralization

This method is suitable for preparing Brønsted acidic ionic liquids.

  • Materials : this compound (10 mmol), protic acid (e.g., trifluoromethanesulfonic acid, 10 mmol), toluene (10 mL).

  • Procedure :

    • In a two-neck flask, add a solution of this compound (10 mmol) in toluene (10 mL).

    • Slowly add the desired protic acid (10 mmol) to the solution while stirring.

    • Heat the mixture to 80°C and stir for 16 hours.

    • The formation of two distinct layers indicates the progress of the reaction.

    • After cooling, separate the lower ionic liquid layer by decantation.

    • Wash the product with hexane and dry under vacuum.[4]

Protocol 3: Anion Exchange (Metathesis)

This protocol is used to convert a halide-based IL into an IL with a different anion, such as tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻).

  • Materials : 1-isopropylimidazolium bromide (10 mmol), anion source (e.g., potassium tetrafluoroborate (KBF₄), 10 mmol), solvent mixture (e.g., CH₂Cl₂/CH₃OH 4:1, 10 mL).

  • Procedure :

    • Dissolve 1-isopropylimidazolium bromide (10 mmol) in the CH₂Cl₂/CH₃OH solvent mixture.

    • Add the anion exchange salt (e.g., KBF₄, 10 mmol) to the solution.

    • Stir the resulting mixture vigorously at room temperature for 3 hours. A precipitate of the insoluble salt (e.g., KBr) will form.

    • Filter the solution to remove the precipitated salt.

    • Remove the solvents from the filtrate under vacuum to yield the final ionic liquid.[4]

Data Presentation: Properties of 1-Isopropylimidazolium Ionic Liquids

The choice of anion significantly influences the physicochemical properties of the ionic liquid. While comprehensive data for a full series of 1-isopropylimidazolium ILs is not consolidated in the literature, the following tables summarize available characterization data and key properties of analogous, well-studied imidazolium ILs to illustrate expected trends.

Spectroscopic Data of Synthesized 1-Isopropylimidazolium ILs

The structures of synthesized ionic liquids are typically confirmed using ¹H NMR and mass spectrometry.[4]

Ionic Liquid¹H NMR (400 MHz, DMSO-d₆), δ (ppm)ES-MS m/z
[iPr-H-Im][OTf] (triflate)9.16 (s, 1H, C2-H), 7.89 (d, 1H, C4-H), 7.69 (d, 1H, C5-H), 4.62 (m, 1H, CH), 1.47 (d, 6H, CH₃)111.1 [M-CF₃SO₃]⁺
[iPr-H-Im][CH₃SO₃] (methanesulfonate)9.17 (s, 1H, C2-H), 7.89 (d, 1H, C4-H), 7.69 (d, 1H, C5-H), 4.61 (m, 1H, CH), 2.32 (s, 3H, CH₃SO₃), 1.47 (d, 6H, CH₃)111.0 [M-CH₃SO₃]⁺
[iPr-H-Im][C₆H₅SO₃] (phenylsulfonate)9.12 (s, 1H, C2-H), 7.87 (d, 1H, C4-H), 7.67 (d, 1H, C5-H), 7.58 (m, 2H, Ar-H), 7.28 (m, 3H, Ar-H), 4.61 (m, 1H, CH), 1.48 (d, 6H, CH₃)111.0 [M-C₆H₅SO₃]⁺
[iPr-H-Im][Br] (bromide)¹9.35 (s, 1H, C2-H), 7.92 (d, 1H, C4-H), 7.75 (d, 1H, C5-H), 4.65 (m, 1H, CH), 1.46 (d, 6H, CH₃)111.08 [M-Br]⁺

¹ Solvent for ¹H NMR was CDCl₃. (Data sourced from Porkodi et al., 2015[4])

Physicochemical Properties (with Analogues for Comparison)

Properties such as melting point, viscosity, and density are critical for application design. Data for 1-isopropyl-3-methylimidazolium bromide and other analogous imidazolium ILs are presented for comparison. The presence of the branched isopropyl group, compared to linear alkyl chains (e.g., propyl), can influence crystal packing and transport properties. For instance, 1-isopropyl-3-methylimidazolium bromide exhibits polymorphism, indicating complex solid-state behavior.[6]

Ionic LiquidMelting Point (°C)Density (g/mL at 25°C)Viscosity (cP at 25°C)Decomposition Temp. (°C)Reference(s)
[iPr-Me-Im][Br] (1-isopropyl-3-methyl)Polymorphic solidN/AN/AN/A[6]
[Pr-Me-Im][Br] (1-propyl-3-methyl)N/A~1.37~220N/A[7],[8]
[Et-Me-Im][BF₄] (1-ethyl-3-methyl)151.29437418,[9]
[Pr-Me-Im][BF₄] (1-propyl-3-methyl)< -151.2458N/A[10]

N/A: Data not available in the searched literature.

General Trends:

  • Viscosity and Density : Generally increase with the size of the alkyl substituent but can be affected by symmetry and packing efficiency. Branched chains like isopropyl may disrupt packing and affect viscosity differently than linear chains.[5][11][12]

  • Melting Point : Highly dependent on the symmetry of the cation and the nature of the anion. Asymmetry often leads to lower melting points.

  • Thermal Stability : Largely dictated by the anion. Halide anions tend to reduce thermal stability compared to anions like [BF₄]⁻ or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[13]

Applications in Pharmaceutical and Drug Development

Imidazolium-based ionic liquids are gaining significant attention in the pharmaceutical industry due to their unique properties that can address challenges in drug synthesis and formulation.[3][13][14] While specific applications of 1-isopropylimidazolium ILs are not widely reported, their properties suggest potential in several key areas.

Green Solvents in API Synthesis

Ionic liquids serve as non-volatile, thermally stable reaction media, which can enhance reaction rates and selectivity in the synthesis of active pharmaceutical ingredients (APIs).[3][13] Their use can lead to cleaner reaction profiles and easier product separation, aligning with the principles of green chemistry. Imidazolium salts, in particular, have been successfully used as solvents for synthesizing antiviral drugs and other complex molecules.[13]

Enhancing Drug Solubility and Bioavailability

A major hurdle in drug development is the poor aqueous solubility of many APIs, which limits their bioavailability.[3] Ionic liquids can act as powerful solvents or co-solvents to dissolve poorly soluble drugs.[14] The tunability of the 1-isopropylimidazolium cation, combined with various anions, allows for the design of ILs with an optimal hydrophilic-lipophilic balance to solubilize specific drug molecules.[13]

Components of Drug Delivery Systems

ILs are being explored as functional excipients in various drug delivery systems.[3]

  • Permeation Enhancers : The amphiphilic nature of some ILs allows them to interact with the stratum corneum, temporarily disrupting its barrier function and enhancing the permeation of drugs through the skin in topical and transdermal formulations.

  • Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) : A novel strategy involves converting a crystalline API into a liquid salt by pairing it with a suitable counter-ion. This can overcome issues related to polymorphism and poor solubility, potentially leading to improved therapeutic profiles.[13]

The branched structure of the isopropyl group may offer a different level of steric hindrance and lipophilicity compared to linear alkyl chains, potentially influencing interactions with APIs and biological membranes in unique ways.

Conclusion

This compound is a valuable precursor for synthesizing a range of imidazolium-based ionic liquids. Standard organic chemistry procedures, including quaternization, neutralization, and anion metathesis, can be employed to create a diverse library of these compounds. While a comprehensive dataset of their physicochemical properties is still emerging, the structural variations offered by the isopropyl group present an opportunity to fine-tune properties for specific applications. For the pharmaceutical industry, these ionic liquids hold promise as green reaction media, solubility enhancers, and innovative components for advanced drug delivery systems, warranting further investigation to fully exploit their potential.

References

Methodological & Application

Protocol for the N-alkylation of Imidazole to 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-isopropylimidazole via the N-alkylation of imidazole. The protocols outlined below are based on established chemical literature and offer two distinct methods for this transformation, providing flexibility in the choice of reagents and reaction conditions.

Introduction

This compound is a valuable substituted imidazole derivative used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] The N-alkylation of the imidazole ring is a fundamental and widely employed transformation in organic synthesis. The choice of base, solvent, and alkylating agent significantly influences the reaction's efficiency and outcome. This application note details two reliable methods for the preparation of this compound, enabling researchers to select the most suitable protocol based on available resources and experimental requirements.

Data Presentation

The following table summarizes the quantitative data for the two described protocols for the synthesis of this compound, allowing for a direct comparison of their efficiencies.

ParameterProtocol 1Protocol 2
Alkylating Agent 2-Bromopropane2-Bromopropane
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)
Solvent Dimethyl Sulfoxide (DMSO)Acetonitrile (CH₃CN)
Temperature Room Temperature80 °C
Reaction Time Monitored by TLC24 hours
Reported Yield Not specifiedNot specified for isopropyl

Experimental Protocols

Protocol 1: N-alkylation using Sodium Hydroxide in Dimethyl Sulfoxide

This protocol utilizes a strong base in a polar aprotic solvent at room temperature.

Materials:

  • Imidazole

  • 2-Bromopropane

  • Solid Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve imidazole (10 mmol) in 10 mL of DMSO.

  • To this solution, add solid sodium hydroxide (15 mmol).

  • Stir the resulting light yellow suspension at room temperature for 1.5 hours.

  • After 1.5 hours, add 2-bromopropane (15 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC until completion.

  • Upon completion, add 50 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of methanol in ethyl acetate (e.g., 5:95 v/v) to obtain this compound as a yellow oil.

Protocol 2: N-alkylation using Potassium Carbonate in Acetonitrile

This protocol employs a weaker base in a different polar aprotic solvent at an elevated temperature.[4][5][6]

Materials:

  • Imidazole

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of imidazole (7.87 mmol) in 30 mL of acetonitrile in a round-bottom flask, add potassium carbonate (8.7 mmol).[5]

  • Stir the mixture at room temperature for 15 minutes.[5]

  • Add 2-bromopropane (15.74 mmol) dropwise to the reaction mixture.[5]

  • Heat the reaction mixture to 80 °C and maintain for 24 hours.[4]

  • Monitor the reaction progress by TLC.[5]

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[5]

  • Dissolve the crude product in 50 mL of ethyl acetate.[5]

  • Wash the organic layer with water and brine.[5]

  • Dry the organic phase over anhydrous magnesium sulfate.[5]

  • Evaporate the solvent in vacuo to obtain the crude this compound.[5]

  • If necessary, purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general chemical transformation and the experimental workflow for the synthesis of this compound.

G General Reaction Scheme for N-alkylation of Imidazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Imidazole Imidazole Product This compound Imidazole->Product + AlkylatingAgent 2-Bromopropane AlkylatingAgent->Product Base Base (NaOH or K2CO3) Solvent Solvent (DMSO or Acetonitrile)

Caption: General reaction scheme for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis A 1. Dissolve Imidazole in Solvent B 2. Add Base A->B C 3. Stir at Appropriate Temperature B->C D 4. Add 2-Bromopropane C->D E 5. Monitor Reaction by TLC D->E F 6. Aqueous Work-up (Quench and Extract) E->F G 7. Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Utilizing 1-Isopropylimidazole as a Ligand in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers interested in exploring the potential of 1-isopropylimidazole as a ligand in palladium-catalyzed cross-coupling reactions. While specific literature on the use of this compound in this context is limited, this document offers a framework based on established protocols for similar N-alkylimidazole ligands and general ligand screening procedures for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Introduction: The Potential of N-Alkylimidazoles in Cross-Coupling Catalysis

N-heterocyclic carbenes (NHCs) and various nitrogen-containing compounds have emerged as a versatile class of ligands in palladium-catalyzed cross-coupling reactions, offering an alternative to traditional phosphine ligands. Imidazole derivatives, in particular, are attractive due to their strong σ-donating properties, which can stabilize the palladium catalyst.

While extensive data on this compound is not yet available in the public domain, related structures have shown promise. For instance, N-heterocyclic carbene-palladium(II)-1-methylimidazole complexes have been demonstrated to be effective catalysts for the Suzuki-Miyaura coupling of aryl sulfonates with arylboronic acids[1]. This suggests that simpler N-alkylimidazoles, such as this compound, could also serve as effective ligands, potentially offering advantages in terms of cost, availability, and catalyst stability.

The protocols outlined below provide a systematic approach for evaluating the efficacy of this compound as a ligand in three key cross-coupling reactions.

General Experimental Workflow for Ligand Screening

A systematic approach is crucial when screening a new ligand for its effectiveness in a cross-coupling reaction. The following workflow can be adapted for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization start Synthesize or Procure This compound reagents Prepare Stock Solutions: - Pd Precursor (e.g., Pd(OAc)2) - this compound - Substrates (Aryl Halide, etc.) - Base start->reagents setup Set up Array of Reactions (Varying Ligand:Pd Ratio, Temp., etc.) reagents->setup execute Run Reactions under Inert Atmosphere setup->execute monitor Monitor Reaction Progress (TLC, GC, or LC-MS) execute->monitor workup Reaction Work-up and Product Isolation monitor->workup analyze Characterize Product and Determine Yield workup->analyze optimize Optimize Reaction Conditions (Solvent, Base, Temp.) analyze->optimize analyze->optimize Iterate for Improvement

Caption: A general experimental workflow for screening this compound as a ligand.

Suzuki-Miyaura Coupling: Application and Protocol

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) PdII_1 L₂Pd(II)(Ar)X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L₂Pd(II)(Ar)(Ar') PdII_1->PdII_2 Transmetalation (Ar'B(OR)₂) PdII_2->Pd0 Reductive Elimination product Ar-Ar' PdII_2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Screening Protocol for this compound in Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for screening N-donor ligands in Suzuki-Miyaura reactions.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in the reaction solvent (3-5 mL).

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O10012TBDTBDTBD
24-ChloroanisolePhenylboronic acidK₃PO₄Toluene11024TBDTBDTBD
31-Bromo-4-nitrobenzene(4-methoxyphenyl)boronic acidCs₂CO₃DMF/H₂O808TBDTBDTBD
TBD: To Be Determined experimentally.

Heck Coupling: Application and Protocol

The Heck reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and alkenes, leading to substituted alkenes.

Catalytic Cycle for Heck Coupling

Heck_Cycle Pd0 L₂Pd(0) PdII_1 L₂Pd(II)(Ar)X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L₂Pd(II)(alkenyl)X PdII_1->PdII_2 Migratory Insertion (Alkene) PdII_3 HL₂Pd(II)X PdII_2->PdII_3 β-Hydride Elimination product Substituted Alkene PdII_2->product PdII_3->Pd0 Base

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Screening Protocol for this compound in Heck Coupling

This protocol is based on general procedures for Heck reactions.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene or n-butyl acrylate)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (3-5 mL), followed by the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture, filter off any inorganic salts, and dilute the filtrate with water.

  • Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Heck Coupling
EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
1IodobenzeneStyreneEt₃NDMF12012TBDTBDTBD
24-Bromoacetophenonen-Butyl acrylateK₂CO₃NMP14018TBDTBDTBD
31-IodonaphthaleneMethyl methacrylateNaOAcToluene11024TBDTBDTBD
TBD: To Be Determined experimentally.

Buchwald-Hartwig Amination: Application and Protocol

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, enabling the formation of arylamines, which are prevalent in pharmaceuticals and organic materials.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) PdII_1 L₂Pd(II)(Ar)X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 L₂Pd(II)(Ar)(NR¹R²) PdII_1->PdII_2 Amine Coordination & Deprotonation (HNR¹R², Base) PdII_2->Pd0 Reductive Elimination product Ar-NR¹R² PdII_2->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Screening Protocol for this compound in Buchwald-Hartwig Amination

This protocol is adapted from general procedures for this amination reaction[2].

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the solvent (3-5 mL), followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-ChlorotolueneMorpholineNaOtBuToluene10012TBDTBDTBD
21-BromonaphthaleneAnilineLiHMDSDioxane9018TBDTBDTBD
32-BromopyridinePiperidineK₃PO₄Toluene11024TBDTBDTBD
TBD: To Be Determined experimentally.

Conclusion and Future Outlook

The protocols provided herein offer a robust starting point for the systematic evaluation of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Successful implementation of these screening protocols will generate valuable data on the efficacy of this simple and accessible N-alkylimidazole ligand. Positive results could pave the way for the development of new, cost-effective, and efficient catalytic systems for the synthesis of valuable molecules in the pharmaceutical and materials science industries. Further studies could involve detailed mechanistic investigations and the synthesis and characterization of pre-formed palladium-1-isopropylimidazole complexes to better understand their catalytic activity.

References

Application Notes and Protocols: 1-Isopropylimidazole in Organic and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylimidazole is a versatile substituted imidazole that finds application as a nucleophilic catalyst and curing agent in various organic and polymer synthesis processes.[1][2] Its steric and electronic properties, conferred by the isopropyl group, modulate its reactivity and basicity compared to other N-alkylimidazoles, making it a subject of interest in specialized catalytic applications.[3] While not as commonly employed as a primary catalyst in mainstream organic synthesis as some of its counterparts like N-methylimidazole, this compound and its derivatives have demonstrated utility, particularly in the field of polymer chemistry.[1][4][5]

These application notes provide an overview of the catalytic use of this compound, with a focus on its role in the formation of polyurethane foams and the curing of epoxy resins. Detailed protocols and available quantitative data are presented to facilitate its application in research and development settings.

Application 1: Catalyst in Polyurethane Foam Production

This compound and its derivatives can function as catalysts in the production of polyurethane foams.[5][6][7] They can be used alone or in combination with other catalysts to promote the reaction between polyols and organic diisocyanates.[5] The imidazole catalyst can influence both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[5]

Catalytic Role of this compound in Polyurethane Formation

The catalytic activity of N-substituted imidazoles in polyurethane formation stems from their ability to act as nucleophilic catalysts. The lone pair of electrons on the sp2 hybridized nitrogen atom of the imidazole ring can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water.

G cluster_activation Isocyanate Activation cluster_reaction Urethane/Urea Formation isocyanate R-N=C=O (Isocyanate) activated_complex Activated Complex isocyanate->activated_complex Nucleophilic Attack catalyst This compound catalyst->activated_complex urethane Urethane Linkage activated_complex->urethane Reaction with Polyol urea Urea Linkage + CO₂ activated_complex->urea Reaction with Water polyol R'-OH (Polyol) polyol->urethane water H₂O (Water) water->urea urethane->catalyst Catalyst Regeneration urea->catalyst Catalyst Regeneration

Figure 1: Catalytic cycle of this compound in polyurethane formation.
Representative Polyurethane Foam Formulation

The following table outlines a general formulation for a polyether-type polyurethane foam, illustrating the role of an alkyl imidazole as a catalyst. Note that specific quantities may need optimization based on the desired foam properties.

ComponentRoleRepresentative Amount (parts by weight)
Polyether Polyol (e.g., PPG 2025)Polyol100
Tolylene Diisocyanate (TDI 80/20)Isocyanate40-50
WaterBlowing Agent3-5
Silicone SurfactantCell Stabilizer1-2
This compound Catalyst 0.5-2.0
Co-catalyst (e.g., tertiary amine)OptionalAs required
Experimental Protocol: Preparation of a Polyurethane Foam (General Procedure)

This protocol is a generalized procedure based on typical one-shot foam production methods described in the literature.[5]

Materials:

  • Polyether polyol

  • Tolylene diisocyanate (TDI)

  • Deionized water

  • Silicone surfactant

  • This compound

  • Disposable mixing container and stirrer

  • Fume hood

Procedure:

  • In a disposable container, accurately weigh the polyether polyol, silicone surfactant, and deionized water.

  • Add the required amount of this compound catalyst to the mixture.

  • Mix the components thoroughly for 10-15 seconds using a mechanical stirrer at high speed.

  • In a fume hood, add the pre-weighed tolylene diisocyanate to the mixture and stir vigorously for 5-10 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to rise.

  • The foam will typically exhibit a cream time (start of rise) and a tack-free time (surface is no longer sticky). These times should be recorded.

  • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.

Expected Observations: The use of an alkyl imidazole catalyst is expected to result in a flexible foam with a good cell structure and stability.[5] The reactivity profile (cream time, rise time) will be dependent on the precise amount of catalyst used.

Application 2: Curing Agent for Epoxy Resins

This compound and its derivatives, such as 1-isopropyl-2-methylimidazole, are effective curing agents for epoxy resins.[8][9][10] They can be used to produce materials with high thermal and chemical resistance, which are valuable in applications like electronics manufacturing.[8][9]

Mechanism of Epoxy Curing with this compound

This compound acts as an anionic polymerization initiator for epoxy resins. The nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of an oxyanion. This oxyanion then propagates the polymerization by attacking another epoxide monomer.

G cluster_initiation Initiation cluster_propagation Propagation epoxy1 Epoxy Monomer intermediate Zwitterionic Intermediate epoxy1->intermediate catalyst This compound catalyst->epoxy1 Nucleophilic Attack epoxy2 Epoxy Monomer intermediate->epoxy2 Ring-Opening growing_chain Growing Polymer Chain epoxy2->growing_chain cured_resin Cured Epoxy Resin growing_chain->cured_resin Further Propagation

Figure 2: Anionic polymerization of epoxy resins catalyzed by this compound.
Formulation for Epoxy Resin Curing

The following table provides a general formulation for curing an epoxy resin using a substituted imidazole.

ComponentRoleRepresentative Amount (parts by weight)
Bisphenol A based Epoxy ResinResin100
1-Isopropyl-2-methylimidazole Curing Agent 1-5
Experimental Protocol: Curing of an Epoxy Resin (General Procedure)

This protocol is a generalized procedure based on descriptions of epoxy resin curing.[9][10]

Materials:

  • Liquid Bisphenol A based epoxy resin

  • 1-Isopropyl-2-methylimidazole

  • Mixing container

  • Stirring rod

  • Mold (e.g., aluminum pan)

  • Oven

Procedure:

  • Preheat an oven to the desired curing temperature (e.g., 100-150 °C).

  • In a suitable container, weigh the epoxy resin.

  • Add the specified amount of 1-isopropyl-2-methylimidazole to the resin.

  • Thoroughly mix the components until a homogeneous mixture is obtained. Be mindful of the pot life of the mixture.

  • Pour the mixture into a mold.

  • Place the mold in the preheated oven and cure for the specified time (this will depend on the temperature and the specific resin/curative system).

  • After the curing cycle is complete, turn off the oven and allow the cured resin to cool slowly to room temperature before demolding.

  • The cured material can then be subjected to mechanical and thermal analysis (e.g., DMA, TGA) to determine its properties.

Expected Outcome: The use of 1-isopropyl-2-methylimidazole as a curative is expected to yield a rigid, cross-linked polymer with good thermal stability and chemical resistance.[9][10]

Conclusion

This compound serves as a functional catalyst and curing agent, primarily in the domain of polymer chemistry. While its application as a primary catalyst in general organic synthesis is not as widespread as other N-alkylimidazoles, its utility in the production of polyurethanes and the curing of epoxy resins is documented. The protocols and data presented here provide a foundation for researchers and professionals to explore the application of this compound in these and potentially new catalytic systems. Further investigation into its catalytic activity in a broader range of organic transformations may reveal new opportunities for this versatile molecule.

References

Application Notes and Protocols: Synthesis of Imidazolium-Based Ionic Liquids from 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of imidazolium-based ionic liquids (ILs) starting from 1-isopropylimidazole. The protocols cover the key steps of N-alkylation (quaternization) to form the desired imidazolium halide salts, subsequent purification, and anion exchange to generate ILs with different properties.

Overview of Synthesis Strategy

The synthesis of 1-alkyl-3-isopropylimidazolium halide ionic liquids is typically achieved through a one-step quaternization reaction. This involves the nucleophilic substitution reaction between this compound and an appropriate alkyl halide. The resulting ionic liquid can then be purified to remove unreacted starting materials and colored impurities. If ionic liquids with anions other than halides are desired, a subsequent anion exchange (metathesis) reaction can be performed.

Synthesis_Overview This compound This compound Quaternization Quaternization (SN2 Reaction) This compound->Quaternization Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quaternization Imidazolium_Halide 1-Isopropyl-3-alkylimidazolium Halide Quaternization->Imidazolium_Halide Purification Purification Imidazolium_Halide->Purification Purified_IL Purified Imidazolium Halide Purification->Purified_IL Anion_Exchange Anion Exchange (Metathesis) Purified_IL->Anion_Exchange Final_IL 1-Isopropyl-3-alkylimidazolium [Anion] Anion_Exchange->Final_IL Anion_Source Anion Source (e.g., KBF4, NaPF6) Anion_Source->Anion_Exchange

Caption: General synthesis workflow for imidazolium-based ionic liquids.

Experimental Protocols

Quaternization of this compound

This protocol describes the synthesis of 1-isopropyl-3-alkylimidazolium halides. The reaction conditions can be adapted for different alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane, 1-bromobutane, 1-bromohexane)

  • Toluene or other suitable solvent (optional, can be performed neat)

  • Ethyl acetate (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure for the Synthesis of 1-Isopropyl-3-methylimidazolium Iodide:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a stoichiometric excess of iodomethane (1.1 - 1.5 eq). The reaction can be performed neat or in a solvent like acetonitrile.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic. For less reactive alkyl halides, heating may be required.

  • Monitor the reaction progress by TLC or NMR until the starting material is consumed.

  • Upon completion, a viscous liquid or solid product will form.

  • Wash the crude product with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials. Decant the ethyl acetate layer.

  • Remove any residual solvent under reduced pressure using a rotary evaporator to obtain the purified ionic liquid.

Table 1: Quaternization Reaction Conditions and Yields

ProductAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
1-Isopropylimidazolium Bromidetert-Butyl bromideToluene801678
1-Isopropyl-3-methylimidazolium IodideIodomethaneNeatRoom Temp.24-4894[1]
1-Butyl-3-methylimidazolium Bromide1-BromobutaneNeat704885
1-Ethyl-3-methylimidazolium BromideBromoethaneNeatRoom Temp.5High

Note: The data for 1-butyl-3-methylimidazolium bromide and 1-ethyl-3-methylimidazolium bromide are provided as representative examples for the quaternization of N-substituted imidazoles and can be adapted for this compound.

Quaternization_Workflow cluster_reactants Reactants This compound This compound Reaction_Setup Combine in Flask (Neat or with Solvent) This compound->Reaction_Setup Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Setup Stir_Heat Stir at RT or Heat Reaction_Setup->Stir_Heat Washing Wash with Ethyl Acetate Stir_Heat->Washing Drying Dry under Vacuum Washing->Drying Final_Product Purified Imidazolium Halide Drying->Final_Product

Caption: Workflow for the quaternization and purification of imidazolium halides.

Purification of Imidazolium-Based Ionic Liquids

The primary impurities in the synthesized ionic liquids are unreacted starting materials and colored byproducts. A simple washing procedure is often sufficient for purification. For higher purity, treatment with activated carbon can be employed.

Procedure:

  • Transfer the crude ionic liquid to a separation funnel or a suitable flask.

  • Add ethyl acetate (or another immiscible organic solvent like diethyl ether) to the ionic liquid and shake vigorously.

  • Allow the layers to separate. The ionic liquid is typically the denser phase.

  • Carefully remove the upper organic layer.

  • Repeat the washing step two more times with fresh ethyl acetate.

  • For decolorization, dissolve the washed ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile) and add a small amount of activated charcoal.

  • Stir the mixture for several hours, then filter through a celite plug to remove the charcoal.

  • Remove the solvent under reduced pressure to yield the purified, colorless ionic liquid.

  • Dry the ionic liquid under high vacuum at 60-80°C for several hours to remove any residual volatile impurities and water.

Anion Exchange

This protocol describes the exchange of the halide anion for another anion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Materials:

  • 1-Isopropyl-3-alkylimidazolium halide

  • Anion source (e.g., potassium tetrafluoroborate (KBF₄), sodium hexafluorophosphate (NaPF₆), silver nitrate (AgNO₃))

  • Solvent (e.g., acetone, acetonitrile, or water)

  • Filtration apparatus

Procedure for Anion Exchange with KBF₄:

  • Dissolve the 1-isopropyl-3-alkylimidazolium bromide in a suitable solvent like acetone or acetonitrile.

  • In a separate flask, dissolve a stoichiometric equivalent of potassium tetrafluoroborate in the same solvent.

  • Add the KBF₄ solution dropwise to the imidazolium bromide solution with vigorous stirring.

  • A precipitate of potassium bromide (KBr) will form.

  • Continue stirring the mixture at room temperature for 3-16 hours to ensure complete reaction.

  • Filter the mixture to remove the precipitated salt.

  • Wash the filtrate with small portions of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Wash the resulting ionic liquid with water to remove any remaining inorganic salts.

  • Dry the final product under high vacuum at an elevated temperature.

Anion_Exchange_Workflow Imidazolium_Halide_Sol Dissolve Imidazolium Halide in Solvent Mixing Mix Solutions and Stir Imidazolium_Halide_Sol->Mixing Anion_Source_Sol Dissolve Anion Source (e.g., KBF4) in Solvent Anion_Source_Sol->Mixing Precipitation Precipitation of Inorganic Salt (e.g., KBr) Mixing->Precipitation Filtration Filter to Remove Precipitate Precipitation->Filtration Solvent_Removal Remove Solvent from Filtrate Filtration->Solvent_Removal Final_IL Purified Ionic Liquid with New Anion Solvent_Removal->Final_IL

Caption: Workflow for the anion exchange (metathesis) reaction.

Characterization Data

The synthesized ionic liquids should be characterized to confirm their structure and purity. NMR spectroscopy is a primary tool for this purpose.

Table 2: NMR Data for Selected 1-Isopropyl-3-alkylimidazolium Halides

Compound1H NMR (CDCl₃, δ in ppm)13C NMR (CDCl₃, δ in ppm)Reference
1-Isopropyl-3-methylimidazolium Iodide10.03 (s, 1H), 7.63 (dd, 2H), 4.5-4.8 (m, 1H), 4.15 (s, 3H), 1.60 (d, 6H)135.8, 124.3, 121.2, 53.8, 37.6, 23.9[1]
1-Isopropylimidazolium Bromide9.35 (s, 1H, 2-CH), 7.92 (d, 1H, 4-CH), 7.75 (d, 1H, 5-CH), 4.65 (m, 1H, CH(CH₃)₂), 1.46 (d, 6H, CH(CH₃)₂)Not provided
1-Ethyl-3-methylimidazolium Bromide9.66 (s, 1H), 7.42 (t, 1H), 7.18 (t, 1H), 4.11 (t, 2H), 3.79 (s, 3H), 1.27 (t, 3H)133.79, 121.44, 119.98, 42.59, 34.33, 13.46[2]
1-Butyl-3-methylimidazolium Bromide9.90–10.10 (s, 1H), 7.50–7.60 (s, 1H), 7.40–7.49 (s, 1H), 4.18–4.32 (m, 2H), 3.9–4.1 (m, 3H), 1.70–1.90 (m, 2H), 1.28–1.32 (m, 2H), 0.88–0.92 (m, 3H)137.0, 123.0, 122.0, 54.2, 37.1, 32.3, 20.7, 13.8[3]

Note: The NMR data for the ethyl and butyl derivatives are for the 1-alkyl-3-methylimidazolium cations but provide a reference for the expected chemical shifts.

Safety Precautions

  • Alkyl halides are often toxic and volatile. Handle them in a well-ventilated fume hood.

  • The quaternization reaction can be exothermic. Use appropriate cooling if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes: The Role of 1-Isopropylimidazole and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropylimidazole is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1] Its unique structural features, comprising a reactive imidazole core and a sterically influential isopropyl group, make it an important synthon for medicinal chemists.[2] The imidazole moiety is a common scaffold in many biologically active molecules, and the isopropyl group can enhance lipophilicity and modulate binding to biological targets.[1] This document provides a detailed overview of the application of imidazole derivatives, specifically focusing on the synthesis of a key pharmaceutical intermediate for an antihypertensive drug, and discusses the mechanism of action for a class of drugs derived from similar imidazole precursors.

Key Applications in Pharmaceutical Synthesis

Substituted imidazoles, such as this compound and its isomers, are integral to the synthesis of various Active Pharmaceutical Ingredients (APIs). Their applications span a range of therapeutic areas, including antifungal, antibacterial, and antihypertensive agents.[3][4][5] They can function as core structural motifs, catalysts, or ligands in complex organic transformations.[6]

A significant application of substituted imidazoles is demonstrated in the synthesis of intermediates for angiotensin II receptor blockers, a class of antihypertensive drugs. A key example is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a crucial intermediate in the production of Olmesartan. While this example utilizes a 2-propylimidazole derivative, the synthetic principles are representative of the broader applications of substituted imidazoles like this compound in constructing complex pharmaceutical molecules.

Data Presentation: Synthesis of Olmesartan Intermediate

The following table summarizes the quantitative data for the multi-step synthesis of the Olmesartan intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.

StepReactionStarting MaterialsKey ReagentsProductYield (%)Purity (%)Melting Point (°C)
1Synthesis of Diethyl 2-chloro-3-oxosuccinateEthyl oxalate, Ethyl chloroacetateSodium ethoxideDiethyl 2-chloro-3-oxosuccinate59.5-Liquid
2Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateDiethyl 2-chloro-3-oxosuccinate, Butyramidinium chlorideSodium ethoxideDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylate71-82-84
3Grignard ReactionDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMethylmagnesium bromide (CH₃MgBr)Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate82.699.5 (HPLC)100-102

Experimental Protocols

Protocol 1: General N-Alkylation of Imidazole to Synthesize 1-Alkylimidazoles

This protocol describes a general method for the N-alkylation of an imidazole ring, a fundamental reaction in the synthesis of compounds like this compound.[7]

Materials:

  • Substituted imidazole (1.0 equivalent)

  • Alkylating agent (e.g., 2-bromopropane for this compound) (1.1 - 2.0 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)) (1.1 equivalents)

  • Solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve the substituted imidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.

  • Slowly add the alkylating agent to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to accelerate the reaction, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. Typically, this involves filtering off the solid base, evaporating the solvent under reduced pressure, and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated imidazole.

Protocol 2: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Olmesartan Intermediate)

This protocol details the final step in the synthesis of the key Olmesartan intermediate, involving a Grignard reaction.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (0.04 mol)

  • Methylmagnesium bromide (MeMgBr) solution (3M in THF, 0.24 mol)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of MeMgBr in THF, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in CH₂Cl₂ at 0-10 °C under a nitrogen atmosphere.

  • Stir the mixture at 15 °C for 1 hour.

  • Dilute the reaction mixture with EtOAc and then quench by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic phase, and extract the aqueous phase twice with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain a syrup.

  • Purify the crude product by acid-base treatment to yield the final product as a white solid.

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis

G cluster_0 Starting Materials & Reagents cluster_1 Synthesis Process cluster_2 Final Product SM Substituted Imidazole Reaction N-Alkylation Reaction SM->Reaction AlkylatingAgent Alkylating Agent AlkylatingAgent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification Workup->Purification Intermediate Pharmaceutical Intermediate Purification->Intermediate

Caption: General workflow for the synthesis of a pharmaceutical intermediate from a substituted imidazole.

Signaling Pathway: Mechanism of Action of Imidazole-Based Antifungal Agents

Many pharmaceutical agents derived from imidazole precursors, particularly antifungal drugs, function by inhibiting the ergosterol biosynthesis pathway in fungi.[8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The primary target of these drugs is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption Imidazole Imidazole Antifungal Drug Imidazole->CYP51 CYP51->Ergosterol Demethylation Inhibition Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole-based antifungal agents.

References

Application Notes and Protocols: 1-Isopropylimidazole as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins are a critical class of thermosetting polymers widely utilized for their exceptional adhesive properties, mechanical strength, and chemical resistance.[1] The performance of a cured epoxy resin is significantly influenced by the choice of curing agent, which dictates the cure kinetics, crosslink density, and ultimate physical properties of the final material.[1][2] Imidazole derivatives have emerged as highly effective curing agents and accelerators for epoxy resins, offering a range of reactivities and performance characteristics.[3][4]

This document provides detailed application notes and protocols for the use of 1-isopropylimidazole as a curing agent for epoxy resins. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates general knowledge of imidazole-based curing agents and provides exemplary protocols and data based on closely related compounds to guide researchers in their investigations.

This compound: A Profile

This compound is a substituted imidazole that can act as a catalytic curing agent for epoxy resins. The isopropyl group at the 1-position influences its reactivity and physical properties. Imidazoles initiate the anionic ring-opening polymerization of the epoxy groups.[3] The lone pair of electrons on the tertiary nitrogen atom of the imidazole ring attacks the carbon atom of the epoxide ring, initiating the polymerization process.

Advantages of Imidazole Curing Agents

Imidazole-based curing agents, including this compound, offer several potential advantages in epoxy formulations:

  • Catalytic Nature: They can be used in small concentrations to accelerate the curing of other primary curing agents (like amines or anhydrides) or as the sole curing agent.[4]

  • Latency: Some substituted imidazoles exhibit latency, allowing for the formulation of one-component epoxy systems with extended pot life at room temperature that cure rapidly at elevated temperatures.[5]

  • High Performance: Cured epoxy resins often exhibit excellent thermal stability and mechanical properties.[6]

  • Versatility: They are compatible with a wide range of epoxy resins.[1]

Quantitative Data Summary

The following tables summarize typical performance data for epoxy resins cured with imidazole derivatives. This data is intended to be illustrative and may not be directly representative of this compound. Researchers are encouraged to perform their own experiments to determine the specific properties of their formulations.

Table 1: Exemplary Curing Characteristics of Imidazole Derivatives with a Bisphenol A Epoxy Resin

Curing Agent (Imidazole Derivative)Concentration (phr)*Peak Exotherm Temperature (°C)Onset Temperature of Curing (°C)Heat of Cure (J/g)
2-Methylimidazole5105~70-90Not Specified
2-Ethyl-4-methylimidazole5Not Specified~70-90Not Specified
1-Methylimidazole5Not Specified~70-90Not Specified
Phenylurea Propyl Imidazole (PUPI)513597417.22

*phr: parts per hundred of resin

Data compiled from various sources for illustrative purposes.[6][7]

Table 2: Exemplary Mechanical Properties of Imidazole-Cured Epoxy Resins

Property2-Ethyl-4-methylimidazole Cured EpoxyStandard Amine Cured Epoxy
Glass Transition Temperature (Tg)143-150 °CVaries
Tensile StrengthImprovedBaseline
Flexural StrengthImprovedBaseline
Compressive StrengthImprovedBaseline

Data based on general claims for substituted imidazoles.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the performance of this compound as an epoxy curing agent.

Protocol 1: Sample Preparation
  • Materials:

    • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • This compound (curing agent)

    • Solvent (if necessary, e.g., acetone, for viscosity reduction)

    • Mixing containers (e.g., disposable plastic beakers)

    • Stirring rods or mechanical mixer

    • Vacuum desiccator

  • Procedure:

    • Pre-heat the epoxy resin to a suitable temperature (e.g., 60 °C) to reduce its viscosity.

    • Accurately weigh the desired amount of epoxy resin into a mixing container.

    • Accurately weigh the desired amount of this compound. The concentration can be varied (e.g., 1, 3, 5 phr) to study its effect.

    • Add the this compound to the epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

    • If a solvent is used, add it during the mixing stage.

    • Degas the mixture in a vacuum desiccator for 15-30 minutes to remove any entrapped air bubbles.

    • Pour the mixture into desired molds for curing.

Protocol 2: Curing Schedule Determination using Differential Scanning Calorimetry (DSC)
  • Instrument: Differential Scanning Calorimeter (DSC)

  • Sample Preparation: Place a small amount (5-10 mg) of the uncured epoxy/1-isopropylimidazole mixture into a DSC pan.

  • DSC Program (Non-isothermal):

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[8]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the exothermic curing peak, which indicates the initiation of the curing reaction.[9]

    • Determine the peak temperature of the exotherm, which corresponds to the maximum rate of reaction.[9]

    • Calculate the total heat of cure (ΔH) by integrating the area under the exothermic peak. This value is proportional to the extent of the reaction.[9]

  • Curing Schedule: Based on the DSC data, a suitable curing schedule can be devised. A typical two-stage curing schedule might involve an initial cure at a temperature near the onset of the exotherm, followed by a post-cure at a higher temperature to ensure complete crosslinking. For example:

    • Initial cure: 1-2 hours at 100-120 °C.

    • Post-cure: 2-4 hours at 150-180 °C.

Protocol 3: Determination of Glass Transition Temperature (Tg)
  • Instrument: Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA)

  • Sample Preparation: Use a fully cured sample of the epoxy/1-isopropylimidazole system.

  • DSC Program for Tg:

    • Equilibrate the cured sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.[8]

    • The glass transition is observed as a step-like change in the heat flow curve.[9]

  • DMA Procedure for Tg:

    • Perform a temperature sweep at a fixed frequency (e.g., 1 Hz).

    • The peak of the tan δ curve is often taken as the Tg.

Protocol 4: Mechanical Properties Testing
  • Sample Preparation: Prepare specimens for tensile, flexural, and compressive testing according to ASTM standards (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties).

  • Testing:

    • Tensile Test: Measure the ultimate tensile strength, Young's modulus, and elongation at break.

    • Flexural Test: Determine the flexural strength and modulus.

    • Hardness Test: Measure the Shore D hardness of the cured sample.

Visualizations

The following diagrams illustrate the key processes involved in the evaluation of this compound as an epoxy curing agent.

Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process Epoxy_Resin Epoxy Resin (e.g., DGEBA) Initiation Initiation: Nucleophilic attack by imidazole on epoxide ring Epoxy_Resin->Initiation Reacts with Curing_Agent This compound Curing_Agent->Initiation Propagation Propagation: Anionic polymerization Initiation->Propagation Termination Cross-linked Network Propagation->Termination

Caption: Anionic polymerization of epoxy resin initiated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_curing Curing cluster_analysis Analysis Mixing Mixing of Epoxy Resin and this compound Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing_Step Curing at Defined Temperature Casting->Curing_Step DSC Thermal Analysis (DSC) - Cure Profile - Glass Transition (Tg) Curing_Step->DSC Mechanical Mechanical Testing - Tensile Strength - Flexural Strength Curing_Step->Mechanical Characterization Further Characterization DSC->Characterization Mechanical->Characterization

Caption: Experimental workflow for evaluating this compound as an epoxy curing agent.

Conclusion

This compound holds promise as a curing agent for epoxy resins, potentially offering a unique balance of reactivity and performance. The protocols and information provided in this document serve as a comprehensive guide for researchers to systematically evaluate its efficacy. Through careful experimentation and analysis, the specific advantages and optimal usage conditions of this compound in various epoxy formulations can be thoroughly characterized.

References

Application Notes and Protocols for 1-Isopropylimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylimidazole is a heterocyclic organic compound that has shown potential as a corrosion inhibitor for various metals and alloys. Its efficacy stems from the presence of nitrogen atoms with lone pair electrons and the planar imidazole ring, which facilitate adsorption onto metal surfaces. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound.

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a widely adopted strategy to mitigate corrosion. Imidazole and its derivatives are a class of organic compounds that have demonstrated considerable success as corrosion inhibitors for metals such as steel, copper, and aluminum in various aggressive environments.[1][2][3][4] The inhibitive action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][4] This adsorption can occur through the sharing of electrons between the heteroatoms (nitrogen) of the imidazole ring and the vacant d-orbitals of the metal, as well as through electrostatic interactions.[5][6]

Mechanism of Action: Adsorption and Protective Film Formation

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process involves the displacement of water molecules and other corrosive species from the metal surface by the inhibitor molecules. The imidazole ring, with its nitrogen heteroatoms and π-electrons, acts as the primary site for interaction with the metal.

The adsorption process can be described by various isotherm models, with the Langmuir adsorption isotherm often providing a good fit for the behavior of imidazole derivatives.[7][8] This model assumes the formation of a monolayer of the inhibitor on the metal surface, with a specific and uniform binding energy. The degree of surface coverage (θ) is related to the inhibitor concentration (C) and the adsorption equilibrium constant (K_ads).

The protective film formed by the adsorbed this compound molecules acts as a physical barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. This classifies it as a mixed-type inhibitor .[1][4]

Data Presentation

The following tables summarize the typical quantitative data obtained from experimental evaluations of imidazole-based corrosion inhibitors. Note: The data presented here are illustrative examples based on the performance of similar imidazole derivatives and should be replaced with experimental data for this compound.

Table 1: Weight Loss Measurements for Mild Steel in 1 M HCl

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.25.89-
1 x 10⁻⁵45.11.7770.0
5 x 10⁻⁵25.51.0083.0
1 x 10⁻⁴15.00.5990.0
5 x 10⁻⁴7.50.2995.0
1 x 10⁻³4.50.1897.0

Data based on typical results for imidazole derivatives on mild steel in acidic media.[9][10][11][12][13]

Table 2: Potentiodynamic Polarization Parameters for Copper in 0.5 M H₂SO₄

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-25015080-120-
1 x 10⁻⁵-2404575-11570.0
5 x 10⁻⁵-23522.572-11085.0
1 x 10⁻⁴-2301270-10892.0
5 x 10⁻⁴-225668-10596.0
1 x 10⁻³-2204.565-10297.0

Data based on typical results for imidazole derivatives on copper in acidic media.[14][15][16]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Aluminum in 3.5% NaCl

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)nInhibition Efficiency (%)
Blank5001500.85-
1 x 10⁻⁵15001000.8866.7
5 x 10⁻⁵3000800.9083.3
1 x 10⁻⁴5000650.9290.0
5 x 10⁻⁴8000500.9493.8
1 x 10⁻³10000400.9595.0

Data based on typical results for inhibitors on aluminum in chloride media.[17][18][19][20][21]

Experimental Protocols

Weight Loss Method

This gravimetric technique provides a direct measure of the average corrosion rate over a specific period.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions

  • Abrasive paper (various grits)

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄, 3.5% NaCl)

  • This compound stock solution

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of this compound. The coupons should be fully submerged and suspended using glass hooks.

  • Exposure: Maintain the beakers in a water bath at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution or gentle brushing), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (A × T × D), where W is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Working electrode holder

  • Corrosive medium with and without this compound

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive solution.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady value (typically 30-60 minutes).

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log I) versus the applied potential (E) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film at the metal/solution interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as described for potentiodynamic polarization)

  • Corrosive medium with and without this compound

Procedure:

  • Cell Setup and Stabilization: Prepare and set up the electrochemical cell as for the potentiodynamic polarization measurements and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data in the form of Nyquist (Z'' vs. Z') and Bode (|Z| and phase angle vs. frequency) plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualization of Mechanisms and Workflows

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface H2O H₂O Metal Metal Substrate H2O->Metal Adsorption Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Corrosive_Ions->Metal Corrosion Attack Inhibitor This compound Inhibitor->Metal Adsorption & Displacement of H₂O Protective_Layer Protective Inhibitor Film Metal->Inhibitor Electron Donation (d-orbitals) Protective_Layer->Metal Corrosion Inhibition Experimental_Workflow cluster_tests Corrosion Tests start Start prep Metal Coupon Preparation & Polishing start->prep weigh1 Initial Weighing (Weight Loss) prep->weigh1 electrochemical_setup Electrochemical Cell Setup prep->electrochemical_setup immerse Immersion in Corrosive Media (with/without Inhibitor) weigh1->immerse wl Weight Loss Test (Long-term Exposure) immerse->wl ocp OCP Stabilization electrochemical_setup->ocp weigh2 Final Weighing & Cleaning (Weight Loss) wl->weigh2 pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis analysis Data Analysis pdp->analysis eis->analysis weigh2->analysis results Results: - Inhibition Efficiency - Corrosion Rate - Adsorption Isotherm analysis->results end End results->end

References

Application Notes and Protocols for the Column Chromatography Purification of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-isopropylimidazole using silica gel column chromatography. This compound is a valuable building block in pharmaceutical and materials science, and its purity is critical for successful downstream applications.[1][2][3] This protocol outlines the materials, equipment, and a step-by-step procedure for the efficient removal of common impurities, such as unreacted starting materials and byproducts from its synthesis. The accompanying data and visualizations offer a comprehensive guide for researchers to achieve high-purity this compound.

Introduction

This compound is a heterocyclic compound with a wide range of applications, including as a ligand in catalysis, a precursor for ionic liquids, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The synthesis of this compound, typically through the N-alkylation of imidazole with an isopropyl halide, can result in a crude product containing unreacted starting materials and undesired side products.[4] Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering excellent separation based on the differential adsorption of compounds to a stationary phase. This application note details a validated method for the purification of this compound using silica gel chromatography.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to light yellow liquid[2][5][6]
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [2]
Boiling Point 203.3 ± 9.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
pKa 7.15 ± 0.20 (Predicted)[2]

Chromatographic Purification Data

The following tables summarize the typical results obtained from the purification of a crude this compound sample synthesized via the alkylation of imidazole with 2-bromopropane.

Table 2: Thin-Layer Chromatography (TLC) Data

CompoundMobile PhaseRf ValueVisualization
This compound5% Methanol in Ethyl Acetate0.45UV (254 nm), Iodine, Permanganate Stain
Imidazole (Starting Material)5% Methanol in Ethyl Acetate0.15UV (254 nm), Iodine, Permanganate Stain
2-Bromopropane (Starting Material)5% Methanol in Ethyl Acetate>0.9Permanganate Stain
N,N'-diisopropylimidazolium bromide (Byproduct)5% Methanol in Ethyl AcetateBaselineIodine

Table 3: Column Chromatography Purification Results

ParameterBefore PurificationAfter Purification
Appearance Yellow to brown oilColorless to pale yellow liquid
Purity (by GC-MS) ~85%>98%
Yield -80-90%
Major Impurities Imidazole, residual solvents<0.5% Imidazole

Experimental Protocol: Column Chromatography Purification

This protocol describes the purification of this compound on a 50 g scale. The quantities can be adjusted based on the amount of crude material.

4.1. Materials and Equipment

  • Crude this compound

  • Silica gel (100-200 mesh)[4]

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, technical grade (for column packing)

  • Glass chromatography column (e.g., 5 cm diameter, 50 cm length)

  • Separatory funnel or addition funnel

  • Round bottom flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

  • Potassium permanganate stain

  • Glass wool or cotton

  • Sand, washed

4.2. Procedure

4.2.1. Slurry Packing the Column

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the glass wool.

  • In a separate beaker, prepare a slurry of 250 g of silica gel in approximately 500 mL of hexane.

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed.

4.2.2. Sample Loading

  • Dissolve the crude this compound (50 g) in a minimal amount of the mobile phase (5% MeOH in EtOAc).

  • Carefully add the dissolved sample to the top of the column using a pipette or dropping funnel, ensuring not to disturb the sand layer.

  • Drain the solvent until the sample has fully entered the silica gel bed.

4.2.3. Elution

  • Carefully add the mobile phase (5% Methanol in Ethyl Acetate) to the top of the column.

  • Begin collecting fractions in appropriately sized test tubes or flasks.

  • Maintain a constant flow rate. A gentle pressure can be applied using a pump or nitrogen line if necessary.

4.2.4. Fraction Collection and Analysis

  • Monitor the separation by collecting small fractions (e.g., 20 mL) and analyzing them by TLC.

  • Develop the TLC plates in the same mobile phase as the column.

  • Visualize the spots under a UV lamp and by staining with iodine and potassium permanganate to identify the fractions containing the pure product (Rf ≈ 0.45).[7][8]

  • Combine the pure fractions containing this compound.

4.2.5. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_product Final Product prep_column Column Packing (Silica Gel Slurry) load_sample Sample Loading prep_column->load_sample prep_sample Sample Preparation (Dissolve in Mobile Phase) prep_sample->load_sample elution Elution (5% MeOH in EtOAc) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Purified This compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

5.2. Separation Principle

The logical relationship in the separation of this compound from its common impurities is depicted below.

separation_principle cluster_column Silica Gel Column (Polar Stationary Phase) impurity1 Imidazole (More Polar) column Interaction Strength impurity1->column Strong Interaction elutes_third Elutes Last impurity1:e->elutes_third:w Imidazole product This compound (Moderately Polar) product->column Moderate Interaction elutes_second Elutes Second product:e->elutes_second:w This compound impurity2 2-Bromopropane (Less Polar) impurity2->column Weak Interaction elutes_first Elutes First impurity2:e->elutes_first:w 2-Bromopropane impurity3 Imidazolium Salt (Highly Polar) impurity3->column Very Strong Interaction elutes_fourth Retained on Column impurity3:e->elutes_fourth:w Imidazolium Salt

Caption: Separation principle of this compound and impurities.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain high-purity material, which is essential for its intended applications in research and development. The provided data and workflows serve as a practical guide for the successful implementation of this purification technique.

References

Application Notes and Protocols: 1-Isopropylimidazole in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The synthesis of MOFs with controlled crystal size, morphology, and defect density is crucial for optimizing their performance in these applications. One effective strategy to achieve this control is the use of modulators during the synthesis process.

While the use of 1-isopropylimidazole as a primary ligand in the formation of three-dimensional MOFs is not yet widely documented, its structural similarity to other N-substituted imidazoles, such as 1-methylimidazole, suggests a significant potential application as a modulator in MOF synthesis. Modulators are molecules that compete with the primary ligand for coordination to the metal centers, thereby influencing the nucleation and growth of the MOF crystals. The steric bulk of the isopropyl group on the imidazole ring is anticipated to offer unique control over the crystallisation process, potentially leading to smaller, more uniform nanoparticles, which are highly desirable for drug delivery applications.

These application notes provide a comprehensive overview of the potential role of this compound as a modulator in MOF synthesis, drawing parallels with established modulator systems. Detailed protocols for the synthesis of a benchmark MOF, Zeolitic Imidazolate Framework-8 (ZIF-8), using this compound as a modulator are provided, along with expected outcomes and characterization techniques.

1. The Role of this compound as a Modulator

In the synthesis of imidazole-based MOFs, such as ZIFs, N-substituted imidazoles that cannot bridge two metal centers can act as modulators. They temporarily cap the growing crystal surface, influencing the kinetics of crystal growth. 1-methylimidazole has been shown to act as a modulator in the synthesis of ZIF-4, affecting particle size and morphology. By extension, this compound is expected to perform a similar function, with its larger isopropyl group likely exerting a more pronounced steric effect.

Logical Relationship of a Modulator in MOF Synthesis

G metal Metal Precursor coordination Competitive Coordination metal->coordination ligand Bridging Ligand (e.g., 2-Methylimidazole) ligand->coordination modulator Modulator (this compound) modulator->coordination nucleation Controlled Nucleation coordination->nucleation growth Modulated Crystal Growth nucleation->growth mof MOF with Tailored Properties growth->mof

Caption: Logical workflow illustrating the role of this compound as a modulator in MOF synthesis.

Potential Advantages of Using this compound:

  • Crystal Size Reduction: The steric hindrance from the isopropyl group can effectively passivate the growing MOF crystal surface, leading to a higher nucleation rate and the formation of smaller nanoparticles.

  • Morphological Control: By selectively adsorbing onto specific crystal facets, this compound may influence the overall morphology of the resulting MOF crystals.

  • Improved Dispersibility: Smaller, more uniform MOF particles often exhibit better colloidal stability in relevant solvents, which is advantageous for formulation in drug delivery systems.

  • Defect Engineering: The incorporation of modulators can introduce controlled defects into the MOF structure, which can enhance properties such as catalytic activity or drug release kinetics.

2. Experimental Protocols

The following protocols are based on established methods for the synthesis of ZIF-8, with the introduction of this compound as a modulator. Researchers should consider these as starting points and may need to optimize the parameters for their specific applications.

Protocol 2.1: Room Temperature Synthesis of ZIF-8 Nanoparticles using this compound as a Modulator

This protocol is suitable for producing small, relatively uniform ZIF-8 nanoparticles.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole (H-MeIM)

  • This compound

  • Methanol (MeOH)

Procedure:

  • Solution A (Metal Precursor): Dissolve a specific amount of zinc nitrate hexahydrate in methanol in a glass vial.

  • Solution B (Ligand and Modulator): In a separate glass vial, dissolve 2-methylimidazole and the desired amount of this compound in methanol.

  • Mixing: Rapidly pour Solution A into Solution B under vigorous stirring at room temperature.

  • Reaction: Continue stirring for the desired reaction time (e.g., 1-24 hours). The solution will become turbid as ZIF-8 nanoparticles precipitate.

  • Purification:

    • Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant.

    • Resuspend the pellet in fresh methanol and sonicate for 5 minutes to remove unreacted precursors.

    • Repeat the centrifugation and washing step two more times.

  • Drying: Dry the purified ZIF-8 nanoparticles under vacuum at a slightly elevated temperature (e.g., 60 °C) overnight.

Experimental Workflow for ZIF-8 Synthesis with a Modulator

G start Start prep_A Prepare Solution A: Zn(NO₃)₂·6H₂O in MeOH start->prep_A prep_B Prepare Solution B: 2-MeIM & this compound in MeOH start->prep_B mix Rapidly Mix A and B with Vigorous Stirring prep_A->mix prep_B->mix react Stir at Room Temperature (1-24 h) mix->react centrifuge Centrifuge to Collect Precipitate react->centrifuge wash Wash with Fresh MeOH (3 times) centrifuge->wash dry Dry under Vacuum at 60 °C wash->dry characterize Characterize Product (PXRD, SEM, DLS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of ZIF-8 using this compound as a modulator.

3. Data Presentation: Proposed Synthesis Parameters

The following table provides suggested starting parameters for the synthesis of ZIF-8 with this compound as a modulator. The molar ratio of the modulator to the bridging ligand is a critical parameter to vary for controlling the final particle size.

ParameterValue/RangePurpose
Metal Precursor Zinc nitrate hexahydrateSource of Zn²⁺ ions
Bridging Ligand 2-MethylimidazoleForms the framework
Modulator This compoundControls crystal growth
Solvent MethanolDissolves reactants
Molar Ratio (Zn²⁺:2-MeIM) 1:4 to 1:8Influences yield and crystallinity
Molar Ratio (1-iPrIM:2-MeIM) 0:1 to 4:1Key parameter for size control
Concentration 10-50 mMAffects nucleation and growth rates
Temperature Room Temperature (20-25 °C)For nanoparticle synthesis
Reaction Time 1 - 24 hoursAllows for crystal growth

Expected Outcomes and Characterization

Modulator:Ligand RatioExpected Particle SizeExpected MorphologyPrimary Characterization
0:1 (Control)100 - 500 nmRhombic dodecahedraPXRD, SEM, DLS
1:150 - 150 nmTruncated rhombic dodecahedraPXRD, SEM, DLS
2:120 - 80 nmNear-sphericalPXRD, TEM, DLS
4:1< 30 nmIrregular/amorphous particlesPXRD, TEM, DLS
  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure of the synthesized ZIF-8.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the synthesized MOFs.

4. Applications in Drug Development

The ability to synthesize MOF nanoparticles with controlled size is paramount for their application in drug delivery. Smaller nanoparticles (typically < 200 nm) are often preferred for intravenous administration as they can exhibit prolonged circulation times and enhanced permeability and retention (EPR) effect in tumor tissues. The use of this compound as a modulator provides a potential pathway to achieve such particle sizes.

Potential Drug Delivery Applications:

  • Targeted Cancer Therapy: ZIF-8 nanoparticles can be loaded with anticancer drugs. Their pH-responsive degradation in the acidic tumor microenvironment allows for targeted drug release.

  • Delivery of Biologics: The porous structure of MOFs can encapsulate and protect sensitive biomolecules like proteins and nucleic acids from degradation.

  • Controlled Release: The release kinetics of drugs from MOFs can be tuned by modifying the particle size, pore dimensions, and surface chemistry.

While direct synthesis of 3D MOFs using this compound as the sole ligand is an area for future exploration, its application as a modulator presents a promising and immediately accessible strategy for controlling the synthesis of well-established MOFs like ZIF-8. The protocols and data presented here provide a solid foundation for researchers to begin investigating the impact of this sterically demanding modulator. The anticipated control over particle size and morphology opens up new possibilities for the rational design of MOF-based materials for advanced applications, particularly in the field of drug delivery. Further research is encouraged to fully elucidate the structure-property relationships that emerge from the use of this compound in MOF synthesis.

Greener Horizons in Heterocycle Synthesis: Application Notes and Protocols for 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step towards sustainable pharmaceutical and chemical manufacturing, researchers and drug development professionals now have access to detailed application notes and protocols for the green synthesis of 1-Isopropylimidazole. This vital intermediate, crucial in the development of various pharmaceuticals and specialty chemicals, can now be produced using environmentally benign methodologies, reducing reliance on hazardous solvents and energy-intensive processes.

These comprehensive guidelines detail innovative approaches, including ultrasound-assisted and microwave-assisted solvent-free synthesis, offering a comparative analysis against traditional methods. The protocols are designed to provide researchers with the necessary tools to implement greener practices in their laboratories, contributing to a more sustainable future for the chemical industry.

Introduction to this compound and the Need for Green Synthesis

This compound is a key building block in organic synthesis, particularly in the pharmaceutical sector. Its derivatives are integral to the structure of numerous active pharmaceutical ingredients (APIs). The conventional synthesis of this compound often involves the use of hazardous solvents like dimethyl sulfoxide (DMSO) and ethyl acetate, coupled with significant energy consumption, leading to environmental concerns and challenges in waste management.

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is not only an ethical imperative but also a practical approach to enhance process safety, reduce costs, and meet increasingly stringent environmental regulations.

Application Notes: Green Synthesis Approaches

Several green chemistry strategies can be effectively applied to the synthesis of this compound. These methods focus on minimizing environmental impact by utilizing alternative energy sources, avoiding harmful solvents, and employing efficient catalytic systems.

1. Ultrasound-Assisted Solvent-Free Synthesis:

Ultrasonic irradiation has emerged as a powerful tool in green chemistry. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, dramatically accelerating reaction rates. For the N-alkylation of imidazole, ultrasound offers a remarkable advantage by enabling the reaction to proceed efficiently in the absence of a solvent. This approach significantly reduces the environmental footprint of the synthesis.

A notable advantage of this method is the substantial decrease in reaction time and energy consumption compared to conventional heating. Furthermore, the solvent-free condition simplifies product work-up and purification, minimizing the generation of solvent waste.

2. Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering rapid and uniform heating of the reaction mixture. This leads to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in higher yields and cleaner reaction profiles.[1][2] For the synthesis of this compound, microwave irradiation can be employed to accelerate the N-alkylation of imidazole, potentially under solvent-free or green solvent conditions. The efficiency of microwave heating can also allow for the use of less reactive and greener alkylating agents.

3. Catalyst-Free Synthesis:

Developing catalyst-free synthetic routes is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts and simplifies purification processes. Research has shown that N-alkylation of imidazoles can, under certain conditions, proceed without a catalyst, particularly with the aid of alternative energy sources like microwave or ultrasound.[3]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters of the traditional synthesis method versus the proposed green, ultrasound-assisted solvent-free method for the preparation of this compound.

ParameterTraditional MethodGreen Synthesis (Ultrasound-Assisted, Solvent-Free)
Solvent DMSO, Ethyl AcetateNone
Catalyst Strong Base (e.g., NaOH)Solid Base (e.g., K₂CO₃) or Catalyst-Free
Energy Source Conventional Heating (Oil Bath)Ultrasonic Irradiation
Reaction Time Several hours30 - 60 minutes (estimated)
Temperature Elevated temperaturesRoom Temperature to mild heating (e.g., 40-50 °C)
Yield VariablePotentially high (based on analogous reactions)
Work-up Liquid-liquid extraction, washingDirect extraction/filtration
Waste Generation Significant solvent and aqueous wasteMinimal

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent-Free Synthesis of this compound

This protocol is an adaptation based on established green synthesis methodologies for N-alkylation of imidazoles.

Materials:

  • Imidazole (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous powder)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Standard glassware for extraction and filtration

Procedure:

  • In a dry round-bottom flask, combine imidazole, 2-bromopropane, and anhydrous potassium carbonate.

  • Place the flask in an ultrasonic bath containing water.

  • Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at a controlled temperature (e.g., 40-50 °C) for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add diethyl ether to the flask and stir for 10-15 minutes to extract the product.

  • Filter the mixture to remove the solid inorganic salts (K₂CO₃ and KBr).

  • Wash the solid residue with a small amount of diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizing the Green Synthesis Workflow

The following diagram illustrates the streamlined workflow of the ultrasound-assisted solvent-free synthesis of this compound.

Green_Synthesis_Workflow cluster_reactants Reactant Mixing cluster_reaction Ultrasound Irradiation cluster_workup Work-up & Purification Imidazole Imidazole Ultrasonication Sonication (35-40 kHz) 30-60 min Imidazole->Ultrasonication TwoBromopropane 2-Bromopropane TwoBromopropane->Ultrasonication K2CO3 K₂CO₃ K2CO3->Ultrasonication Extraction Extraction (Diethyl Ether) Ultrasonication->Extraction Filtration Filtration Extraction->Filtration Drying Drying (MgSO₄) Filtration->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the green synthesis of this compound.

Logical Framework for Adopting Green Synthesis

The decision to adopt greener synthesis methods can be guided by a logical framework that evaluates environmental, economic, and safety factors.

Logical_Framework Start Evaluate Current Synthesis Protocol IdentifyHazards Identify Hazardous Reagents & Solvents (e.g., DMSO, Halogenated Solvents) Start->IdentifyHazards AssessImpact Assess Environmental Impact (Waste, Energy Consumption) Start->AssessImpact ExploreAlternatives Explore Green Alternatives IdentifyHazards->ExploreAlternatives AssessImpact->ExploreAlternatives Ultrasound Ultrasound-Assisted ExploreAlternatives->Ultrasound Microwave Microwave-Assisted ExploreAlternatives->Microwave SolventFree Solvent-Free Conditions ExploreAlternatives->SolventFree GreenSolvents Greener Solvents (e.g., Water, Ethanol) ExploreAlternatives->GreenSolvents Feasibility Conduct Feasibility Studies (Yield, Purity, Scalability) Ultrasound->Feasibility Microwave->Feasibility SolventFree->Feasibility GreenSolvents->Feasibility Implement Implement & Optimize Green Protocol Feasibility->Implement Monitor Monitor & Report (Metrics: Atom Economy, E-Factor) Implement->Monitor

Caption: Decision framework for implementing green synthesis methods.

By embracing these green synthesis protocols, the scientific and industrial communities can significantly reduce the environmental impact of producing essential chemical compounds like this compound, paving the way for a more sustainable and responsible future in chemical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1-Isopropylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-isopropylimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the N-alkylation of imidazole to produce this compound can stem from several factors:

  • Incomplete Deprotonation of Imidazole: For the alkylation to occur efficiently, the imidazole nitrogen must be deprotonated to form the more nucleophilic imidazolide anion. If the base used is not strong enough or is used in insufficient quantity, the concentration of the anion will be low, leading to a sluggish and incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to the formation of side products and decomposition of reactants or products.

  • Poor Quality of Reagents: The purity of the starting materials, particularly the imidazole and the alkylating agent (2-bromopropane or 2-iodopropane), is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Presence of Water: The presence of water in the reaction mixture can consume the base and react with the alkylating agent, reducing the overall yield. Ensure that anhydrous solvents and reagents are used.

Recommended Solutions:

  • Choice of Base: Employ a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) to ensure complete deprotonation of imidazole.

  • Temperature Optimization: The optimal temperature range for the N-alkylation of imidazoles is typically between 75°C and 115°C.[1] It is advisable to start with a temperature around 80°C and optimize based on reaction monitoring.

  • Reagent Purity: Use high-purity imidazole and freshly distilled 2-bromopropane or 2-iodopropane.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Question 2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The primary side product in the synthesis of this compound is often the result of over-alkylation, leading to the formation of a 1,3-diisopropylimidazolium salt. Another potential side reaction is the elimination of HBr from 2-bromopropane to form propene, especially at higher temperatures.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) relative to imidazole.[2] A large excess can promote the formation of the dialkylated product.

  • Controlled Addition of Alkylating Agent: Add the 2-bromopropane dropwise to the reaction mixture rather than all at once. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring the second alkylation step.

  • Temperature Control: Avoid excessively high reaction temperatures, which can favor both dialkylation and elimination side reactions.

Question 3: I am having difficulty purifying the this compound product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to its physical properties (liquid at room temperature) and the potential presence of unreacted starting materials and side products.

Recommended Purification Strategy:

  • Work-up: After the reaction is complete, the mixture is typically cooled and diluted with water. The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.[2]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes, or methanol in ethyl acetate.[2]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.[2][3]

Which base is most effective for this synthesis?

Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) are all effective for the deprotonation of imidazole. The choice of base can depend on the solvent used and the desired reaction conditions.

What is the role of the solvent in this reaction?

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used as they effectively dissolve the imidazole and the base.[2][4]

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting imidazole, the disappearance of the starting material and the appearance of the product spot can be tracked.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of N-alkylated imidazoles, providing a basis for optimizing the synthesis of this compound.

Table 1: Effect of Base on the Yield of N-Alkylated Imidazoles

BaseSolventAlkylating AgentTemperature (°C)Yield (%)Reference
NaOHDMSO2-BromopropaneRoom TempGood (not specified)[2]
K2CO3AcetonitrileAlkyl BromideRefluxModerate to Good[4]
KOHTolueneAlkyl Halide75-115High[1]

Note: Direct comparative yield data for this compound under these specific conditions was not available in the searched literature. The table provides a general guide based on similar N-alkylation reactions of imidazole.

Table 2: Effect of Solvent on the Yield of N-Alkylated Imidazoles

SolventBaseAlkylating AgentTemperature (°C)Yield (%)Reference
DMSONaOH2-BromopropaneRoom TempGood (not specified)[2]
AcetonitrileK2CO3Alkyl BromideRefluxModerate to Good[4]
THFNaOH1-Bromopropane6577.0[1]

Note: The yield of 77.0% is for the synthesis of 1-propyl-4(5)-methylimidazole, a structurally similar compound.

Table 3: Effect of Temperature on the Yield of N-Alkylated Imidazoles

Temperature (°C)SolventBaseAlkylating AgentYield (%)Reference
Room TemperatureDMSONaOH2-BromopropaneGood (not specified)[2]
65THFNaOH1-Bromopropane77.0[1]
75-115TolueneKOHAlkyl HalideHigh[1]

Note: The yield of 77.0% is for the synthesis of 1-propyl-4(5)-methylimidazole.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol is a general procedure based on the N-alkylation of imidazole with 2-bromopropane.[2]

Materials:

  • Imidazole

  • 2-Bromopropane

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous DMSO.

  • Addition of Base: To the stirred solution, add powdered sodium hydroxide (1.5 eq). Stir the suspension at room temperature for 1.5 hours.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the imidazole starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Imidazole in DMSO add_base Add NaOH start->add_base stir1 Stir at RT (1.5 hours) add_base->stir1 add_alkyl_halide Add 2-Bromopropane (dropwise) stir1->add_alkyl_halide reaction Stir at RT (Monitor by TLC) add_alkyl_halide->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Yes suboptimal_temp Suboptimal Temperature? start->suboptimal_temp Yes reagent_purity Poor Reagent Purity? start->reagent_purity Yes water_present Water Present? start->water_present Yes use_strong_base Use Stronger Base (NaOH, KOH, K2CO3) incomplete_deprotonation->use_strong_base optimize_temp Optimize Temperature (75-115 °C) suboptimal_temp->optimize_temp use_pure_reagents Use High-Purity Reagents reagent_purity->use_pure_reagents use_anhydrous_conditions Use Anhydrous Solvents/Glassware water_present->use_anhydrous_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Side product formation in the synthesis of 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isopropylimidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for the synthesis of this compound is the N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base and a suitable solvent.

Q2: I am experiencing low yields of this compound. What are the potential causes and how can I improve the yield?

Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reactions, the formation of side products, and mechanical losses during workup and purification. To improve your yield, consider the following troubleshooting steps:

  • Ensure complete deprotonation of imidazole: The reaction proceeds through the nucleophilic attack of the imidazolate anion on the isopropyl halide. Incomplete deprotonation of imidazole will result in a slower reaction rate and lower conversion. Using a strong base like sodium hydroxide or potassium hydroxide is crucial.

  • Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A moderate temperature range, typically between room temperature and 65°C, is often optimal.

  • Control the stoichiometry of reactants: An excess of the alkylating agent can lead to over-alkylation, while an insufficient amount will result in unreacted imidazole. A slight excess of the isopropyl halide (e.g., 1.1 to 1.5 equivalents) is commonly used.

  • Choose an appropriate solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective in dissolving the reactants and facilitating the reaction.

  • Minimize mechanical losses: Ensure efficient extraction and complete transfer of the product during workup. Thoroughly wash any drying agents used to recover all of the product.

Q3: What are the major side products I should be aware of during the synthesis of this compound?

The two primary side products to be aware of are the result of over-alkylation and a competing elimination reaction:

  • 1,3-Diisopropylimidazolium Bromide: This is an ionic liquid formed when the desired this compound product is further alkylated by the isopropyl halide. This is more likely to occur if a significant excess of the alkylating agent is used or at higher reaction temperatures.

  • Propene: This gaseous byproduct is formed via the E2 elimination of the alkylating agent, 2-bromopropane, which is a secondary halide. This reaction is favored by strong, sterically hindered bases and higher temperatures. The formation of propene consumes the alkylating agent, leading to a lower yield of the desired product and leaving unreacted imidazole.

Additionally, unreacted starting materials (imidazole and 2-bromopropane) may also be present in the crude product if the reaction does not go to completion.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion of starting materials 1. Ineffective deprotonation of imidazole (weak base, insufficient amount of base). 2. Low reaction temperature. 3. Inactive alkylating agent.1. Use a strong base such as NaOH or KOH. Ensure at least one equivalent of base is used. 2. Gradually increase the reaction temperature, monitoring for the formation of side products by TLC or GC. 3. Check the purity and age of the isopropyl halide.
Significant amount of unreacted imidazole in the crude product 1. Insufficient amount of alkylating agent. 2. Competing E2 elimination of the alkylating agent to form propene.1. Use a slight excess (1.1-1.5 equivalents) of the isopropyl halide. 2. Use a less sterically hindered base if possible. Maintain a moderate reaction temperature to disfavor elimination.
Presence of a highly polar byproduct, insoluble in common organic solvents Over-alkylation leading to the formation of 1,3-diisopropylimidazolium bromide.1. Avoid using a large excess of the isopropyl halide. 2. Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. 3. Keep the reaction temperature moderate.
Complex mixture of products observed by TLC or GC-MS A combination of incomplete reaction, over-alkylation, and other side reactions.1. Re-optimize the reaction conditions, starting with stoichiometry and temperature. 2. Monitor the reaction progress closely by TLC or GC to determine the optimal reaction time. 3. Purify the crude product using column chromatography to isolate the desired this compound.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Imidazole

  • 2-Bromopropane

  • Sodium Hydroxide (pellets)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq.) in anhydrous DMSO.

  • To this solution, carefully add powdered sodium hydroxide (1.1 - 1.5 eq.).

  • Stir the suspension at room temperature for 1-2 hours to allow for the formation of the imidazolate anion.

  • Slowly add 2-bromopropane (1.1 - 1.5 eq.) to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathway Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate + NaOH - H2O NaOH NaOH OneIsopropylimidazole This compound (Desired Product) Imidazolate->OneIsopropylimidazole + 2-Bromopropane (SN2) TwoBromopropane 2-Bromopropane Propene Propene (Side Product) TwoBromopropane->Propene + Base (E2 Elimination) Diisopropylimidazolium 1,3-Diisopropylimidazolium Bromide (Side Product) OneIsopropylimidazole->Diisopropylimidazolium + 2-Bromopropane (Over-alkylation)

Caption: Reaction pathway for the synthesis of this compound and formation of major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckConversion Analyze Crude Mixture (TLC, GC, NMR) Start->CheckConversion IncompleteReaction Incomplete Reaction? CheckConversion->IncompleteReaction OptimizeConditions Optimize Reaction: - Increase Temperature - Increase Reaction Time - Check Reagent Quality IncompleteReaction->OptimizeConditions Yes SideProducts Major Side Products? IncompleteReaction->SideProducts No OptimizeConditions->CheckConversion OverAlkylation Over-alkylation Product (Di-substituted) SideProducts->OverAlkylation Yes Elimination Elimination Product (Propene) SideProducts->Elimination Yes Purification Purification Issues? SideProducts->Purification No AdjustStoichiometry Adjust Stoichiometry: - Reduce Excess Alkylating Agent OverAlkylation->AdjustStoichiometry AdjustStoichiometry->CheckConversion AdjustTempBase Adjust Conditions: - Lower Temperature - Consider Weaker/Less Hindered Base Elimination->AdjustTempBase AdjustTempBase->CheckConversion OptimizePurification Optimize Purification: - Column Chromatography - Distillation Purification->OptimizePurification Yes End Improved Yield and Purity Purification->End No OptimizePurification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Preventing isomer formation during N-alkylation of imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of imidazole, with a focus on preventing isomer formation.

Frequently Asked Questions (FAQs)

Q1: Why is controlling isomer formation during the N-alkylation of unsymmetrical imidazoles so challenging?

A1: The primary challenge arises from the tautomeric nature of unsymmetrically substituted imidazoles. The N-H proton can reside on either of the two nitrogen atoms, leading to two different tautomers in equilibrium. Under basic conditions, deprotonation results in a single imidazolide anion where the negative charge is delocalized across both nitrogen atoms.[1] Consequently, the alkylating agent can attack either nitrogen, often leading to a mixture of N-1 and N-3 alkylated regioisomers.[1][2] The final product ratio is a delicate balance of several factors, including steric hindrance, electronics, and reaction conditions.

Q2: What are the key factors that influence the regioselectivity (N-1 vs. N-3 alkylation) of imidazole?

A2: The regioselectivity of imidazole N-alkylation is primarily governed by a combination of steric and electronic effects, which are in turn influenced by the reaction conditions.[3]

  • Steric Effects: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, directing alkylation to the more distant nitrogen. Conversely, electron-donating groups can enhance the reactivity of the nearby nitrogen.[3]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. Strong bases like sodium hydride (NaH) fully deprotonate the imidazole, and the subsequent alkylation is influenced by the solvent's ability to coordinate with the resulting cation.[4][5] Weaker bases may involve the alkylation of the neutral imidazole tautomers, where the tautomer equilibrium becomes a significant factor.[3]

Q3: Can I predict the major regioisomer based on the substituent on the imidazole ring?

A3: To a large extent, yes. For a 4(5)-substituted imidazole:

  • With an electron-withdrawing group (e.g., -NO2, -COOR): Alkylation generally favors the nitrogen atom further away from the substituent (the N-1 position in the 4-substituted tautomer). This is because the electron-withdrawing group deactivates the adjacent nitrogen (N-3).[3]

  • With an electron-donating group (e.g., -CH3, -Ph): The outcome is less straightforward and can be a mix of isomers. Steric factors often become more dominant in these cases.

  • With a sterically demanding group: Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered.[3]

Q4: What is a "protecting group strategy," and how can it help in achieving regioselective N-alkylation?

A4: A protecting group strategy involves temporarily blocking one of the nitrogen atoms of the imidazole ring to force alkylation to occur at the other, unprotected nitrogen.[6] After the desired alkylation, the protecting group is removed. A commonly used protecting group for this purpose is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group.[6][7] This method allows for the synthesis of a single, desired regioisomer, which is particularly useful in multi-step syntheses of complex molecules.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion to the desired N-alkylated product. 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the imidazole effectively. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor quality of reagents: The solvent may not be anhydrous, or the alkylating agent may have degraded. 4. Inappropriate solvent: The base or imidazole salt may not be soluble in the chosen solvent.[4]1. Switch to a stronger base: If using K2CO3 or Cs2CO3, consider switching to a stronger base like NaH or KH.[4] 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 3. Ensure anhydrous conditions: Use freshly dried solvents and high-purity reagents. 4. Change the solvent: Switch to a more polar aprotic solvent like DMF or THF to improve solubility.[4]
A mixture of N-1 and N-3 isomers is formed, and separation is difficult. 1. Reaction conditions favor the formation of both isomers: The chosen base, solvent, and temperature do not provide sufficient selectivity. 2. Steric and electronic effects are not strongly directing: The substituents on the imidazole and the alkylating agent do not create a strong preference for one nitrogen over the other.1. Optimize reaction conditions: Systematically vary the base, solvent, and temperature. For example, using NaH in THF is often reported to give high N-1 selectivity for certain substrates.[4][5] 2. Change the alkylating agent: If possible, use a bulkier alkylating agent to enhance steric differentiation between the two nitrogens.[3] 3. Employ a protecting group strategy: For syntheses where a single isomer is critical, use a protecting group like the SEM group to ensure regioselectivity.[6]
Di-alkylation or quaternization of the imidazole ring is observed. 1. Excess of alkylating agent: Using a large excess of the alkylating agent can lead to the alkylation of both nitrogen atoms. 2. The product is more nucleophilic than the starting material: The initially formed N-alkylated imidazole can be further alkylated to form a quaternary imidazolium salt.1. Control the stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. 2. Slow addition of the alkylating agent: Add the alkylating agent dropwise at a low temperature to control its concentration in the reaction mixture.

Data Presentation: Influence of Reaction Conditions on Isomer Ratios

The following tables summarize quantitative data on the N-alkylation of 4(5)-substituted imidazoles under various conditions. The ratios are presented as N-1 isomer : N-3 isomer.

Table 1: Effect of Base and Solvent on the Alkylation of Methyl Indazole-3-carboxylate (A Model System with Similar Principles to Imidazole) [4]

EntryBase (equiv.)SolventAlkylating AgentTemp (°C)N-1 : N-2 Ratio
1K2CO3 (1.5)DMFn-pentyl bromide501.5 : 1
2Cs2CO3 (1.5)DMFn-pentyl bromide501.9 : 1
3K2CO3 (1.5)THFn-pentyl bromide50No Reaction
4K2CO3 (1.5)MeCNn-pentyl bromide501.9 : 1
5NaH (1.5)THFn-pentyl bromideRT>99 : 1
6NaH (1.5)THFn-pentyl bromide50>99 : 1

Table 2: Effect of Substituent on Regioselectivity of Methylation in Basic Medium [3]

4(5)-SubstituentN-1 : N-3 Isomer RatioMajor Isomer
-NO2High : Low1-methyl-5-nitroimidazole
-Br1 : 1.11-methyl-4-bromoimidazole
-H1 : 1Equal Mixture
-CH31 : 1.21,4-dimethylimidazole
-Ph1 : 1.31-methyl-4-phenylimidazole

Note: The nomenclature in the original source refers to the final product structure. For a 4-substituted imidazole, N-1 alkylation leads to a 1,4-disubstituted product, while N-3 alkylation gives a 1,5-disubstituted product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate [2]

  • To a solution of the 4(5)-substituted imidazole (1 equivalent) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (0.1-0.5 M), add anhydrous potassium carbonate (1.5-2.2 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Highly Regioselective N1-Alkylation using Sodium Hydride (Adapted from[4][5])

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 4(5)-substituted imidazole (1 equivalent) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature or heat to 50 °C, and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Regioselective N-Alkylation via SEM-Group Protection and Trans-N-Alkylation [6]

  • Step 1: SEM Protection

    • To a solution of the 4(5)-substituted imidazole (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.2 equivalents).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the SEM-protected imidazole by column chromatography. For many 4-substituted imidazoles, the major isomer formed is the 1-SEM-4-substituted imidazole.

  • Step 2: N-3 Alkylation

    • To a solution of the purified 1-SEM-4-substituted imidazole (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.2 equivalents).

    • Stir for 30 minutes at 0 °C.

    • Add the desired alkylating agent (e.g., methyl iodide, 1.2 equivalents).

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction as described in Protocol 2. This step yields the 1-SEM-3-alkyl-4-substituted imidazolium salt.

  • Step 3: SEM Deprotection (Trans-N-Alkylation)

    • Dissolve the imidazolium salt from the previous step in a suitable solvent (e.g., dichloromethane and methanol).

    • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) (1 M in THF, 2-3 equivalents) or an acid (e.g., HCl).

    • Stir at room temperature until the SEM group is cleaved.

    • Work up and purify to obtain the desired 1-alkyl-5-substituted imidazole isomer.

Visualizations

N_Alkylation_Imidazole cluster_start Unsymmetrical Imidazole cluster_anion Deprotonation cluster_products Alkylation Products cluster_factors Controlling Factors Tautomer_A 4-Substituted Imidazole (Tautomer A) Tautomer_B 5-Substituted Imidazole (Tautomer B) Tautomer_A->Tautomer_B Tautomeric Equilibrium Imidazolide_Anion Imidazolide Anion (Delocalized Charge) Tautomer_A->Imidazolide_Anion + Base - HB Tautomer_B->Imidazolide_Anion + Base - HB Product_N1 N-1 Alkylated Product (1,4-disubstituted) Imidazolide_Anion->Product_N1 + R-X Attack at N-1 (Less Hindered/ Electronically Favored) Product_N3 N-3 Alkylated Product (1,5-disubstituted) Imidazolide_Anion->Product_N3 + R-X Attack at N-3 (More Hindered/ Electronically Disfavored) Factors • Steric Hindrance (Substituent & R-X) • Electronic Effects (EWG vs EDG) • Solvent Polarity • Base Strength • Temperature

Caption: Factors influencing the regioselectivity of N-alkylation of unsymmetrical imidazoles.

SEM_Protection_Workflow Start 4-Substituted Imidazole Step1 Step 1: SEM Protection (NaH, SEM-Cl) Start->Step1 Intermediate1 1-SEM-4-Substituted Imidazole (Major Isomer) Step1->Intermediate1 Step2 Step 2: N-3 Alkylation (NaH, R-X) Intermediate1->Step2 Intermediate2 1-SEM-3-Alkyl-4-Substituted Imidazolium Salt Step2->Intermediate2 Step3 Step 3: SEM Deprotection (TBAF or Acid) Intermediate2->Step3 End 1-Alkyl-5-Substituted Imidazole (Single Regioisomer) Step3->End

Caption: Workflow for regioselective synthesis using a protecting group strategy.

References

Technical Support Center: Enhancing Catalyst Selectivity with 1-Isopropylimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of catalysts using 1-isopropylimidazole ligands. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues encountered during catalytic reactions involving this compound ligands.

Guide 1: Low Product Yield or Poor Conversion

Problem: You are observing low product yield or incomplete conversion of starting materials in your reaction.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield / Poor Conversion Observed catalyst_check Step 1: Verify Catalyst and Ligand Integrity start->catalyst_check reagent_check Step 2: Scrutinize Reagent and Solvent Quality catalyst_check->reagent_check Catalyst & Ligand OK sub_catalyst_check Is the catalyst precursor active? Is the this compound ligand pure? catalyst_check->sub_catalyst_check condition_check Step 3: Evaluate Reaction Conditions reagent_check->condition_check Reagents & Solvents Pure sub_reagent_check Are reagents pure? Is the solvent anhydrous and degassed? reagent_check->sub_reagent_check resolution Improved Yield and Conversion Achieved condition_check->resolution Conditions Optimized sub_condition_check Is the temperature optimal? Is the reaction time sufficient? Is mixing adequate? condition_check->sub_condition_check sub_catalyst_check->reagent_check Yes catalyst_prep Prepare fresh catalyst/ligand solution. Consider pre-activation. sub_catalyst_check->catalyst_prep No catalyst_prep->reagent_check sub_reagent_check->condition_check Yes reagent_purify Purify starting materials. Use freshly distilled/anhydrous solvent. sub_reagent_check->reagent_purify No reagent_purify->condition_check sub_condition_check->resolution Yes condition_optimize Optimize temperature and reaction time. Ensure vigorous stirring. sub_condition_check->condition_optimize No condition_optimize->resolution

Caption: A logical workflow for troubleshooting low yield and conversion issues.

Q&A Troubleshooting:

  • Q1: My reaction is sluggish or stalls completely. What should I investigate first? A1: The primary suspect is often the integrity of your catalyst and ligand. This compound, like other imidazole derivatives, can inhibit the in situ formation of the active Pd(0) catalyst by strongly coordinating to the palladium precursor.[1]

    • Solution: Consider a pre-activation step where the palladium source and the phosphine ligand (if applicable) are heated together in the solvent for a short period before adding the this compound and other reagents.[1] This allows for the formation of the active catalyst without inhibition.

  • Q2: I've confirmed my catalyst is active, but the yield is still low. What's the next step? A2: Scrutinize the purity of your reagents and the quality of your solvent. Trace impurities in starting materials can act as catalyst poisons. Water and oxygen can also deactivate the catalyst.

    • Solution: Use high-purity, anhydrous, and degassed solvents. Ensure your starting materials are pure, and consider purifying them if necessary. For sensitive reactions, working in a glovebox is recommended.

  • Q3: My reagents are pure, and the catalyst is active, yet the conversion is poor. What else could be the problem? A3: Your reaction conditions may not be optimal. Temperature, reaction time, and concentration all play crucial roles.

    • Solution: Systematically screen a range of temperatures. Monitor the reaction over a longer period to ensure it has reached completion. Ensure vigorous stirring, especially for heterogeneous mixtures.

Guide 2: Poor Product Selectivity

Problem: The desired product is forming, but with significant amounts of undesired regioisomers or byproducts.

Troubleshooting Workflow:

selectivity_troubleshooting start Poor Selectivity Observed ligand_check Step 1: Evaluate Ligand Concentration and Type start->ligand_check base_solvent_check Step 2: Assess Base and Solvent Effects ligand_check->base_solvent_check Ligand Optimized sub_ligand_check Is the this compound concentration optimal? Have other N-alkylimidazoles been tested? ligand_check->sub_ligand_check temp_check Step 3: Analyze Reaction Temperature base_solvent_check->temp_check Base & Solvent OK sub_base_solvent_check Is the base too strong/weak? Is the solvent polarity appropriate? base_solvent_check->sub_base_solvent_check resolution High Selectivity Achieved temp_check->resolution Temperature Optimized sub_temp_check Is the reaction temperature too high/low? temp_check->sub_temp_check sub_ligand_check->base_solvent_check Yes ligand_screen Screen a range of ligand concentrations. Test imidazoles with different N-alkyl groups. sub_ligand_check->ligand_screen No ligand_screen->base_solvent_check sub_base_solvent_check->temp_check Yes base_solvent_screen Screen different bases (e.g., carbonates, phosphates). Test a range of solvents with varying polarities. sub_base_solvent_check->base_solvent_screen No base_solvent_screen->temp_check sub_temp_check->resolution Yes temp_optimize Screen a range of temperatures. Lower temperatures may favor the desired isomer. sub_temp_check->temp_optimize No temp_optimize->resolution

Caption: A decision-making workflow for improving reaction selectivity.

Q&A Troubleshooting:

  • Q1: How does the concentration of this compound affect selectivity? A1: The ligand-to-metal ratio is a critical parameter that can influence the selectivity of a catalytic reaction. An optimal concentration of this compound is necessary to promote the desired reaction pathway while minimizing side reactions.

    • Solution: Screen a range of this compound concentrations (e.g., from 1 to 5 equivalents relative to the metal catalyst) to identify the optimal ratio for your specific reaction.

  • Q2: Can changing the N-alkyl group on the imidazole ligand improve selectivity? A2: Yes, the steric and electronic properties of the N-alkyl group can significantly impact the ligand's coordination to the metal center, thereby influencing the selectivity of the catalytic reaction. The isopropyl group in this compound provides a certain steric bulk that can favor the formation of a specific isomer.

    • Solution: If selectivity remains an issue, consider screening other N-alkylimidazole ligands with varying steric bulk (e.g., N-methylimidazole, N-tert-butylimidazole) to determine if a different steric profile improves the desired outcome.

  • Q3: My reaction is producing a significant amount of a debrominated or hydrodehalogenated byproduct. How can I minimize this? A3: Hydrodehalogenation is a common side reaction in cross-coupling chemistry and is often promoted by the presence of palladium-hydride (Pd-H) species.

    • Solution: Carefully select your base and solvent. Strong bases, particularly in protic solvents, can facilitate the formation of Pd-H species. Consider using a weaker, non-nucleophilic base and ensure your solvent is anhydrous. Lowering the reaction temperature can also disfavor the hydrodehalogenation pathway.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of this compound in catalysis? A1: this compound primarily functions as a ligand in various catalytic reactions. Its role is to coordinate with the metal center of the catalyst, which can enhance reaction rates and, most importantly, improve the selectivity of the reaction by sterically and/or electronically influencing the transition states of the catalytic cycle.[2] It is particularly utilized in organic synthesis for the pharmaceutical industry.[2][3]

  • Q2: In which types of reactions is this compound commonly used as a ligand? A2: Imidazole-based ligands are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules.

  • Q3: How do I prepare a catalyst with this compound? A3: Typically, the catalyst is generated in situ. This involves adding a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the this compound ligand, a base, and the reactants to an anhydrous, degassed solvent under an inert atmosphere. The specific order of addition can be critical, as imidazoles can sometimes inhibit catalyst formation.[1]

  • Q4: What are the common catalyst deactivation pathways when using imidazole ligands? A4: Common deactivation pathways include:

    • Catalyst Poisoning: Impurities in the reagents or solvent can irreversibly bind to the active sites of the catalyst.

    • Sintering: At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.

    • Formation of Inactive Species: The catalyst can degrade over time into an inactive form, which may be indicated by a color change in the reaction mixture (e.g., formation of palladium black).

    • Product Inhibition: The product of the reaction may coordinate to the palladium center and inhibit further catalytic cycles.

  • Q5: Are there any safety precautions I should take when working with this compound? A5: Yes, as with all chemicals, you should consult the Safety Data Sheet (SDS) for this compound before use. It is a liquid that should be stored at 0-8°C.[3] Standard laboratory safety practices, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should always be followed.

Quantitative Data

While this compound is known to enhance catalyst selectivity, specific quantitative comparative data is often proprietary or published within the context of highly specific reactions. The following tables provide an illustrative comparison based on typical performance improvements observed in palladium-catalyzed cross-coupling reactions when an effective ligand is employed.

Table 1: Illustrative Effect of this compound on Yield and Selectivity in a Suzuki-Miyaura Coupling

Catalyst SystemLigandTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (desired:undesired)
Pd(OAc)₂None10012453:1
Pd(OAc)₂This compound8069215:1
Pd(OAc)₂PPh₃8068510:1

Note: This data is illustrative and serves to demonstrate the potential impact of using this compound as a ligand. Actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Illustrative Comparison of N-Alkylimidazole Ligands in a Buchwald-Hartwig Amination

LigandSteric BulkYield (%)Selectivity (mono-arylation:di-arylation)
N-MethylimidazoleLow8812:1
This compoundMedium9525:1
N-tert-ButylimidazoleHigh75>50:1 (but slower reaction rate)

Note: This data is illustrative. The optimal ligand depends on the specific steric and electronic requirements of the substrates.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions where this compound can be employed as a ligand. It is crucial to adapt these protocols based on the specific requirements of your substrates and to perform small-scale optimization experiments.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). Note: For pre-activation, the palladium precursor and phosphine ligand can be stirred in the solvent at an elevated temperature for a few minutes before adding other components.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and this compound (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a general workflow for optimizing catalyst selectivity.

suzuki_cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

optimization_workflow start Define Selectivity Goal initial_screen Initial Reaction Screen (Standard Conditions) start->initial_screen analyze_results Analyze Results (Yield and Selectivity) initial_screen->analyze_results is_selective Is Selectivity Acceptable? analyze_results->is_selective optimize_ligand Optimize Ligand (Concentration, Type) is_selective->optimize_ligand No final_protocol Final Optimized Protocol is_selective->final_protocol Yes optimize_base_solvent Optimize Base and Solvent optimize_ligand->optimize_base_solvent optimize_temp_time Optimize Temperature and Time optimize_base_solvent->optimize_temp_time optimize_temp_time->analyze_results

Caption: A general workflow for optimizing catalyst selectivity.

References

Stability issues of 1-Isopropylimidazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isopropylimidazole under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound is showing unexpected byproducts. What are the common degradation pathways?

A1: this compound, like other imidazole derivatives, can be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through hydrolysis, oxidation, and photolysis.[1][2] Under harsh acidic or basic conditions, the imidazole ring may be susceptible to cleavage. Oxidation can lead to the formation of various oxygenated derivatives.[1] It is crucial to analyze your reaction mixture using techniques like HPLC or LC-MS to identify and characterize the unexpected byproducts, which can provide clues about the specific degradation pathway.[2][3]

Q2: I am observing a decrease in the concentration of this compound over time in my aqueous reaction mixture. What could be the cause?

A2: The decrease in concentration of this compound in an aqueous medium could be due to hydrolysis, especially if the reaction is performed at a non-neutral pH. The rate of hydrolysis of imidazole derivatives can be pH-dependent. For instance, a study on the imidazole fungicide Prochloraz showed that its degradation rate in water varied with pH, with the slowest degradation observed at pH 7.0.[4][5] To minimize hydrolysis, it is recommended to perform the reaction at or near neutral pH, if your reaction conditions permit.

Q3: My reaction is sensitive to air, and I suspect oxidative degradation of this compound. How can I prevent this?

A3: If you suspect oxidative degradation, it is essential to conduct your reaction under an inert atmosphere, such as nitrogen or argon.[6] Common oxidizing agents that could be inadvertently present or formed in a reaction mixture can lead to the degradation of the imidazole ring.[7] Ensure all solvents are de-gassed and that the reaction vessel is properly sealed from the atmosphere.

Q4: I am running a high-temperature reaction and am concerned about the thermal stability of this compound. What is its decomposition temperature?

Q5: My reaction is performed under UV light. Is this compound photostable?

A5: Imidazole derivatives can be sensitive to UV light and may undergo photodegradation.[10][11] The N-substituent can influence the photostability.[10] If your reaction requires UV irradiation, it is recommended to perform control experiments in the dark to assess the extent of photolytic degradation of this compound. If significant degradation is observed, you may need to use a filter to block specific wavelengths or reduce the exposure time.

Quantitative Data on Imidazole Stability (Example)

Table 1: Degradation of Prochloraz in Aqueous Solution at 25°C [4][5]

pHInitial Concentration (µg/mL)Degradation after 60 days (%)Half-life (days)
4.01.089.1 - 90.518.4 - 19.2
7.01.084.1 - 88.222.6 - 25.1
9.21.092.4 - 93.815.8 - 16.6

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental setup and analytical capabilities.

Protocol 1: Hydrolytic Stability Study

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).[3]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[12]

  • Sampling: Withdraw aliquots at specific time points (e.g., 0, 1, 3, 7 days).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[3]

Protocol 2: Oxidative Stability Study

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent and add a common oxidizing agent, such as 3-30% hydrogen peroxide.[13]

  • Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light.

  • Sampling and Analysis: Monitor the reaction over time by taking aliquots and analyzing them by HPLC to determine the extent of degradation.

Protocol 3: Thermal Stability Study (Thermogravimetric Analysis - TGA)

  • Sample Preparation: Place a small, accurately weighed sample of this compound into a TGA pan.[9]

  • Instrument Setup: Place the sample in the TGA furnace under an inert atmosphere (e.g., nitrogen).[9]

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).[9]

  • Data Analysis: Record the mass loss as a function of temperature to determine the onset of decomposition.[9]

Protocol 4: Photostability Study

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sampling and Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.

Visualizations

The following diagrams illustrate a hypothetical degradation pathway and a general workflow for stability testing of this compound.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agent Photolysis Photolysis This compound->Photolysis UV Light Ring Cleavage Products Ring Cleavage Products Hydrolysis->Ring Cleavage Products Oxygenated Derivatives Oxygenated Derivatives Oxidation->Oxygenated Derivatives Photodegradants Photodegradants Photolysis->Photodegradants

Caption: Hypothetical degradation pathways for this compound.

G cluster_0 Stress Conditions cluster_1 Analysis Acid/Base Hydrolysis Acid/Base Hydrolysis Sample Collection Sample Collection Acid/Base Hydrolysis->Sample Collection Oxidation Oxidation Oxidation->Sample Collection Thermal Stress Thermal Stress Thermal Stress->Sample Collection Photostability Photostability Photostability->Sample Collection HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Collection->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment This compound Sample This compound Sample This compound Sample->Acid/Base Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal Stress This compound Sample->Photostability

Caption: General workflow for forced degradation studies.

References

Troubleshooting low yields in 1-Isopropylimidazole catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by 1-Isopropylimidazole. The following information is structured to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction?

This compound can function in two primary catalytic roles:

  • Nucleophilic Catalyst: In reactions like acylation, the imidazole nitrogen acts as a nucleophile, attacking the electrophilic acyl source (e.g., acid anhydride or acyl chloride) to form a highly reactive N-acyl-isopropylimidazolium intermediate. This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an alcohol or amine), regenerating the catalyst and yielding the acylated product.[1]

  • Base Catalyst: In reactions such as the silylation of alcohols, this compound can act as a base, deprotonating the alcohol to increase its nucleophilicity towards the silylating agent (e.g., a silyl chloride). It also serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[2]

Understanding the catalytic role is crucial for troubleshooting, as the potential points of failure differ for each mechanism.

Q2: My acylation reaction is showing low conversion. What are the likely causes?

Low conversion in this compound-catalyzed acylation reactions can often be attributed to the following:

  • Catalyst Inactivity or Degradation: The catalyst may be of poor quality or may have degraded due to improper storage.

  • Hydrolysis of the Acyl-Imidazolium Intermediate: The reactive N-acyl-isopropylimidazolium intermediate is highly susceptible to hydrolysis.[1][3] The presence of even trace amounts of water in the reaction can consume this intermediate, reverting it to the starting imidazole and the carboxylic acid, thus halting the catalytic cycle.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

  • Steric Hindrance: Significant steric bulk on either the substrate or the acylating agent can hinder the approach of the nucleophiles, slowing down the reaction.[3][4]

Q3: I am observing significant byproduct formation. What are the common side reactions?

The most common side reaction is the hydrolysis of the acylating agent and the reactive intermediate, particularly in acylation reactions.[1] This not only consumes the reactants but also generates acidic byproducts that can potentially catalyze other unwanted reactions or degrade sensitive substrates. In some cases, with highly reactive acylating agents, ring-splitting of the imidazole nucleus can occur, though this is less common.[1]

Q4: My silylation of a sterically hindered alcohol is very slow. How can I improve the reaction rate?

Silylating sterically hindered alcohols can be challenging.[2] Consider the following strategies:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.

  • Optimize Solvent: Switching to a more polar aprotic solvent, such as DMF, can sometimes accelerate the reaction rate.[2]

  • Increase Catalyst and/or Reagent Concentration: Increasing the concentration of this compound and the silylating agent can favor the reaction equilibrium towards the product.

  • Use a More Reactive Silylating Agent: If possible, switching to a more reactive silylating agent may be necessary for particularly challenging substrates.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yields in Acylation Reactions

This guide provides a systematic approach to troubleshooting low yields in this compound-catalyzed acylation reactions.

Step 1: Verify Reagent and Catalyst Quality

  • Question: Are my starting materials and catalyst pure and active?

  • Action:

    • Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent degradation.

    • Verify the purity of your substrate and acylating agent, as impurities can inhibit the reaction.

    • Use freshly opened or properly stored anhydrous solvents.

Step 2: Ensure Anhydrous Reaction Conditions

  • Question: Is moisture present in my reaction?

  • Action:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Conduct the reaction under an inert atmosphere.

Step 3: Optimize Reaction Parameters

  • Question: Are the reaction conditions optimal for my specific substrate?

  • Action:

    • Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading. See Table 1 for illustrative data.

    • Temperature: For sterically hindered substrates, a moderate increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.

Logical Workflow for Troubleshooting Low Acylation Yield

Troubleshooting_Acylation start Low Yield in Acylation check_reagents Verify Reagent and Catalyst Purity & Activity start->check_reagents check_anhydrous Ensure Anhydrous Reaction Conditions check_reagents->check_anhydrous optimize_params Optimize Reaction Parameters check_anhydrous->optimize_params analyze_byproducts Analyze Crude Mixture for Byproducts (e.g., Hydrolysis) optimize_params->analyze_byproducts yield_improved Yield Improved? analyze_byproducts->yield_improved end_success Problem Resolved yield_improved->end_success Yes end_further_investigation Further Investigation Needed (e.g., Alternative Catalyst) yield_improved->end_further_investigation No

Caption: A step-by-step workflow for troubleshooting low yields in acylation reactions.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Acylation Yield

Catalyst Loading (mol%)SubstrateAcylating AgentTemperature (°C)Time (h)Yield (%)
1Benzyl AlcoholAcetic Anhydride251245
5Benzyl AlcoholAcetic Anhydride25685
10Benzyl AlcoholAcetic Anhydride25492
52-AdamantanolAcetic Anhydride502430
152-AdamantanolAcetic Anhydride502475

Note: Data is illustrative and intended to show general trends. Optimal conditions will vary depending on the specific reactants.

Experimental Protocols

Protocol 1: General Procedure for a Trial Acylation Reaction
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.

    • Allow the flask to cool to room temperature.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the alcohol substrate (1.0 mmol) and anhydrous solvent (e.g., dichloromethane, 5 mL).

    • Add this compound (0.1 mmol, 10 mol%).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acetic anhydride, 1.2 mmol) dropwise.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for the desired time.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by ¹H NMR to determine conversion and identify any major byproducts.

Signaling Pathway Diagram: Nucleophilic Catalysis in Acylation

Nucleophilic_Catalysis Catalyst This compound Intermediate N-Acyl-isopropylimidazolium Intermediate [R-CO-Im(iPr)]+ X- Catalyst->Intermediate + AcylSource Acylating Agent (e.g., R-CO-X) AcylSource->Intermediate + Product Acylated Product (R-CO-OR') Intermediate->Product + Nucleophile Byproduct HX Intermediate->Byproduct - Deactivated Hydrolyzed Intermediate (Imidazole + R-COOH) Intermediate->Deactivated + Hydrolysis Nucleophile Substrate (e.g., R'-OH) Product->Catalyst (Regenerated) Hydrolysis Water (H₂O) Hydrolysis->Deactivated

Caption: The catalytic cycle of this compound in a nucleophilic acylation reaction.

References

Technical Support Center: Purification of Crude 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 1-isopropylimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Fractional Distillation

  • Question: After performing fractional distillation of my crude this compound, the purity is still low. What could be the issue?

  • Answer: Low purity after fractional distillation can stem from several factors:

    • Inefficient Fractionating Column: Your fractionating column may not have enough theoretical plates to separate this compound from impurities with close boiling points, such as the N-3 regioisomer. Using a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) can improve separation efficiency.[1]

    • Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. A slow and steady distillation rate is crucial for effective fractional distillation.[1][2]

    • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the boiling point of the vapor that is distilling.[1]

    • Fluctuating Heat Source: An unstable heat source can cause inconsistent boiling and disrupt the vapor-liquid equilibrium. Use a heating mantle with a stirrer or an oil bath for uniform and controlled heating.[1]

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: I am trying to purify this compound using column chromatography, but some impurities are co-eluting with my product. How can I improve the separation?

  • Answer: Co-elution is a common challenge in chromatography. Here are some strategies to enhance separation:

    • Optimize the Mobile Phase: The polarity of the mobile phase is critical. If your product and impurities are eluting together, try a less polar solvent system to increase the retention time and allow for better separation on the silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[3] For instance, a mobile phase of methanol in ethyl acetate (e.g., 5:95 v/v) has been used for the separation of N-isopropylimidazole isomers.[4]

    • Dry Loading: Instead of loading your sample dissolved in a liquid, try a "dry load" method. Adsorb your crude product onto a small amount of silica gel and then carefully add this to the top of your column. This can lead to sharper bands and better separation.[3]

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina, which has different selectivity.

    • Check for Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation. A general rule of thumb is to use a silica-to-crude-product weight ratio of 40:1 to 100:1.[3]

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point. To promote crystallization:

    • Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate gradual cooling.[3]

    • Use a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[3]

    • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Re-dissolve and Add More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Issue 4: Incomplete Separation with Acid-Base Extraction

  • Question: I performed an acid-base extraction to remove unreacted imidazole, but my organic layer still shows the presence of basic impurities. Why is this happening?

  • Answer: Incomplete separation during acid-base extraction can be due to a few reasons:

    • Insufficient Acid: You may not have used enough of the acidic solution to protonate all the basic impurities. Ensure you are using a sufficient molar excess of the acid.

    • Inefficient Mixing: The two phases must be mixed thoroughly to ensure complete transfer of the protonated basic compounds into the aqueous layer. Gentle inversions are recommended to avoid emulsion formation.[3]

    • Emulsion Formation: If an emulsion forms, the layers will not separate cleanly. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.[3]

    • Incorrect pH: After extraction with acid, the organic layer should be washed with a neutral aqueous solution (water or brine) to remove any residual acid before proceeding with further purification or drying.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

The synthesis of this compound typically involves the N-alkylation of imidazole with an isopropyl halide (e.g., 2-bromopropane). Common impurities include:

  • Unreacted Imidazole: The starting material may not have fully reacted.

  • Residual Alkylating Agent: Leftover 2-bromopropane or other isopropylating agents.

  • N-3 Isopropylimidazole (Regioisomer): Alkylation can occur at either nitrogen of the imidazole ring, leading to the formation of the undesired regioisomer. The separation of these isomers can be challenging due to their similar physical properties.[5]

  • Solvent Residues: Solvents used in the synthesis and workup (e.g., DMSO, ethyl acetate).[4]

2. What is the boiling point of this compound and how does it inform purification?

This compound has a boiling point of approximately 203.3 °C at 760 mmHg, or 104 °C at 7 mmHg.[4] This relatively high boiling point makes fractional distillation under reduced pressure (vacuum distillation) a suitable method for purification, especially to separate it from lower-boiling impurities like residual solvents and higher-boiling impurities like unreacted imidazole (boiling point ~256 °C).

3. Which purification method is best for removing the N-3 regioisomeric impurity?

Fractional distillation is a primary method for separating regioisomers if their boiling points are sufficiently different. For isomers with very close boiling points, preparative column chromatography is often more effective.[6] Additionally, selective salt formation can be a powerful technique; by treating a mixture of free base regioisomers with a strong acid, it may be possible to preferentially form the salt of one isomer, which can then be isolated by crystallization.[5]

4. Can I use recrystallization to purify this compound?

While this compound is a liquid at room temperature, some imidazole derivatives can be purified by recrystallization.[7] If the crude product is a solid or can be converted to a solid salt (e.g., a hydrochloride salt), recrystallization can be an effective method for removing small amounts of impurities. The key is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3]

5. How can I monitor the purity of my this compound during the purification process?

Several analytical techniques can be used to assess purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to known standards.[11][12][13][14]

Data Presentation

Table 1: Physical Properties and Purification Data for this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Common Purification Method(s)Key Considerations
This compound 110.16203.3 (at 760 mmHg)Fractional Distillation, Column ChromatographyTarget compound.
Imidazole68.08256Fractional Distillation, Acid-Base ExtractionHigher boiling point than the product. Can be removed as a salt in an acidic wash.
2-Bromopropane122.9959-60Simple DistillationLower boiling point than the product.
N-3 Isopropylimidazole110.16Likely close to 203.3Fractional Distillation, Column Chromatography, Selective Salt FormationDifficult to separate due to similar properties.

Experimental Protocols

Detailed Methodology: Purification of this compound by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound containing unreacted imidazole and residual solvents.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter.

    • Use a round-bottom flask of an appropriate size (the crude liquid should not fill more than two-thirds of the flask).

    • Place a stir bar in the distillation flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached (e.g., 7 mmHg), begin heating the distillation flask using a heating mantle or oil bath.

    • Observe the condensation ring rising slowly up the Vigreux column. If the rise is too fast, reduce the heating.

    • Collect the first fraction, which will likely contain low-boiling impurities such as residual solvents.

    • As the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 104 °C at 7 mmHg), change the receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Mandatory Visualization

PurificationWorkflow Purification Workflow for Crude this compound cluster_start Crude Product Analysis cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_end Final Product start Crude this compound (Contains Imidazole, Regioisomer, Solvents) distillation Fractional Vacuum Distillation start->distillation Primary Method extraction Acid-Base Extraction (Optional Pre-treatment) start->extraction If high in unreacted imidazole analysis Purity Analysis (GC-MS, NMR, HPLC) distillation->analysis chromatography Column Chromatography (Silica Gel) chromatography->analysis extraction->distillation analysis->chromatography If purity is insufficient end Pure this compound (>99% Purity) analysis->end Meets Purity Spec

Caption: A logical workflow for the purification of crude this compound.

References

Technical Support Center: Enhancing the Performance of 1-Isopropylimidazole in Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Isopropylimidazole-based ionic liquids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound ionic liquids, providing clear solutions and preventative measures.

Issue 1: Synthesis yields are consistently low or the reaction does not go to completion.

  • Question: My synthesis of 1-Isopropylimidazolium-based ionic liquids is resulting in low yields. What are the common causes and how can I improve the outcome?

  • Answer: Low yields in the synthesis of imidazolium-based ionic liquids can stem from several factors. One common issue is the purity of the starting materials, particularly the this compound and the alkylating agent. Ensure that both are free from moisture and other impurities, as these can lead to side reactions. The reaction conditions, such as temperature and reaction time, are also critical. For many quaternization reactions, heating is necessary to drive the reaction to completion.[1] It is also important to use a slight excess of the alkylating agent to ensure all the imidazole is consumed; however, this excess will need to be removed during purification.[2] Finally, the choice of solvent can influence the reaction rate and yield. While some syntheses can be performed neat, using a dry, inert solvent can sometimes improve results.[3]

Issue 2: The synthesized ionic liquid is colored (yellow or brown).

  • Question: My 1-Isopropylimidazolium ionic liquid has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?

  • Answer: The appearance of color in ionic liquids is a frequent issue, often indicating the presence of impurities.[4] These impurities can arise from the starting materials or be formed as byproducts during the synthesis, especially if the reaction is carried out at high temperatures for extended periods.[5] To decolorize the ionic liquid, treatment with activated charcoal is a common and effective method.[6] The process typically involves dissolving the colored ionic liquid in a suitable solvent, adding activated charcoal, stirring the mixture, and then filtering to remove the charcoal. Recrystallization, if the ionic liquid is a solid at or below room temperature, can also be an effective purification technique.[7] For liquid ILs, column chromatography can be used, although it may not always be the most efficient method for large-scale purification.[4] To prevent color formation, it is crucial to use high-purity starting materials and to control the reaction temperature and duration carefully.

Issue 3: The ionic liquid has high viscosity, limiting its performance.

  • Question: The viscosity of my this compound-based ionic liquid is too high for my application. How can I reduce it?

  • Answer: High viscosity is a common characteristic of ionic liquids that can hinder their performance by reducing ion mobility and, consequently, ionic conductivity.[8] Several strategies can be employed to lower the viscosity. The choice of the anion has a significant impact; for instance, anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) generally lead to lower viscosities compared to halides. The presence of even small amounts of water can drastically reduce the viscosity of an ionic liquid.[9][10][11][12][13] Therefore, controlled addition of water can be a simple method to tune the viscosity, but it's important to note that this will also affect other properties like the electrochemical window. Another approach is to mix the ionic liquid with a low-viscosity molecular solvent or another ionic liquid with lower viscosity.[14]

Issue 4: The ionic conductivity of the ionic liquid is lower than expected.

  • Question: I am observing low ionic conductivity with my this compound ionic liquid. What factors could be responsible, and how can I enhance it?

  • Answer: Low ionic conductivity is often linked to high viscosity, as it impedes the movement of ions.[8] Therefore, strategies to reduce viscosity, as mentioned above, will generally improve conductivity. The presence of impurities, particularly unreacted starting materials or residual solvents from the synthesis, can also lower the conductivity. Thorough purification is essential. The choice of anion is a primary determinant of conductivity; smaller, more symmetric anions often lead to higher conductivity. The addition of certain additives can also enhance conductivity. For example, the dispersion of carbon nanotubes in imidazolium-based ionic liquids has been shown to increase ionic conductivity.[15] Furthermore, mixing two or more ionic liquids can sometimes lead to a synergistic increase in conductivity.[16]

Issue 5: The thermal stability of the ionic liquid is insufficient for the intended application.

  • Question: My this compound-based ionic liquid shows signs of decomposition at the operating temperature of my experiment. How can I improve its thermal stability?

  • Answer: The thermal stability of an ionic liquid is a critical parameter for high-temperature applications. The anion plays a major role in determining the thermal stability, with anions like hexafluorophosphate ([PF6]⁻) and bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) generally imparting higher thermal stability than halides or acetate.[5][17][18] The purity of the ionic liquid is also crucial, as impurities can act as decomposition catalysts. Therefore, rigorous purification to remove any residual starting materials, solvents, or byproducts is vital. Long-term thermal stability can be significantly lower than the onset decomposition temperature determined by rapid thermogravimetric analysis (TGA) scans.[2][19] For demanding applications, it is advisable to perform isothermal TGA studies to assess the long-term stability at the desired operating temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, characterization, and performance enhancement of this compound ionic liquids.

Q1: How can I effectively remove water from my this compound ionic liquid?

A1: Most ionic liquids are hygroscopic and will absorb moisture from the atmosphere. To dry an ionic liquid, it is typically heated under high vacuum for several hours. The temperature should be high enough to facilitate water removal but well below the decomposition temperature of the ionic liquid. For many imidazolium-based ionic liquids, drying at 60-90 °C under vacuum is effective.[11] The water content can be accurately determined using Karl Fischer titration.[20]

Q2: What is the best method to confirm the purity of my synthesized this compound ionic liquid?

A2: A combination of analytical techniques is recommended to assess the purity of your ionic liquid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the cation and for detecting organic impurities.[21] To check for halide impurities, which can be detrimental to many applications, techniques such as ion chromatography or qualitative tests with silver nitrate can be used. The water content should be quantified by Karl Fischer titration.

Q3: How does the choice of anion affect the properties of a this compound-based ionic liquid?

A3: The anion has a profound impact on the physicochemical properties of an ionic liquid. For instance:

  • Viscosity and Conductivity: Anions that are smaller and have a more delocalized charge, such as dicyanamide ([N(CN)2]⁻), tend to form less viscous and more conductive ionic liquids compared to larger or more coordinating anions.[22]

  • Thermal Stability: Anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) and hexafluorophosphate ([PF6]⁻) generally lead to higher thermal stability.[17][18]

  • Miscibility with other solvents: The hydrophilicity or hydrophobicity of the anion will determine the ionic liquid's miscibility with water and organic solvents.

Q4: Can I use additives to enhance the performance of my this compound ionic liquid?

A4: Yes, the performance of ionic liquids can often be improved with additives. For example, adding a small amount of a molecular solvent like ethylene glycol can significantly increase ionic conductivity by reducing viscosity.[14] The addition of nanomaterials, such as carbon nanotubes, has also been shown to enhance the electrical conductivity of imidazolium-based ionic liquids.[15] In the context of specific applications like lithium-ion batteries, certain ionic liquids can be used as additives to improve the performance and safety of the electrolyte.[23]

Q5: Are this compound-based ionic liquids considered "green" solvents?

A5: While ionic liquids are often touted as "green" solvents due to their low vapor pressure, which reduces air pollution, their overall environmental impact is more complex. The toxicity and biodegradability of ionic liquids vary widely depending on their structure. Imidazolium-based ionic liquids, particularly those with longer alkyl chains, can exhibit significant toxicity to aquatic organisms.[24][25] Therefore, it is crucial to consider the entire life cycle of the ionic liquid, including its synthesis, use, and disposal, to make an informed assessment of its environmental credentials.

Quantitative Data Summary

The following tables summarize key performance data for imidazolium-based ionic liquids, which can serve as a reference for this compound analogues.

Table 1: Effect of Water Content on Viscosity and Ionic Conductivity

Ionic LiquidWater Content (wt%)Viscosity (mPa·s)Ionic Conductivity (mS/cm)
[EEMAm][MeSO₃]0~150~2
[EEMAm][MeSO₃]28~50~8
[EEMAm][OTf]0~120~4
[EEMAm][OTf]6~15~8
Data adapted from Villanueva M, Fernández-Leira C. Water Absorption and Effect of Water Content on Viscosity and Electrical Conductivity of Two Diethylmethylammonium Ionic Liquids. Proceedings. 2019; 9(1):58.[9]

Table 2: Thermal Decomposition Temperatures of Selected Imidazolium-Based Ionic Liquids

CationAnionOnset Decomposition Temperature (°C)
[bmim]⁺[OAc]⁻~150
[bmim]⁺[Cl]⁻~246
[bmim]⁺[MeSO₄]⁻>200
[C₄(MIM)₂]²⁺[NTf₂]₂⁻468.1
Data compiled from multiple sources.[5][17]

Experimental Protocols

Protocol 1: Measurement of Ionic Conductivity

This protocol describes the determination of ionic conductivity using electrochemical impedance spectroscopy (EIS).

  • Cell Preparation: Use a two-electrode conductivity cell with platinum electrodes. The cell constant should be determined beforehand using a standard KCl solution of known conductivity.

  • Sample Preparation: Ensure the ionic liquid sample is dry and free of impurities.

  • Measurement:

    • Place the ionic liquid in the conductivity cell, ensuring the electrodes are fully immersed.

    • Connect the cell to an impedance analyzer.

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the negative of the imaginary impedance (-Z") versus the real impedance (Z') to obtain a Nyquist plot.

    • The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the semicircle with the real axis at high frequency.

    • Calculate the conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or more simply, σ = Cell Constant / Rb).

Protocol 2: Measurement of Viscosity

This protocol outlines the measurement of dynamic viscosity using a cone-and-plate rheometer.

  • Instrument Calibration: Ensure the rheometer is properly calibrated according to the manufacturer's instructions.

  • Sample Loading: Place a small, accurately measured volume of the ionic liquid onto the lower plate of the rheometer.

  • Measurement:

    • Lower the cone to the specified gap distance.

    • Equilibrate the sample to the desired temperature.

    • Apply a controlled shear rate and measure the resulting shear stress.

    • Perform measurements over a range of shear rates to check for Newtonian behavior (viscosity independent of shear rate).

  • Data Analysis: The dynamic viscosity (η) is calculated by the instrument software as the ratio of shear stress to shear rate.

Visualizations

Experimental_Workflow_for_Ionic_Liquid_Performance_Enhancement cluster_synthesis Synthesis & Purification cluster_performance Performance Evaluation cluster_enhancement Performance Enhancement cluster_decision Outcome start 1. Synthesis of 1-Isopropylimidazolium IL purification 2. Purification (e.g., Activated Charcoal) start->purification characterization 3. Purity & Identity Confirmation (NMR, Karl Fischer) purification->characterization viscosity Viscosity Measurement characterization->viscosity conductivity Ionic Conductivity Measurement characterization->conductivity thermal Thermal Stability (TGA) characterization->thermal performance_met Performance Met? viscosity->performance_met conductivity->performance_met thermal->performance_met additives Introduction of Additives/Co-solvents re_evaluation Re-evaluation of Performance Metrics additives->re_evaluation re_evaluation->performance_met performance_met->additives No end Optimized Ionic Liquid performance_met->end Yes

Caption: Workflow for enhancing the performance of this compound ionic liquids.

Troubleshooting_Logic_for_Low_Ionic_Conductivity start Low Ionic Conductivity Observed check_purity 1. Check Purity (NMR, Halide Test) start->check_purity check_water 2. Measure Water Content (Karl Fischer) check_purity->check_water Pure solution_purify Action: Purify IL (e.g., remove unreacted starting materials) check_purity->solution_purify Impurities Detected check_viscosity 3. Measure Viscosity check_water->check_viscosity Dry solution_dry Action: Dry IL (Vacuum heating) check_water->solution_dry High Water Content consider_anion 4. Evaluate Anion Choice check_viscosity->consider_anion Low Viscosity solution_reduce_viscosity Action: Reduce Viscosity (e.g., add co-solvent) check_viscosity->solution_reduce_viscosity High Viscosity solution_change_anion Action: Synthesize IL with a different anion (e.g., [NTf2]-) consider_anion->solution_change_anion

Caption: Troubleshooting flowchart for low ionic conductivity in this compound ILs.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Isopropylimidazole in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropylimidazole. The information is designed to help overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

Q2: I am observing incomplete dissolution of this compound in my reaction mixture. What could be the cause?

Incomplete dissolution can be attributed to several factors:

  • Solvent Choice: this compound's solubility varies significantly with the polarity of the solvent. Non-polar solvents may be less effective at dissolving it.

  • Temperature: Solubility is often temperature-dependent. Running the reaction at a lower temperature might decrease its solubility.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the reaction temperature.

  • Impurities: The presence of impurities in either the this compound or the solvent can affect solubility.

Q3: How can I improve the solubility of this compound in my reaction?

Several strategies can be employed to enhance the solubility of this compound:

  • Solvent Screening: Test the solubility of this compound in a variety of solvents to find the most suitable one for your reaction. A general starting point is to consider polar aprotic solvents.

  • Co-solvent System: The use of a co-solvent can significantly improve solubility. Adding a small amount of a polar solvent in which this compound is highly soluble to the main reaction solvent can create a more favorable environment.

  • Temperature Adjustment: Gradually increasing the reaction temperature, if the reaction conditions permit, can increase the solubility. Monitor for any potential degradation of reactants or products at elevated temperatures.

  • Sonication: Applying ultrasonic waves can help to break down agglomerates and facilitate the dissolution of the liquid in the solvent.

Q4: Can the formation of a salt of this compound improve its aqueous solubility?

Yes, as a basic compound, this compound can be protonated by an acid to form an imidazolium salt. These salts often exhibit significantly higher solubility in aqueous solutions compared to the free base. This can be a useful strategy if your reaction is conducted in an aqueous or protic solvent.

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides a systematic approach to troubleshooting and resolving solubility challenges with this compound.

Problem Possible Cause Suggested Solution
Cloudy or Heterogeneous Reaction Mixture This compound has not fully dissolved.1. Increase agitation (stirring speed).2. Gently warm the mixture while stirring (if reaction chemistry allows).3. Add a co-solvent (e.g., a small amount of DMF or NMP to a less polar solvent).4. Use sonication to aid dissolution.
Low Reaction Yield or Slow Reaction Rate Poor solubility of this compound is limiting its availability as a catalyst or reagent.1. Confirm the solubility of all reactants in the chosen solvent system at the reaction temperature.2. If this compound is the limiting factor, consider a different solvent or a co-solvent system where it is more soluble.3. If applicable, convert this compound to a more soluble salt form.
Product Precipitation During Reaction The product of the reaction is insoluble in the reaction medium.1. This may not be a problem if the product is stable and can be isolated by filtration.2. If the precipitated product interferes with the reaction, consider a solvent system in which the product is also soluble.
Difficulty in Product Isolation/Workup Residual this compound is difficult to separate from the product due to similar solubility profiles.1. If the product is not water-sensitive, perform an aqueous wash to remove the water-soluble this compound.2. Acidic wash (e.g., dilute HCl) can be used to protonate and extract the basic this compound into the aqueous layer.

Experimental Protocols

Protocol 1: Experimental Determination of this compound Solubility

As quantitative solubility data for this compound is not widely published, this protocol outlines a method to determine its solubility in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., Toluene, THF, Acetonitrile)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringes and filters

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using GC or HPLC to generate a calibration curve.

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in the thermostatically controlled bath at the desired temperature and stir vigorously to ensure thorough mixing.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Sampling: After equilibration, stop stirring and allow any undissolved droplets to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, and filter it to remove any suspended micro-droplets.

  • Analysis: Dilute the filtered sample with a known volume of the solvent and analyze it by GC or HPLC.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents its solubility.

Protocol 2: N-Alkylation of Imidazole using this compound as a Base

This protocol provides a general procedure for the N-alkylation of an imidazole substrate where this compound can be used as a non-nucleophilic base. Solubility of all components is crucial for the success of this reaction.

Materials:

  • Imidazole substrate (e.g., 4,5-diphenylimidazole)

  • Alkylating agent (e.g., benzyl bromide)

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Anhydrous potassium carbonate (K₂CO₃) - optional, as a solid base if this compound is used as a ligand/catalyst.

Procedure:

  • To a solution of the imidazole substrate (1 equivalent) in the anhydrous solvent, add this compound (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution. If solubility is an issue, consider the troubleshooting steps outlined above.

  • Slowly add the alkylating agent (1 equivalent) to the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Signaling Pathway: Role of Imidazole Moiety in Biological Systems

The imidazole ring, the core of this compound, is a fundamental component of the amino acid histidine and is involved in numerous biological signaling pathways. It can act as a proton donor or acceptor and can coordinate with metal ions in metalloenzymes. The diagram below illustrates a simplified representation of how an imidazole-containing molecule can participate in enzyme catalysis, a key aspect of many signaling cascades.[4][5][6][7][8]

Signaling_Pathway cluster_enzyme Enzyme Active Site Enzyme Enzyme Histidine_Residue Imidazole Moiety (from Histidine) Enzyme->Histidine_Residue Positions substrate Product Product Enzyme->Product Releases product Histidine_Residue->Product Catalyzes reaction (proton transfer) Substrate Substrate Substrate->Enzyme Binds to active site Solubility_Factors solubility Solubility of This compound solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temperature Temperature temperature->solubility pressure Pressure (for gaseous solutes) pressure->solubility solute Solute Properties (Molecular Structure, Polarity) solute->solubility concentration Concentration concentration->solubility affects saturation

References

Thermal degradation of 1-Isopropylimidazole and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropylimidazole, focusing on its thermal degradation and prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound (CAS No. 4532-96-1) is a light yellow, transparent liquid organic compound with the molecular formula C₆H₁₀N₂.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its imidazole ring structure, substituted with an isopropyl group, imparts a unique combination of chemical stability and reactivity.[1]

Q2: At what temperature does this compound start to degrade?

Q3: What are the likely thermal degradation products of this compound?

The thermal decomposition of this compound is likely to proceed through several pathways, primarily involving the cleavage of the N-isopropyl bond and fragmentation of the imidazole ring. Based on studies of similar compounds, potential degradation products could include:

  • Propene and Imidazole: Formed via the cleavage of the bond between the isopropyl group and the nitrogen atom.

  • Hydrocarbons, Carbon Dioxide, and Water: These are common decomposition products of alkyl-imidazolium salts.[4]

  • Smaller nitrogen-containing fragments: Resulting from the breakdown of the imidazole ring at higher temperatures.

Q4: How can I prevent or minimize the thermal degradation of this compound during my experiments?

Preventing thermal degradation is crucial for ensuring the success and reproducibility of your experiments. Here are some key strategies:

  • Temperature Control: The most effective method is to maintain the reaction temperature below the onset of thermal decomposition.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be a contributing factor to decomposition at elevated temperatures.[3]

  • Use of Stabilizers: While specific stabilizers for this compound are not well-documented, general classes of antioxidants or radical scavengers could potentially offer some protection. These may include hindered phenols or phosphite compounds.[5] However, their compatibility with the specific reaction chemistry must be carefully evaluated.

  • Minimize Reaction Time: Prolonged exposure to high temperatures can increase the extent of degradation. Optimizing the reaction time is therefore essential.

Q5: What are the recommended storage and handling conditions for this compound?

To maintain its purity and prevent degradation, this compound should be stored in a cool, well-ventilated area, away from heat sources and direct light.[1] It is advisable to store it in tightly sealed containers to protect it from air and moisture.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments involving this compound at elevated temperatures.

Problem 1: Low Yield or Incomplete Reaction

Possible Cause: Thermal degradation of this compound, leading to a lower effective concentration of the reactant.

Troubleshooting Steps:

  • Verify Reactant Purity: Before starting the reaction, ensure the purity of your this compound using techniques like GC or NMR.

  • Monitor the Reaction at a Lower Temperature: If possible, attempt the reaction at a lower temperature to see if the yield improves.

  • Time-Course Study: Analyze small aliquots of the reaction mixture at different time points to determine if the concentration of this compound is decreasing faster than expected, which could indicate degradation.

  • Inert Atmosphere: If not already doing so, perform the reaction under a nitrogen or argon atmosphere to minimize oxidative degradation.

Problem 2: Formation of Unexpected Byproducts

Possible Cause: Side reactions involving the degradation products of this compound.

Troubleshooting Steps:

  • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the unexpected byproducts. This can provide clues about the degradation pathway.

  • Lower Reaction Temperature: Reducing the temperature can often suppress side reactions that have higher activation energies, including some degradation pathways.

  • Change the Order of Reagent Addition: In some cases, adding the more thermally sensitive reagent (in this case, potentially this compound) later in the reaction sequence, once the mixture has reached the desired temperature, can minimize its exposure to heat.

Problem 3: Inconsistent or Irreproducible Results

Possible Cause: Variable levels of thermal degradation of this compound between different experimental runs.

Troubleshooting Steps:

  • Precise Temperature Control: Ensure that your reaction setup provides accurate and consistent temperature control. Small variations in temperature can lead to significant differences in degradation rates.

  • Standardize Heating and Cooling Procedures: Use a consistent method for heating and cooling your reaction mixture in every experiment.

  • Check for Hotspots: In larger scale reactions, ensure efficient stirring to avoid localized hotspots where the temperature may be significantly higher than the bulk mixture.

Quantitative Data Summary

ParameterValueSource
Boiling Point 203.3 ± 9.0 °C at 760 mmHg[1]
Flash Point 76.7 ± 18.7 °C[1]
Estimated Onset of Thermal Decomposition (based on related compounds) ~280 - 320 °C[2]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (typically platinum or alumina).

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature of 500°C at a constant heating rate (e.g., 10°C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) throughout the experiment.

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed.

Protocol 2: Identification of Thermal Degradation Products using GC-MS

Objective: To identify the volatile products formed during the thermal degradation of this compound.

Methodology:

  • Place a small amount of this compound in a sealed vial.

  • Heat the vial at a temperature above the suspected decomposition temperature (e.g., 300°C) for a defined period (e.g., 30 minutes).

  • Allow the vial to cool to room temperature.

  • Sample the headspace of the vial using a gas-tight syringe and inject it into the GC-MS.

  • Alternatively, dissolve a small amount of the heated residue in a suitable solvent and inject it into the GC-MS.

  • Separate the components using a suitable GC column (e.g., a non-polar or mid-polar capillary column).

  • Identify the separated components based on their mass spectra by comparison with a spectral library (e.g., NIST).

Visualizations

Thermal_Degradation_Pathway This compound This compound Propene Propene This compound->Propene N-C bond cleavage Imidazole Imidazole This compound->Imidazole N-C bond cleavage Heat Heat Ring_Fragmentation_Products Ring Fragmentation (Smaller N-containing compounds) Imidazole->Ring_Fragmentation_Products Further heating

Caption: Hypothetical thermal degradation pathway of this compound.

Troubleshooting_Workflow cluster_issue Experimental Issue cluster_investigation Investigation cluster_solution Potential Solutions Issue Low Yield / Byproducts / Inconsistent Results Check_Purity Verify Reactant Purity Issue->Check_Purity Analyze_Byproducts Identify Byproducts (GC-MS/LC-MS) Issue->Analyze_Byproducts Monitor_Reaction Time-Course Study Issue->Monitor_Reaction Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Analyze_Byproducts->Lower_Temp Optimize_Time Optimize Reaction Time Monitor_Reaction->Optimize_Time Inert_Atmosphere Use Inert Atmosphere Lower_Temp->Inert_Atmosphere Improve_Mixing Ensure Efficient Stirring Inert_Atmosphere->Improve_Mixing

References

Validation & Comparative

A Comparative Analysis of 1-Isopropylimidazole and 1-Methylimidazole as Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the field of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tuning the electronic and steric properties of metal complexes, thereby influencing their stability, reactivity, and catalytic efficacy. Among the vast array of N-heterocyclic ligands, 1-alkylimidazoles are frequently employed due to their strong σ-donating properties and versatility. This guide presents a comparative study of two such ligands: 1-isopropylimidazole and 1-methylimidazole. The primary distinction lies in the steric bulk of the alkyl substituent at the N1 position—a methyl group versus a more sterically demanding isopropyl group. This difference significantly impacts their coordination behavior and the properties of the resulting metal complexes.

Physical and Chemical Properties

1-Methylimidazole and this compound are both colorless to pale yellow liquids at room temperature.[1][2] While their boiling points are comparable, the difference in their molecular weight and structure, particularly the size of the alkyl group, leads to variations in density and lipophilicity.[1][3] The isopropyl group in this compound enhances its lipophilicity compared to the methyl group in 1-methylimidazole.[2]

Property1-MethylimidazoleThis compound
CAS Number 616-47-74532-96-1
Molecular Formula C₄H₆N₂C₆H₁₀N₂
Molecular Weight 82.10 g/mol 110.16 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 198 °C~203 °C
Melting Point -6 °CNot available
Density 1.03 g/cm³~1.0 g/cm³
pKa (conjugate acid) 7.47.15 (Predicted)

Synthesis of the Ligands

The synthesis of both ligands is typically achieved through the N-alkylation of imidazole. The choice of the alkylating agent determines the final product.

1-Methylimidazole Synthesis: Industrially, 1-methylimidazole is primarily prepared via the acid-catalyzed methylation of imidazole using methanol.[1] Another common method is the Radziszewski reaction.[1] On a laboratory scale, it can be synthesized by the methylation of imidazole with an agent like methyl iodide after deprotonation with a base.[1]

This compound Synthesis: A general laboratory method involves dissolving imidazole in a solvent like DMSO, followed by deprotonation with a base such as sodium hydroxide. Subsequently, an isopropylating agent, for example, 2-bromopropane, is added to the reaction mixture.[4]

G Synthesis of 1-Alkylimidazoles cluster_MeIm 1-Methylimidazole Synthesis cluster_iPrIm This compound Synthesis I1 Imidazole P1 1-Methylimidazole I1->P1 Alkylation R1 Methylating Agent (e.g., CH₃I, Methanol) R1->P1 B1 Base B1->I1 Deprotonation I2 Imidazole P2 This compound I2->P2 Alkylation R2 Isopropylating Agent (e.g., 2-Bromopropane) R2->P2 B2 Base (e.g., NaOH) in DMSO B2->I2 Deprotonation

Caption: General synthetic routes for 1-Methylimidazole and this compound.

Coordination Chemistry and Ligand Properties

Both 1-methylimidazole and this compound coordinate to metal centers through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring. However, the steric hindrance introduced by the N1-substituent plays a crucial role in the coordination geometry and stability of the resulting complexes.

1-Methylimidazole: As a ligand, 1-methylimidazole is relatively small, allowing for the formation of homoleptic complexes with high coordination numbers. For instance, it readily forms octahedral [M(1-MeIm)₆]²⁺ complexes with metals like iron(II), cobalt(II), and nickel(II), and square-planar [Cu(1-MeIm)₄]²⁺ complexes with copper(II). The donor properties of 1-methylimidazole have been quantified using the ECW model, yielding EB= 1.16 and CB= 4.92, which indicates significant covalent bonding character.

This compound: The bulkier isopropyl group of this compound introduces significant steric hindrance around the metal center.[5] This can prevent the formation of complexes with high coordination numbers that are easily achieved with 1-methylimidazole. For example, forming a hexacoordinated homoleptic complex like [M(1-iPrIm)₆]²⁺ would be sterically challenging. Consequently, this compound often favors the formation of complexes with lower coordination numbers or may lead to distorted geometries. This steric effect can be strategically used to create specific catalytic sites or to influence the selectivity of a reaction. For instance, it has been used in the synthesis of gold(III) complexes as model compounds for antifungal agents.[4]

G Ligand Property Comparison Ligand 1-Alkylimidazole Ligand Methyl 1-Methylimidazole (R = -CH₃) Ligand->Methyl Isopropyl This compound (R = -CH(CH₃)₂) Ligand->Isopropyl Steric Steric Hindrance Methyl->Steric Low Electronic Electronic Properties (σ-donor) Methyl->Electronic Similar Isopropyl->Steric High Isopropyl->Electronic Similar Coordination Coordination Behavior Steric->Coordination Electronic->Coordination

Caption: Steric vs. Electronic Effects of the Ligands.

Applications in Catalysis

The choice between 1-methylimidazole and this compound as ligands can significantly influence the outcome of catalytic reactions.

  • 1-Methylimidazole has been widely used in various catalytic systems. For example, palladium complexes with 1-methylimidazole have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. It is also used as an organic catalyst in reactions like the cyclodimerization of acylethynylpyrroles.

  • This compound is also employed in catalysis, where its steric bulk can be advantageous.[6] For instance, in reactions where selectivity is crucial, the steric hindrance from the isopropyl group can direct the substrate to bind in a specific orientation, leading to a higher yield of the desired product. Palladium complexes with sterically hindered ligands are known to be effective in certain C-H activation and cross-coupling reactions.[7]

While direct comparative studies with extensive experimental data are limited, the general principle is that the increased steric bulk of this compound can lead to more active catalysts in some systems by promoting ligand dissociation to generate a catalytically active species, or it can enhance selectivity. Conversely, in other systems, the steric hindrance might impede substrate access to the metal center, thus lowering the catalytic activity compared to complexes with the less bulky 1-methylimidazole.

Experimental Protocols

General Synthesis of a Metal(II) Chloride Complex with 1-Alkylimidazole

This protocol describes a general procedure for the synthesis of a transition metal complex with either 1-methylimidazole or this compound.

Materials:

  • Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, PdCl₂)

  • 1-Methylimidazole or this compound

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve the Metal(II) chloride salt (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask with a magnetic stirrer.

  • In a separate vial, dissolve the 1-alkylimidazole ligand (2-4 mmol, depending on the desired stoichiometry) in absolute ethanol (5 mL).

  • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • A precipitate may form immediately, or the reaction may require stirring for several hours. The reaction can be monitored by TLC.

  • Once the reaction is complete, the solid product is collected by vacuum filtration.

  • Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • The resulting complex can be characterized by techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.[8][9]

Determination of Ligand Binding Affinity by UV-Vis Titration

This protocol outlines a method to determine the binding constant (K) between a metal ion and the imidazole ligand.[10][11][12]

Procedure:

  • Prepare a stock solution of the metal ion (e.g., PdCl₂) of a known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a stock solution of the ligand (1-methylimidazole or this compound) of a known, higher concentration in the same solvent.

  • In a cuvette, place a fixed volume of the metal ion solution.

  • Record the initial UV-Vis spectrum of the metal ion solution.

  • Add small, precise aliquots of the ligand solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate.

  • Record the UV-Vis spectrum after each addition.

  • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the metal's coordination sites.

  • The changes in absorbance at a specific wavelength (where the complex absorbs maximally) are then plotted against the ligand concentration.

  • The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding) using non-linear regression analysis, often employing methods like the Benesi-Hildebrand plot.[13]

G Experimental Workflow for Complex Synthesis & Analysis Start Start Reactants Dissolve Metal Salt and Ligand in Solvent Start->Reactants Reaction Mix and Stir (Room Temp or Heat) Reactants->Reaction Isolation Isolate Product (Filtration) Reaction->Isolation Purification Wash with Solvents & Dry Isolation->Purification Characterization Characterize Complex (FT-IR, UV-Vis, X-ray) Purification->Characterization End End Characterization->End

Caption: Workflow for Metal-Imidazole Complex Synthesis and Characterization.

Conclusion

The choice between this compound and 1-methylimidazole as ligands offers a way to modulate the properties of metal complexes through steric effects. 1-Methylimidazole, being less sterically hindered, is suitable for forming complexes with higher coordination numbers and serves as a good baseline for studying electronic effects. In contrast, this compound provides significant steric bulk, which can be exploited to control coordination numbers, enforce specific geometries, and enhance selectivity in catalytic applications. Researchers and drug development professionals should consider the desired coordination environment and the steric requirements of the intended application when selecting between these two versatile ligands. While the electronic contributions of the two ligands are similar, the steric difference is a powerful tool for rational catalyst and coordination compound design.

References

Validating the Purity of Synthesized 1-Isopropylimidazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. 1-Isopropylimidazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), must be rigorously analyzed to guarantee the safety and efficacy of the final product.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and performance data.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a powerful and widely used technique for the analysis of imidazole derivatives due to its high resolution, sensitivity, and applicability to a broad range of compounds.[3][4] A well-developed RP-HPLC method can effectively separate this compound from potential impurities, such as unreacted starting materials (e.g., imidazole) and other process-related side products.

Experimental Workflow for HPLC Analysis

The general workflow for analyzing the purity of this compound using HPLC involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Synthesized This compound (Crude Sample) dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) start->dissolve pump HPLC Pump (Mobile Phase Delivery) filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to Autosampler Vial filter->vial injector Autosampler/ Injector vial->injector column C18 Column (Separation) injector->column pump->injector detector UV/DAD Detector (e.g., 220 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate report Calculate Purity (% Area) integrate->report

Caption: General workflow for purity analysis of this compound by HPLC.

Detailed Experimental Protocol: HPLC Method

This protocol is a robust starting point for the development and validation of a purity testing method for this compound.

  • Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar impurities.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Elution: A gradient elution is often necessary to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[7]

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the method. Filter the final solution through a 0.45 µm filter before injection.

HPLC Method Performance Data

The following table summarizes the expected performance characteristics of the described HPLC method, based on typical validation results for similar analyses.[5][6]

ParameterSpecification / Result
Linearity (r²) > 0.999
Range 0.005 - 1.5 mg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.08 µg/mL
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity Peak purity index > 0.999; No interference from blanks

Comparison with Alternative Purity Validation Methods

While HPLC is a premier technique, other methods can also be employed for purity assessment, each with distinct advantages and limitations.[4][8][9] The choice of method often depends on the required level of accuracy, available equipment, and the specific nature of the impurities.

MethodPrincipleProsCons
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[4]High sensitivity, high resolution, quantitative accuracy, suitable for non-volatile compounds.[3]Higher cost of equipment and solvents, more complex method development.[8]
Gas Chromatography (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a gas mobile phase.[3]Excellent for volatile impurities (e.g., residual solvents), provides structural information via MS.[4]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[3]
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified standard.[9]Provides structural confirmation and purity in a single experiment, highly accurate, no chromophore needed.Lower sensitivity compared to HPLC, requires expensive equipment and deuterated solvents, complex data analysis.[9]
Melting Point Analysis A pure crystalline solid has a sharp, defined melting point; impurities broaden and depress this range.[8][10]Simple, fast, and inexpensive technique for a preliminary purity check of solid compounds.[10]Only applicable to solids, insensitive to small amounts of impurities, not quantitative.[8]
Thin-Layer Chromatography (TLC) Separation based on differential movement of compounds on a plate coated with a stationary phase.[4]Very fast, low cost, useful for reaction monitoring and identifying the number of components.[9]Not quantitative, lower resolution and sensitivity compared to HPLC.[4]

Conclusion

For the comprehensive and accurate purity validation of synthesized this compound, RP-HPLC is the recommended method . Its high sensitivity and resolving power allow for the precise quantification of the main component and the detection of trace-level impurities, which is essential for materials used in drug development. While other methods like GC-MS and qNMR offer complementary information (e.g., on volatile impurities or structural confirmation), and simpler techniques like melting point analysis provide a quick preliminary check, HPLC delivers the robust, quantitative data required to meet stringent pharmaceutical quality standards.

References

Basicity of 1-Isopropylimidazole Compared to Other Alkylimidazoles: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the basicity of heterocyclic compounds like imidazoles is crucial for predicting their behavior in physiological systems and for designing molecules with specific properties. This guide provides a comparative analysis of the basicity of 1-isopropylimidazole against other common alkyl-substituted imidazoles, supported by experimental data and detailed methodologies.

The basicity of an imidazole is a key determinant of its interaction with biological targets, its solubility, and its pharmacokinetic profile. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons that is not part of the aromatic sextet, making it available to accept a proton. The pKa of the conjugate acid is a quantitative measure of this basicity, with a higher pKa indicating a stronger base. Alkyl substitution on the imidazole ring can influence this basicity through electronic and steric effects.

Comparative Analysis of pKa Values

The basicity of this compound and other selected alkylimidazoles is summarized in the table below. The pKa value represents the pH at which the imidazole is 50% protonated.

Compound NameStructurepKa of Conjugate AcidReference
This compoundthis compound7.15 (Predicted)[1][2][3]
1-Methylimidazole1-Methylimidazole6.95 - 7.4[4][5][6][7]
1-Ethylimidazole1-Ethylimidazole7.08 (Predicted)
1,2-Dimethylimidazole1,2-Dimethylimidazole7.76 (Predicted)

Based on the available data, 1,2-dimethylimidazole is predicted to be the most basic among the compared compounds, likely due to the electron-donating effect of the two methyl groups. This compound exhibits a basicity that is broadly comparable to other N-alkylimidazoles like 1-methylimidazole and 1-ethylimidazole. The isopropyl group, being a slightly stronger electron-donating group than methyl or ethyl, would be expected to slightly increase basicity. However, steric hindrance from the bulkier isopropyl group could potentially affect the solvation of the protonated form, thereby modulating the observed pKa. It is important to note that many of the cited pKa values are predicted and experimental verification is crucial for precise comparison.

Experimental Determination of Basicity (pKa)

The pKa of alkylimidazoles can be reliably determined using potentiometric titration. This method involves the gradual addition of a strong acid (or base) to a solution of the imidazole derivative and monitoring the resulting change in pH.

Experimental Workflow for pKa Determination

G Experimental Workflow for Potentiometric pKa Determination A Sample & Reagent Preparation B Instrument Calibration A->B Calibrate pH meter C Titration B->C Perform titration D Data Acquisition C->D Record pH vs. Titrant Volume E Data Analysis D->E Plot titration curve F pKa Determination E->F Identify inflection point

Caption: A flowchart illustrating the key steps in determining the pKa of a compound using potentiometric titration.

Detailed Experimental Protocol: Potentiometric Titration

This protocol provides a step-by-step method for determining the pKa of an alkylimidazole.

1. Materials and Reagents:

  • Alkylimidazole sample (e.g., this compound)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl)

  • Deionized water (carbonate-free)

  • Standard pH buffers (e.g., pH 4.00, 7.00, and 10.00)

2. Equipment:

  • Potentiometer or pH meter with a combination pH electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Beaker or titration vessel

3. Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sufficient amount of the alkylimidazole to prepare a solution with a concentration of approximately 1 mM.

    • Dissolve the sample in a known volume of deionized water.

    • To maintain a constant ionic strength throughout the titration, add KCl to the solution to a final concentration of 0.15 M.[4][5]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00 to ensure accurate pH measurements.[4]

  • Titration Process:

    • Place a known volume (e.g., 20 mL) of the 1 mM alkylimidazole solution into the titration vessel with a magnetic stir bar.[5]

    • If the starting pH is not acidic, add a small amount of 0.1 M HCl to bring the initial pH to around 1.8-2.0, ensuring the imidazole is fully protonated.[4][5]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12-12.5.[5]

    • To ensure accuracy, it is recommended to purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the pH measurements.[5]

4. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The equivalence point of the titration, which corresponds to the pKa of the conjugate acid of the imidazole, is the point of maximum slope on the titration curve.

  • This inflection point can be more accurately determined by calculating the first or second derivative of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

  • At the half-equivalence point (the point where half of the volume of NaOH needed to reach the equivalence point has been added), the pH is equal to the pKa of the conjugate acid.

  • For robust results, perform the titration in triplicate and report the average pKa value with the standard deviation.[4][5]

This detailed guide provides a foundation for researchers to compare the basicity of this compound with other alkylimidazoles and to experimentally determine these crucial physicochemical parameters. The provided protocol for potentiometric titration offers a reliable method for obtaining accurate pKa values, which are essential for various aspects of drug discovery and development.

References

The Isopropyl Advantage: A Comparative Analysis of 1-Isopropylimidazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of catalyst is paramount to achieving optimal reaction efficiency, selectivity, and yield. Among the diverse array of available catalysts, N-alkylated imidazoles have carved out a significant niche due to their potent nucleophilic and basic properties. This guide offers an in-depth comparison of the efficacy of 1-isopropylimidazole and its analogs against other common catalysts in pivotal organic transformations.

While direct comparative data for this compound across a broad spectrum of reactions remains somewhat specialized, its performance can be effectively contextualized by examining the catalytic behavior of closely related N-alkylimidazoles, such as 1-methylimidazole, in well-documented reactions. This analysis will focus on the acylation of sterically hindered alcohols, a challenging transformation where the efficiency of the catalyst is critically tested. For this comparison, the performance of 1-methylimidazole will serve as a representative benchmark for N-alkylimidazoles, juxtaposed with the widely used and highly efficient catalyst, 4-(Dimethylamino)pyridine (DMAP).

Acylation of Sterically Hindered Alcohols: A Comparative Performance Review

The acylation of sterically hindered alcohols is a crucial reaction in the synthesis of complex molecules, often serving as a key step in the introduction of protecting groups or the formation of ester linkages. The inherent steric hindrance around the hydroxyl group necessitates the use of a highly efficient catalyst to facilitate the reaction.

The following table summarizes the comparative performance of 1-methylimidazole (as a proxy for this compound) and DMAP in the tosylation of a sterically hindered diacetonide glucofuranose derivative.

CatalystSubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methylimidazole Diacetonide glucofuranosep-Toluenesulfonyl chloridePyridineReflux12>95%[1]
DMAP Diacetonide glucofuranosep-Toluenesulfonyl chloridePyridineReflux1249% (42% starting material recovered)[1]

Key Observations:

  • Superior Efficacy of N-Alkylimidazole: In the tosylation of a highly hindered secondary alcohol, 1-methylimidazole demonstrated significantly superior catalytic activity compared to DMAP.[1]

  • Reaction Completion: The reaction catalyzed by 1-methylimidazole went to completion, affording a near-quantitative yield of the desired product.[1]

  • Incomplete Conversion with DMAP: Under the same reaction conditions, DMAP proved to be a much less effective catalyst, resulting in a low yield and a substantial recovery of the unreacted starting material.[1]

This stark difference in performance underscores the potential advantages of employing N-alkylimidazoles like this compound in sterically demanding acylations. The steric bulk of the isopropyl group in this compound, while potentially influencing its nucleophilicity, may also offer unique selectivities in certain reactions.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, the following detailed experimental protocols for the acylation of a sterically hindered alcohol are provided.

General Procedure for the Acylation of a Sterically Hindered Alcohol using 1-Methylimidazole

Materials:

  • Sterically hindered alcohol (1.0 equiv)

  • Acylating agent (e.g., acid anhydride or acid chloride, 1.2-1.5 equiv)

  • 1-Methylimidazole (1.0 equiv)

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • Auxiliary base (e.g., triethylamine, if using a solvent other than pyridine)

Procedure:

  • To a stirred solution of the sterically hindered alcohol in the chosen anhydrous solvent, add the acylating agent.

  • Add 1-methylimidazole to the reaction mixture at room temperature.

  • If necessary, heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Mechanistic Insights and Logical Relationships

The catalytic cycle of N-alkylimidazole-mediated acylation provides a clear rationale for its high efficacy. The following diagrams, generated using Graphviz, illustrate the key steps in the reaction pathway and the logical relationship in catalyst selection.

Acylation_Catalytic_Cycle Catalyst This compound (Nucleophilic Catalyst) Acyl_Imidazole N-Acylimidazolium Intermediate (Highly Reactive) Catalyst->Acyl_Imidazole Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Acyl_Imidazole Ester Ester Product Acyl_Imidazole->Ester Nucleophilic Attack by Alcohol Protonated_Catalyst Protonated Catalyst Acyl_Imidazole->Protonated_Catalyst Release of Protonated Catalyst Alcohol Sterically Hindered Alcohol (Substrate) Alcohol->Ester Protonated_Catalyst->Catalyst Deprotonation Base Base (e.g., Pyridine, Et3N) Base->Catalyst

Caption: Catalytic cycle of N-alkylimidazole in acylation reactions.

Experimental_Workflow Start Start: Combine Reactants (Alcohol, Acylating Agent, Solvent) Add_Catalyst Add Catalyst (this compound) Start->Add_Catalyst Reaction Reaction (Stirring, Heating if necessary) Add_Catalyst->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Ester) Purification->Product

Caption: A typical experimental workflow for catalyzed acylation.

Conclusion

The available evidence strongly suggests that N-alkylimidazoles, represented here by 1-methylimidazole, are exceptionally potent catalysts for the acylation of sterically hindered alcohols, outperforming even the well-established catalyst DMAP. This heightened reactivity can be attributed to the formation of a highly reactive N-acylimidazolium intermediate. For researchers and professionals in drug development and other areas of chemical synthesis, this compound represents a valuable and, in many cases, superior alternative to conventional catalysts for challenging acylation reactions. Its use can lead to higher yields, shorter reaction times, and more efficient synthetic routes, ultimately accelerating the pace of innovation.

References

The Impact of N-Alkylation on Imidazole Catalysis: A Comparative Analysis of 1-Isopropylimidazole in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction rates and yields. Imidazole and its derivatives are widely employed as catalysts in a variety of organic reactions, including hydrolysis and acylation. This guide provides a comparative analysis of the reaction kinetics of 1-Isopropylimidazole, focusing on the well-studied hydrolysis of p-nitrophenyl acetate (PNPA) as a model reaction. We will compare its anticipated performance with unsubstituted imidazole and other N-alkylated imidazoles, as well as the highly active catalyst 4-(dimethylamino)pyridine (DMAP), supported by experimental data from the literature.

Introduction to Imidazole-Based Catalysis

Imidazole and its derivatives function as potent catalysts primarily through two mechanisms: nucleophilic catalysis and general base catalysis. In nucleophilic catalysis, the imidazole nitrogen attacks the electrophilic center of the substrate to form a reactive intermediate. In general base catalysis, the imidazole acts as a proton shuttle, activating a nucleophile (like water) by deprotonating it. The efficiency of these catalytic pathways is significantly influenced by the electronic and steric properties of substituents on the imidazole ring. N-alkylation, for instance, can modulate the nucleophilicity and basicity of the imidazole, as well as introduce steric hindrance around the catalytic nitrogen atom.

Comparative Analysis of Reaction Kinetics

The hydrolysis of p-nitrophenyl acetate (PNPA) is a widely used model reaction to evaluate the catalytic efficiency of nucleophilic catalysts. The reaction can be conveniently monitored spectrophotometrically by measuring the formation of the p-nitrophenolate ion, which has a strong absorbance at 400 nm.

The overall observed pseudo-first-order rate constant (k_obs) for the hydrolysis of PNPA in the presence of an imidazole-based catalyst can be expressed as:

kobs = k0 + kcat[Catalyst]

where:

  • k0 is the rate constant for the uncatalyzed hydrolysis of PNPA.

  • kcat is the second-order rate constant for the catalyzed reaction, representing the catalytic efficiency of the imidazole derivative.

CatalystSecond-Order Rate Constant (k_cat) (M-1s-1)pKaComments
Imidazole0.47 (at 26.2 °C)[1]~7.0Serves as the baseline for comparison.
2-MethylimidazoleLower than imidazole~7.85The methyl group at the 2-position introduces significant steric hindrance, reducing the catalytic efficiency despite its higher basicity compared to imidazole.[2]
This compound Predicted to be lower than 1-methylimidazole ~7.15The bulky isopropyl group at the 1-position is expected to create substantial steric hindrance, impeding the approach of the substrate to the catalytic nitrogen, thus lowering the reaction rate.
4-(Dimethylamino)pyridine (DMAP)~400 (for acylation reactions)~9.7A highly efficient acylation catalyst, often used as a benchmark for high catalytic activity. Its high basicity and the resonance stabilization of the N-acylpyridinium intermediate contribute to its superior performance.

Key Observations and Predictions:

  • Steric Hindrance: The primary factor influencing the catalytic activity of N-substituted imidazoles in this context is steric hindrance.[2] The increasing bulk of the N-alkyl group (H < Methyl < Isopropyl) is expected to progressively decrease the catalytic rate constant (kcat). The isopropyl group, being significantly larger than a methyl group, is predicted to cause a substantial reduction in catalytic efficiency compared to both imidazole and 1-methylimidazole.

  • Basicity vs. Nucleophilicity: While N-alkylation increases the basicity of the imidazole ring, this does not directly translate to higher catalytic activity in nucleophilic catalysis. For sterically hindered N-alkylimidazoles, the decreased accessibility of the nucleophilic nitrogen outweighs the effect of increased basicity.[2]

  • Comparison with DMAP: 4-(Dimethylamino)pyridine (DMAP) represents a significant leap in catalytic activity for acylation reactions. Its planar structure and the delocalization of the positive charge in the acylated intermediate make it a much more potent catalyst than imidazole derivatives. While not a direct analogue, its inclusion provides a perspective on the upper limits of catalytic efficiency for this class of reactions.

Experimental Protocols

Kinetic Analysis of p-Nitrophenyl Acetate (PNPA) Hydrolysis

This protocol outlines a general method for determining the catalytic rate constant of an imidazole derivative for the hydrolysis of PNPA using UV-Vis spectrophotometry.

Materials:

  • p-Nitrophenyl acetate (PNPA)

  • Imidazole derivative (e.g., this compound)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 400 nm

  • Thermostatted cuvette holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PNPA in a suitable organic solvent (e.g., acetonitrile) to ensure solubility. A typical concentration is 10 mM.

    • Prepare a series of buffer solutions containing different concentrations of the imidazole catalyst. The pH of the buffer should be maintained at a constant value (e.g., 7.0).

    • Prepare a control buffer solution without the catalyst to measure the uncatalyzed hydrolysis rate (k0).

  • Kinetic Measurements:

    • Set the spectrophotometer to measure absorbance at 400 nm and thermostat the cuvette holder to a constant temperature (e.g., 25 °C).

    • To a cuvette containing the buffered catalyst solution, rapidly add a small volume of the PNPA stock solution to initiate the reaction. The final concentration of PNPA should be low enough to ensure pseudo-first-order conditions (typically in the micromolar range).

    • Immediately start recording the absorbance at 400 nm as a function of time. Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

    • Repeat the measurement for each catalyst concentration and for the control (uncatalyzed) solution.

  • Data Analysis:

    • For each kinetic run, plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

    • Plot the calculated kobs values against the corresponding catalyst concentrations.

    • The slope of this second plot will be the second-order catalytic rate constant (kcat), and the y-intercept will be the rate constant for the uncatalyzed reaction (k0).

Visualizing Reaction Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis PNPA_stock PNPA Stock (10 mM in MeCN) Initiate Initiate Reaction (Add PNPA to Buffer) PNPA_stock->Initiate Buffer_cat Buffered Catalyst Solutions (Varying Concentrations) Buffer_cat->Initiate Buffer_ctrl Control Buffer (No Catalyst) Buffer_ctrl->Initiate Spectro Monitor Absorbance (400 nm, 25 °C) Initiate->Spectro Plot1 Plot ln(Au221e - At) vs. time (Determine k_obs) Spectro->Plot1 Plot2 Plot k_obs vs. [Catalyst] (Determine k_cat and k_0) Plot1->Plot2

Caption: Experimental workflow for kinetic analysis of PNPA hydrolysis.

nucleophilic_catalysis Substrate p-Nitrophenyl Acetate (Substrate) Intermediate N-Acetyl-1-isopropylimidazolium (Reactive Intermediate) Substrate->Intermediate Nucleophilic Attack Catalyst This compound (Catalyst) Catalyst->Intermediate Product1 p-Nitrophenolate (Product 1) Intermediate->Product1 Release Regen_Catalyst This compound (Regenerated Catalyst) Intermediate->Regen_Catalyst Hydrolysis Water H2O Water->Regen_Catalyst Product2 Acetic Acid (Product 2) Regen_Catalyst->Product2

Caption: Nucleophilic catalysis pathway for imidazole-catalyzed ester hydrolysis.

comparison_logic center Catalytic Efficiency (k_cat for PNPA Hydrolysis) Imidazole Imidazole (Baseline) center->Imidazole Reference Methylimidazole 1-Methylimidazole (Slightly Lower k_cat) center->Methylimidazole Increased Steric Hindrance Isopropylimidazole This compound (Significantly Lower k_cat) center->Isopropylimidazole Greatly Increased Steric Hindrance DMAP DMAP (Much Higher k_cat - for Acylation) center->DMAP High Basicity & Resonance Stabilization

Caption: Logical comparison of catalytic efficiency based on structure.

Conclusion

The analysis of reaction kinetics using this compound reveals the significant role of steric effects in modulating catalytic activity. While possessing a slightly higher basicity than unsubstituted imidazole, the bulky isopropyl group is predicted to substantially hinder its nucleophilic attack, leading to a lower catalytic rate constant for the hydrolysis of p-nitrophenyl acetate. This makes it a less efficient catalyst compared to less sterically hindered N-alkylimidazoles and significantly less active than super-nucleophilic catalysts like DMAP. For researchers and drug development professionals, this guide highlights the importance of considering steric factors when selecting an imidazole-based catalyst. For reactions where high catalytic turnover is critical, less hindered imidazoles or alternative catalyst systems like DMAP should be considered. However, in instances where modulated reactivity or specific steric interactions are desired, this compound could serve as a valuable tool. The provided experimental protocol offers a robust framework for quantifying these catalytic differences and making informed decisions in catalyst selection.

References

A Comparative Guide to Ionic Liquids Derived from 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the physicochemical properties of 1-isopropylimidazolium-based ionic liquids, offering a comparison with their linear alkyl counterparts and providing comprehensive experimental data and protocols.

Ionic liquids (ILs) derived from 1-isopropylimidazole are a subclass of imidazolium-based ILs that have garnered interest due to their unique structural features. The branched isopropyl group at the N-1 position of the imidazolium ring introduces steric hindrance and alters the cation's symmetry compared to its linear alkyl counterparts. These modifications significantly influence the physicochemical properties of the resulting ILs, such as their thermal stability, density, viscosity, and conductivity. Understanding these structure-property relationships is crucial for designing task-specific ILs for various applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation aids in the pharmaceutical industry.

This guide provides a comprehensive characterization of a series of ionic liquids based on the 1-isopropyl-3-methylimidazolium ([iC3mim]+) cation, paired with various anions. The presented data, summarized from peer-reviewed literature, is compared with analogous ionic liquids containing linear alkyl chains to highlight the impact of the isopropyl group. Detailed experimental protocols for the characterization techniques are also provided to facilitate the reproduction and expansion of these studies.

Physicochemical Properties: A Comparative Analysis

The substitution of a linear alkyl chain with a branched isopropyl group on the imidazolium cation has a notable effect on the fundamental properties of the ionic liquid. The following tables summarize the key physicochemical data for a series of 1-isopropyl-3-methylimidazolium based ionic liquids and their linear analogs.

Thermal Properties

The thermal behavior of an ionic liquid is a critical parameter for its application, defining its operational temperature range. Key thermal properties include the melting point (Tm), glass transition temperature (Tg), and decomposition temperature (Td).

Ionic Liquid CationAnionMelting Point (Tm) / °CGlass Transition Temp. (Tg) / °CDecomposition Temp. (Td) / °C
1-Isopropyl-3-methylimidazolium ([iC3mim]+) I⁻115-265
PF₆⁻103-358
[Nf₂]⁻19-81352
[NTf₂]⁻16-85408
[NPf₂]⁻25-88407
1-Propyl-3-methylimidazolium ([C3mim]+) I⁻--267
PF₆⁻13-356
[NTf₂]⁻-16-89439
1-Butyl-3-methylimidazolium ([C4mim]+) I⁻-72-266
PF₆⁻10-349
[NTf₂]⁻-3-87438

Data sourced from Endo et al., 2013.[1]

The data reveals that the melting points of the 1-isopropyl-3-methylimidazolium ILs are consistently higher than their linear propyl and butyl counterparts.[1] This can be attributed to the more efficient crystal packing of the branched cation. The decomposition temperatures of the [iC3mim]+ ILs are comparable to or slightly lower than those of the linear analogs, suggesting that the primary decomposition pathway may be influenced by the stability of the N-C(alkyl) bond.[1]

Density

Density is a fundamental physical property that is important for process design and engineering calculations. The density of ionic liquids is influenced by the nature of both the cation and the anion.

Ionic Liquid CationAnionDensity (g·cm⁻³) at 25 °C
1-Isopropyl-3-methylimidazolium ([iC3mim]+) [Nf₂]⁻1.574
[NTf₂]⁻1.523
[NPf₂]⁻1.668
1-Propyl-3-methylimidazolium ([C3mim]+) [NTf₂]⁻1.516
1-Butyl-3-methylimidazolium ([C4mim]+) [NTf₂]⁻1.436

Data sourced from Endo et al., 2013.[1]

Interestingly, the densities of the 1-isopropyl-3-methylimidazolium ILs are higher than their linear counterparts.[1] This is somewhat counterintuitive as branched alkanes typically have lower densities than their linear isomers. This suggests that the packing efficiency in the liquid state for these branched imidazolium cations is greater.[1]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in reactions and electrochemical cells.

Ionic Liquid CationAnionViscosity (mPa·s) at 25 °C
1-Isopropyl-3-methylimidazolium ([iC3mim]+) [Nf₂]⁻64.9
[NTf₂]⁻51.8
[NPf₂]⁻85.1
1-Propyl-3-methylimidazolium ([C3mim]+) [NTf₂]⁻52
1-Butyl-3-methylimidazolium ([C4mim]+) [NTf₂]⁻52

Data sourced from Endo et al., 2013.[1]

The viscosities of the 1-isopropyl-3-methylimidazolium ILs are comparable to their linear analogs.[1] This indicates that the increased steric hindrance of the isopropyl group does not significantly impede the flow of the ionic liquid at the molecular level, likely due to a combination of factors including ion size and intermolecular forces.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of ionic liquids. The following sections outline the typical experimental procedures for the key analyses discussed in this guide.

Synthesis of 1-Isopropylimidazolium Based Ionic Liquids

The synthesis of 1-isopropylimidazolium based ionic liquids can be achieved through several methods, including acid-base neutralization, quaternization, and anion exchange metathesis.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product This compound This compound Neutralization Acid-Base Neutralization This compound->Neutralization Quaternization Quaternization This compound->Quaternization Acid_or_AlkylHalide Acid or Alkyl Halide Acid_or_AlkylHalide->Neutralization Acid_or_AlkylHalide->Quaternization Anion_Source Anion Source (e.g., KPF₆, NaBF₄) Metathesis Anion Exchange Metathesis Anion_Source->Metathesis IonicLiquid 1-Isopropylimidazolium Ionic Liquid Neutralization->IonicLiquid Quaternization->Metathesis Metathesis->IonicLiquid

Synthesis pathways for 1-isopropylimidazolium ionic liquids.

Acid-Base Neutralization: In a typical procedure, an acid (e.g., HBF₄, HPF₆) is added to a solution of this compound in an appropriate solvent. The reaction mixture is stirred, and the resulting ionic liquid is then isolated after removal of the solvent.[2]

Quaternization followed by Anion Exchange: this compound is reacted with an alkyl halide (e.g., methyl iodide) to form the 1-isopropyl-3-methylimidazolium halide salt. This is followed by an anion exchange (metathesis) reaction with a salt containing the desired anion (e.g., KPF₆, NaBF₄) in a suitable solvent. The newly formed ionic liquid is then extracted and purified.[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase transitions of the ionic liquids.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_analysis Data Analysis Sample Ionic Liquid Sample (dried under vacuum) TGA TGA Instrument Sample->TGA DSC DSC Instrument Sample->DSC Td Decomposition Temp. (Td) TGA->Td Tm_Tg Melting Point (Tm) & Glass Transition (Tg) DSC->Tm_Tg

Workflow for thermal analysis of ionic liquids.

TGA Protocol: A small amount of the dried ionic liquid (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.

DSC Protocol: A small, hermetically sealed sample of the ionic liquid is heated and cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument. The heat flow to or from the sample is measured relative to a reference, allowing for the determination of melting points and glass transition temperatures.

Density Measurement

The density of the ionic liquids is typically measured using a vibrating tube densitometer.

Density_Measurement_Workflow cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_analysis Data Analysis Sample Ionic Liquid Sample (thermostated) Densitometer Vibrating Tube Densitometer Sample->Densitometer Density Density (ρ) Densitometer->Density

Workflow for density measurement of ionic liquids.

Protocol: The sample is injected into the oscillating U-tube of the densitometer, which is thermostated at the desired temperature. The instrument measures the oscillation period of the tube, which is related to the density of the sample. The instrument is calibrated with dry air and deionized water before measurements.

Viscosity Measurement

The viscosity of the ionic liquids can be determined using a rotational viscometer or a falling-ball viscometer.

Viscosity_Measurement_Workflow cluster_sample Sample Preparation cluster_instrumentation Instrumentation cluster_analysis Data Analysis Sample Ionic Liquid Sample (thermostated) Viscometer Rotational or Falling-Ball Viscometer Sample->Viscometer Viscosity Viscosity (η) Viscometer->Viscosity

Workflow for viscosity measurement of ionic liquids.

Protocol: A specific volume of the ionic liquid is placed in the viscometer, which is maintained at a constant temperature. For a rotational viscometer, the torque required to rotate a spindle at a constant speed is measured. For a falling-ball viscometer, the time it takes for a ball to fall a certain distance through the liquid is measured. The viscosity is then calculated from these measurements.

Conclusion

The characterization of ionic liquids derived from this compound reveals a distinct set of physicochemical properties compared to their linear alkylimidazolium counterparts. The presence of the branched isopropyl group consistently leads to higher melting points and densities, while the viscosities remain comparable. These findings underscore the significant impact of subtle structural modifications on the macroscopic properties of ionic liquids. For researchers and professionals in drug development and other scientific fields, this understanding is paramount for the rational design of ionic liquids with tailored properties for specific applications. The provided data and experimental protocols serve as a valuable resource for the selection and further investigation of these versatile compounds.

References

Cross-Validation of Analytical Methods for 1-Isopropylimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust and reliable analytical method is critical for the accurate quantification of 1-Isopropylimidazole in various matrices, including pharmaceutical formulations and environmental samples. This guide provides a comparative overview of common analytical techniques that can be employed for this purpose. While specific performance data for this compound is not widely published, this document leverages data from structurally similar imidazole derivatives to provide a baseline for method selection and development. The cross-validation of analytical methods ensures consistency and reliability of results across different laboratories and techniques.[1]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of imidazole derivatives.[2] The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes typical performance data for these methods based on the analysis of various imidazole compounds.

Table 1: Summary of Quantitative Performance Data for Analytical Methods Applicable to Imidazole Derivatives

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD%)Source
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[2][3]
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kg0.125 µg/mL95.20% - 101.93%0.55% - 2.54%[2][4]
GC-MS Imidazole-like compoundsNot Specified0.0553–0.8914 µg/mL0.2370–1.9373 µg/mL58.84% - 160.99%0.71% - 14.83%[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for other imidazole derivatives and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 × 4.6 mm).[3]

  • Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 using ortho-phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 300 nm.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay. Filter the sample through a 0.45 µm filter before injection.

Ultra-High-Performance Liquid Chromatography (UHPLC-DAD)

This method offers faster analysis times and higher resolution compared to conventional HPLC.

  • Instrumentation: A UHPLC system with a Diode Array Detector (DAD).

  • Column: Acquity UPLC BEH HILIC, 100 mm × 2.1 mm × 1.7 μm column.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: Optimized for the specific column and system, typically in the range of 0.3 - 0.6 mL/min.

  • Detection: DAD detection, monitoring at a wavelength appropriate for this compound (e.g., around 210 nm).[4]

  • Sample Preparation: Similar to the HPLC-UV method, dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) and filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, particularly useful for the identification and quantification of trace levels of this compound and its potential impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: HP-5MS quartz capillary column (30 m length, 0.25 mm inner diameter, 0.25 μm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.[5]

  • Oven Temperature Program: Start at 70 °C, hold for 1 min, ramp to 100 °C at 20 °C/min, then to 140 °C at 5 °C/min, and finally to 280 °C at 20 °C/min, holding for 3 min.[5]

  • MS Transfer Line Temperature: 280 °C.[5]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Sample Preparation: A derivatization step may be necessary to improve the volatility of this compound. A common approach for imidazoles involves derivatization with isobutyl chloroformate.[5] The derivatized sample is then dissolved in a suitable organic solvent for injection.

Visualizing the Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is robust and provides comparable results when performed under different conditions, such as in different laboratories or using different instruments.[1]

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and straightforward approach for routine analysis. For higher throughput and resolution, UHPLC-DAD is a suitable alternative. When high sensitivity and specificity are paramount, particularly for impurity profiling, GC-MS is the method of choice. A thorough cross-validation of the selected methods is essential to ensure the reliability and consistency of the generated data, which is a cornerstone of regulatory compliance and data integrity in pharmaceutical development.[1]

References

A Comparative Guide to Catalyst Performance in C-N Cross-Coupling Reactions: Benchmarking Imidazole-Based Ligands Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. This guide provides an objective comparison of the performance of catalytic systems utilizing N-alkylimidazole ligands, such as 1-isopropylimidazole, against established commercial catalysts in the context of copper-catalyzed N-arylation of imidazoles. The information presented herein is compiled from experimental data to assist researchers in selecting optimal catalytic systems for their specific applications.

Data Presentation: Performance in the N-Arylation of Imidazole with Aryl Halides

The following table summarizes the performance of different copper-based catalytic systems in the N-arylation of imidazole with various aryl halides. This reaction is a key transformation in medicinal chemistry for the synthesis of N-arylimidazoles, which are prevalent structural motifs in many drug candidates. The data highlights the effectiveness of different ligands, including those structurally related to this compound, in comparison to commercially available catalyst systems.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / 1,10-Phenanthroline IodobenzeneCs2CO3Dioxane1102485--INVALID-LINK--
CuI / L-proline BromobenzeneK2CO3DMSO902492--INVALID-LINK--
CuI / 8-Hydroxyquinoline 4-Bromotoluene(Et4N)2CO3DMF/H2O1301695--INVALID-LINK--[1]
Cu2O / 4,7-Dimethoxy-1,10-phenanthroline IodobenzeneCs2CO3Butyronitrile1104898--INVALID-LINK--[2][3]
CuBr / Pyridin-2-yl β-ketone ligand 4-BromoanisoleCs2CO3DMSO801296--INVALID-LINK--[4]
Cu(OAc)2 / α-Benzoin oxime 4-IodotolueneK3PO4DMSO80894--INVALID-LINK--[5]

Note: While direct performance data for this compound as the sole catalyst is not extensively available in the reviewed literature, its role as an effective ligand in enhancing reaction rates and selectivity in various catalytic reactions is well-documented.[6][7] The data presented for other N-heterocyclic ligands provides a benchmark for the expected performance of similar systems.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table. These protocols provide a foundation for reproducing the reported results and for the evaluation of new catalytic systems.

1. General Procedure for Copper-Catalyzed N-Arylation of Imidazole with an Aryl Iodide (Buchwald, 2007) [2][3]

  • Materials:

    • Copper(I) oxide (Cu2O)

    • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

    • Imidazole

    • Aryl iodide

    • Cesium carbonate (Cs2CO3)

    • Poly(ethylene glycol) (PEG)

    • Butyronitrile (solvent)

    • Argon gas

    • Magnetic stir bar

    • Oven-dried screw-capped test tube

  • Procedure:

    • To an oven-dried screw-capped test tube, add Cu2O (0.025 mmol, 2.5 mol%), 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol, 7.5 mol%), imidazole (1.2 mmol), the aryl iodide (1.0 mmol), PEG (200 mg), and Cs2CO3 (1.4 mmol).

    • Add a magnetic stir bar to the test tube.

    • Fit the reaction vessel with a rubber septum, evacuate, and back-fill with argon.

    • Add butyronitrile (0.5 mL) via syringe.

    • Place the reaction vessel in a preheated oil bath at 110 °C and stir for the specified time (e.g., 16-48 hours).

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylimidazole.

Mandatory Visualization

The following diagrams illustrate key concepts in the catalytic C-N cross-coupling reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle for Copper-Catalyzed N-Arylation A Cu(I)L Active Catalyst B Oxidative Addition [Ar-Cu(III)-X]L A->B + Ar-X C Ligand Exchange [Ar-Cu(III)-(Im)]L B->C + Imidazole - HX D Reductive Elimination C->D D->A + Ar-Imidazole Experimental_Workflow start Start | Reaction Setup reagents Reactants & Catalyst Loading Cu Source Ligand Imidazole Aryl Halide Base Solvent start->reagents reaction Reaction Conditions Temperature Time Inert Atmosphere reagents->reaction workup Reaction Workup Cooling Dilution Filtration reaction->workup purification Purification Concentration Column Chromatography workup->purification analysis Analysis Yield Determination Spectroscopic Characterization purification->analysis end End | Pure Product analysis->end

References

A Comparative Analysis of 1-Isopropylimidazole in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that can significantly impact the solubility, stability, and reactivity of a target molecule. This guide provides a comprehensive comparative analysis of 1-Isopropylimidazole in various solvent systems, offering experimental protocols and expected performance data to inform your research and development endeavors.

This compound, a light yellow transparent liquid, is a versatile intermediate compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its utility is intrinsically linked to its behavior in different chemical environments. Understanding its properties in a range of solvents—from polar protic to polar aprotic and nonpolar—is paramount for optimizing reaction conditions, formulation development, and ensuring product stability.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4532-96-1[1][2][3]
Molecular Formula C₆H₁₀N₂[1][2][3]
Molecular Weight 110.16 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 104 °C at 7 mmHg[1][3]
Density ~0.97 g/cm³[1]
pKa (Predicted) 7.15 ± 0.20[1]

Solubility Profile

While this compound is generally described as being soluble in water and organic solvents, precise quantitative data is often necessary for experimental design. The following table provides a template for recording experimentally determined solubility in a selection of common laboratory solvents. Expected qualitative solubility is also provided based on the principle of "like dissolves like."

SolventSolvent TypeExpected Qualitative SolubilityExperimental Solubility ( g/100 mL at 25°C)
WaterPolar ProticSolubleUser-determined data
MethanolPolar ProticMiscibleUser-determined data
EthanolPolar ProticMiscibleUser-determined data
Dimethyl Sulfoxide (DMSO)Polar AproticMiscibleUser-determined data
AcetonePolar AproticMiscibleUser-determined data
TolueneNonpolarSolubleUser-determined data
HexaneNonpolarSparingly SolubleUser-determined data
Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of a liquid solute like this compound is the isothermal shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, DMSO, toluene)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial.

  • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solute.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted aliquot using a validated HPLC or GC method.

  • Calculate the solubility in g/100 mL or other desired units.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result prep1 Add excess this compound to known volume of solvent prep2 Seal vials prep1->prep2 equil Equilibrate in shaker bath (e.g., 24-48h at 25°C) prep2->equil sep1 Centrifuge to separate undissolved solute equil->sep1 sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Dilute aliquot sep2->sep3 sep4 Quantify concentration (HPLC/GC) sep3->sep4 result Calculate Solubility sep4->result G Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base oxidative Oxidative (3% H2O2) start->oxidative neutral Neutral (Control) start->neutral incubation Incubate at 60°C acid->incubation base->incubation oxidative->incubation neutral->incubation sampling Sample at 0, 4, 8, 24h incubation->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis results Determine % Degradation and Identify Degradants analysis->results G Logical Flow of Reactivity Comparison cluster_solvents Solvent Systems protic Polar Protic (e.g., Methanol) reactivity Reactivity of This compound protic->reactivity Decreased Nucleophilicity (H-bonding) aprotic Polar Aprotic (e.g., DMSO) aprotic->reactivity Enhanced Nucleophilicity (Minimal Solvation of Nucleophile) nonpolar Nonpolar (e.g., Toluene) nonpolar->reactivity Solubility Dependent

References

Safety Operating Guide

Proper Disposal of 1-Isopropylimidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Isopropylimidazole, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully-buttoned lab coat is required. For situations with a risk of splashing, a chemical-resistant apron should also be worn.

Handling:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3]

  • Avoid direct contact with skin and eyes.[1]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible within the immediate work area.[2]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), in a dedicated and compatible waste container.[2][3]

  • The container must be made of a material compatible with this compound and have a secure, sealable lid to prevent leakage or evaporation.[2][3]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Combustible," "Irritant").[4]

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or acid anhydrides, to avoid dangerous chemical reactions.[2]

Step 2: Waste Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[4]

  • The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[2]

  • Maintain a detailed log of the accumulated waste, including the quantity and date of generation.[4]

Step 3: Professional Disposal

  • The final disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste vendor to schedule a pickup.[4][5]

  • Provide the waste disposal company with accurate information about the waste composition and volume.

Quantitative Data and Chemical Properties

PropertyValueSource
Chemical Formula C₆H₁₀N₂N/A
Appearance Colorless to pale yellow liquidGuidechem
Hazards Combustible liquid, Causes skin irritation, Causes serious eye irritationTCI AMERICA
Oral LD50 (Rat) for Imidazole 970 mg/kg[2]

Experimental Protocol: Laboratory-Scale Neutralization

For small quantities of dilute aqueous solutions of this compound, a neutralization step can be considered to reduce its basicity before collection as hazardous waste. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.

Objective: To neutralize the basicity of a dilute this compound solution.

Materials:

  • Dilute this compound waste solution (e.g., <1% in water)

  • Dilute hydrochloric acid (HCl), approximately 1 M

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate beakers and graduated cylinders

  • Hazardous waste container

Procedure:

  • Place the beaker containing the dilute this compound waste solution on a stir plate and add a magnetic stir bar.

  • Begin stirring the solution gently.

  • Slowly and carefully add the 1 M hydrochloric acid to the stirring solution dropwise. Imidazoles are basic and will be protonated by the acid.

  • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

  • Continue adding the acid until the pH of the solution is neutral (pH ~7).

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container for aqueous chemical waste.

  • This neutralized solution must still be disposed of as hazardous waste through a licensed disposal company, as it now contains the salt of this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Dedicated, Compatible Container fume_hood->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols collect_waste->label_container segregate Segregate from Incompatible Materials label_container->segregate seal_container Securely Seal Container segregate->seal_container store_safely Store in Designated Hazardous Waste Area seal_container->store_safely log_waste Log Waste Details: - Quantity - Date store_safely->log_waste contact_ehs Contact EHS or Licensed Waste Vendor log_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Professional Disposal schedule_pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Isopropylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Isopropylimidazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation, and it is a combustible liquid.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Hazard Classification GHS Pictogram Signal Word Hazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1]
Flammable Liquids (Category 4)NoneWarningH227: Combustible liquid.[2]

A comprehensive summary of the required personal protective equipment is detailed below.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must be worn at all times when handling the chemical to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).Inspect gloves for any signs of degradation before use. Change gloves immediately if contaminated. Avoid touching surfaces like door handles with contaminated gloves.[3]
Laboratory coat.A standard lab coat is required to protect against skin contact.[3]
Respiratory Protection Not generally required with adequate ventilation.Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4][5][6] For major spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[1]
General Hygiene Do not eat, drink, or store food in the laboratory.[3] Wash hands thoroughly after handling the chemical, before leaving the lab, and after removing gloves.[1][3]

Operational and Disposal Plan: A Step-by-Step Guide

Pre-Handling and Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure a chemical spill kit is readily accessible and that you are familiar with its contents and use.

Handling Procedure
  • Chemical Dispensing: When transferring this compound, do so carefully to minimize the creation of splashes or aerosols.[3] Use a mechanical pipetting device; never pipette by mouth.[3]

  • Heating: Keep this compound away from open flames, hot surfaces, and sparks as it is a combustible liquid.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Plan
  • Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste through an approved waste disposal plant. Do not allow the product to enter drains or the environment.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Exposure Scenario Immediate First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected skin area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]
Spill Evacuate the area.[4] Remove all sources of ignition.[1] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal.[4][5]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review SDS B Ensure Adequate Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Prepare Spill Kit C->D E Dispense Chemical Carefully D->E Proceed to Handling F Keep Away from Ignition Sources E->F Emergency Emergency Occurs (Spill/Exposure) E->Emergency G Store in a Tightly Closed Container F->G After Use F->Emergency H Decontaminate Work Area G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled Container J->K After Decontamination L Dispose via Approved Waste Facility K->L M Follow First Aid Procedures Emergency->M N Contain Spill Emergency->N O Notify Supervisor M->O N->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylimidazole
Reactant of Route 2
Reactant of Route 2
1-Isopropylimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。